molecular formula C22H25N3O7 B15615925 AZD4694 Precursor

AZD4694 Precursor

Cat. No.: B15615925
M. Wt: 443.4 g/mol
InChI Key: YDLUIXGYKWYMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD4694 Precursor is a useful research compound. Its molecular formula is C22H25N3O7 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl]-N-methylcarbamate

InChI

InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3

InChI Key

YDLUIXGYKWYMMC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Precursors of AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a highly significant positron emission tomography (PET) radioligand developed for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its high affinity and specificity for Aβ plaques, coupled with favorable pharmacokinetic properties, make it a valuable tool in both diagnostic settings and in the evaluation of anti-amyloid therapies. The synthesis of the radiolabeled forms of AZD4694, namely [¹¹C]AZD4694 and [¹⁸F]AZD4694, relies on the availability of specific precursor molecules. This technical guide provides a comprehensive overview of the core precursors, their synthesis, and the subsequent radiolabeling processes.

Core Precursors for AZD4694 Radiosynthesis

There are two primary precursors for the synthesis of the two most common radiolabeled isotopologues of AZD4694: one for carbon-11 (B1219553) labeling and another for fluorine-18 (B77423) labeling.

  • Precursor for [¹¹C]AZD4694: The immediate precursor for the synthesis of [¹¹C]AZD4694 is the desmethyl derivative, 2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol .

  • Precursor for [¹⁸F]AZD4694 (NAV4694): The precursor for the synthesis of [¹⁸F]AZD4694 is an N-Boc-protected nitro compound, specifically tert-butyl (5-(5-hydroxybenzofuran-2-yl)-6-nitropyridin-2-yl)methylcarbamate .

This guide will detail the synthesis and characteristics of each of these vital precursor molecules.

Precursor for [¹¹C]AZD4694: 2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol

The synthesis of the desmethyl precursor for [¹¹C]AZD4694 is described as a four-step convergent synthesis. While the complete step-by-step reaction scheme with yields is not publicly detailed, the general approach involves the construction of the benzofuran (B130515) core and subsequent coupling with the substituted pyridine (B92270) ring.

Physicochemical Data
PropertyValue
Chemical Name 2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol
Molecular Formula C₁₃H₉FN₂O₂
Molecular Weight 244.22 g/mol
Experimental Protocol: [¹¹C]AZD4694 Radiosynthesis

The radiosynthesis of [¹¹C]AZD4694 involves the N-¹¹C-methylation of the desmethyl precursor.

Methodology:

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via a cyclotron and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using standard radiochemistry procedures.

  • N-Methylation: The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF). The [¹¹C]methyl iodide is then bubbled through the solution containing the precursor and a base (e.g., NaOH or K₂CO₃) to facilitate the methylation of the primary amine.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]AZD4694 from unreacted precursor and other byproducts.

  • Formulation: The purified [¹¹C]AZD4694 is formulated in a physiologically compatible solution for intravenous injection.

A reported incorporation yield for this reaction is approximately 60%.[1]

Logical Relationship of [¹¹C]AZD4694 Synthesis

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling Starting_Materials Starting_Materials Four_Step_Synthesis Four_Step_Synthesis Starting_Materials->Four_Step_Synthesis Convergent Synthesis Desmethyl_Precursor Desmethyl_Precursor Four_Step_Synthesis->Desmethyl_Precursor 2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol Methylation Methylation Desmethyl_Precursor->Methylation [11C]CH3I, Base Purification Purification Methylation->Purification HPLC Final_Product Final_Product Purification->Final_Product [11C]AZD4694

Caption: Workflow for the synthesis of [¹¹C]AZD4694.

Precursor for [¹⁸F]AZD4694: tert-butyl (5-(5-hydroxybenzofuran-2-yl)-6-nitropyridin-2-yl)methylcarbamate

The synthesis of the N-Boc-protected nitro precursor for [¹⁸F]AZD4694 is a multi-step process. While a complete, detailed experimental protocol from commercial starting materials is not available in a single public source, the general strategy involves the synthesis of the benzofuran and pyridine moieties followed by their coupling and functional group manipulations.

Physicochemical Data
PropertyValue
Chemical Name tert-butyl (5-(5-hydroxybenzofuran-2-yl)-6-nitropyridin-2-yl)methylcarbamate
Alternative Names AZ13040214; NAV4614 precursor
CAS Number 1211333-20-8
Molecular Formula C₂₂H₂₅N₃O₇
Molecular Weight 443.45 g/mol
Experimental Protocol: [¹⁸F]AZD4694 Radiosynthesis

The radiosynthesis of [¹⁸F]AZD4694 involves nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride, followed by deprotection of the Boc group.

Methodology:

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and is typically activated by forming a complex with a kryptofix (K₂.₂.₂) and a potassium carbonate base.

  • Radiofluorination: The N-Boc-protected nitro precursor is dissolved in an anhydrous aprotic solvent such as DMSO. The activated [¹⁸F]fluoride is added to the solution, and the reaction mixture is heated.

  • Deprotection: After the radiofluorination step, an acid (e.g., hydrochloric acid) is added to the reaction mixture to remove the Boc protecting group.

  • Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges (e.g., C18) and/or HPLC to isolate the [¹⁸F]AZD4694.

  • Formulation: The purified [¹⁸F]AZD4694 is formulated in a sterile, injectable solution.

Quantitative Data for [¹⁸F]AZD4694 Radiosynthesis
ParameterValueReference
Precursor Concentration0.5 - 2.0 mg[2]
Reaction Temperature110 °C[2]
Reaction Time (Fluorination)5 - 10 min[2]
Hydrolysis Time (Deprotection)5 min (with 0.6 M HCl)[2]
Radiochemical Yield (Decay Corrected)13 ± 3%[2]
Radiochemical Purity>99%[2]
Molar Activity255 ± 125 GBq/μmol[2]
Signaling Pathway and Experimental Workflow Diagram

As the precursor's primary role is in chemical synthesis, a traditional signaling pathway diagram is not applicable. Instead, the following diagram illustrates the logical workflow for the synthesis of [¹⁸F]AZD4694 from its precursor.

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling Starting_Materials Starting_Materials Multi_Step_Synthesis Multi_Step_Synthesis Starting_Materials->Multi_Step_Synthesis Multi-step Synthesis NBoc_Nitro_Precursor NBoc_Nitro_Precursor Multi_Step_Synthesis->NBoc_Nitro_Precursor tert-butyl (5-(5-hydroxybenzofuran-2-yl) -6-nitropyridin-2-yl)methylcarbamate Radiofluorination Radiofluorination NBoc_Nitro_Precursor->Radiofluorination [18F]Fluoride, K2.2.2, K2CO3 Deprotection Deprotection Radiofluorination->Deprotection Acidic Hydrolysis Purification Purification Deprotection->Purification SPE/HPLC Final_Product Final_Product Purification->Final_Product [18F]AZD4694

Caption: Workflow for the synthesis of [¹⁸F]AZD4694.

Conclusion

The successful and efficient synthesis of the PET radioligand AZD4694 is critically dependent on the high-quality synthesis of its precursors. This guide has outlined the key information regarding the desmethyl precursor for [¹¹C]AZD4694 and the N-Boc-protected nitro precursor for [¹⁸F]AZD4694. The provided data and experimental outlines offer a foundational understanding for researchers and professionals in the field of radiopharmaceutical development. Further detailed investigation into the multi-step synthesis of these precursors from basic starting materials will be beneficial for process optimization and large-scale production.

References

An In-depth Technical Guide to the Precursor Chemistry of AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a highly significant radioligand in the field of neuroimaging, specifically for the visualization of β-amyloid plaques in the brain using Positron Emission Tomography (PET). Its chemical name is 2-(2-[18F]fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol. The accurate and efficient synthesis of this PET tracer is paramount for its clinical and research applications. This technical guide provides a detailed overview of the chemical structures and synthesis of the crucial precursors required for the radiolabeling of AZD4694 with either fluorine-18 (B77423) or carbon-11 (B1219553).

Precursors for AZD4694 Synthesis

The choice of precursor for the synthesis of AZD4694 is dependent on the radioisotope being used for labeling. Two primary precursors have been established for the synthesis of [18F]AZD4694 and its carbon-11 labeled isotopolog, [11C]AZD4694.

  • For [18F]AZD4694 Synthesis: The immediate precursor is an N-Boc-protected nitro-substituted analogue. This precursor is designed for a nucleophilic aromatic substitution reaction with [18F]fluoride.

  • For [11C]AZD4694 Synthesis: The immediate precursor is the N-desmethyl analogue of AZD4694. This precursor allows for N-methylation using a [11C]methylating agent.

Synthesis of the N-Desmethyl Precursor for [11C]AZD4694

The synthesis of the N-desmethyl precursor, 2-(6-amino-2-fluoropyridin-3-yl)benzofuran-5-ol, is a multi-step convergent process. While the full detailed experimental protocol from a single source is not publicly available, a four-step convergent synthesis has been described in the literature.[1]

Key Synthetic Steps (Hypothesized Pathway based on available information):

A plausible synthetic route would involve the coupling of a functionalized benzofuran (B130515) moiety with a suitably substituted pyridine (B92270) ring, followed by deprotection steps to yield the final precursor. The exact reagents and intermediates would be detailed in specific patents or publications which are not fully accessible in the public domain.

Synthesis of the N-Boc-Protected Nitro Precursor for [18F]AZD4694

The synthesis of the N-Boc-protected nitro precursor, tert-butyl (2-nitro-3-(5-hydroxybenzofuran-2-yl)pyridin-6-yl)(methyl)carbamate, is a critical pathway for the production of the widely used [18F]AZD4694 PET ligand. The synthesis involves protecting the amine and utilizing a nitro group as a leaving group for the subsequent radiofluorination.

Experimental Protocols

Detailed experimental protocols for the multi-step synthesis of this precursor are often proprietary. However, the general principles involve standard organic chemistry transformations. A generalized workflow is presented below.

Experimental Workflows

The overall process for utilizing these precursors in the synthesis of radiolabeled AZD4694 involves two key stages: the synthesis of the precursor itself, followed by the radiolabeling reaction and purification.

Precursor Synthesis Workflow

G cluster_0 Precursor Synthesis Starting Materials Starting Materials Step 1 Functionalization of Benzofuran Moiety Starting Materials->Step 1 Step 2 Functionalization of Pyridine Moiety Starting Materials->Step 2 Intermediate 1 Intermediate 1 Step 1->Intermediate 1 Step 3 Coupling Reaction Intermediate 1->Step 3 Intermediate 2 Intermediate 2 Step 2->Intermediate 2 Intermediate 2->Step 3 Coupled Intermediate Coupled Intermediate Step 3->Coupled Intermediate Step 4 Deprotection/Modification Coupled Intermediate->Step 4 Final Precursor Final Precursor Step 4->Final Precursor G cluster_1 Radiolabeling and Purification Precursor Precursor Radiolabeling Reaction Nucleophilic Substitution or N-Methylation Precursor->Radiolabeling Reaction Radioisotope [18F]Fluoride or [11C]Methyl Iodide Radioisotope->Radiolabeling Reaction Crude Radiotracer Crude Radiotracer Radiolabeling Reaction->Crude Radiotracer Purification HPLC Crude Radiotracer->Purification Formulation Formulation Purification->Formulation Final Product [18F]AZD4694 or [11C]AZD4694 Formulation->Final Product Quality Control Quality Control Final Product->Quality Control

References

The Discovery and Development of AZD4694: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the discovery, preclinical development, and clinical application of AZD4694, a high-affinity radioligand for the in vivo imaging of amyloid-β plaques. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key data, experimental protocols, and underlying scientific principles of this important neuroimaging agent.

Introduction: The Need for a High-Performing Amyloid PET Tracer

The accumulation of amyloid-β (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). Positron Emission Tomography (PET) imaging with radioligands that bind to these plaques has become a crucial tool in AD research and is increasingly used in clinical settings for diagnosis and to monitor the efficacy of anti-amyloid therapies. The ideal Aβ PET tracer should exhibit high binding affinity and specificity for Aβ plaques, favorable pharmacokinetics with rapid brain uptake and washout from non-target tissues, and be labeled with a radionuclide suitable for widespread clinical use.

AZD4694, also known as NAV4694 and [¹⁸F]Flutafuranol, was developed to meet these criteria. It is a fluorinated benzofuran (B130515) derivative structurally similar to the benchmark Aβ tracer, Pittsburgh Compound B (PiB).[1] The incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope, with its longer half-life of approximately 110 minutes compared to carbon-11's 20 minutes, allows for centralized manufacturing and distribution, making it more practical for multi-center clinical trials and broader clinical application.[2]

Preclinical Development

In Vitro Characterization

The initial development of AZD4694 involved extensive in vitro characterization to determine its binding properties. Competition binding assays using synthetic Aβ fibrils and post-mortem human brain tissue from confirmed AD patients were critical in establishing its high affinity and specificity.

Table 1: In Vitro Binding Affinity of AZD4694

ParameterValueReference
Equilibrium Dissociation Constant (Kd) for Aβ fibrils2.3 ± 0.3 nM[2]

G cluster_0 In Vitro Binding Assay Workflow Synthetic_Abeta Synthetic Aβ Fibrils AD_Brain AD Brain Homogenate Radioligand [³H]AZD4694 Incubation Incubation Separation Separation of Bound and Free Ligand Quantification Quantification of Radioactivity Analysis Scatchard or Non-linear Regression Analysis Kd_Value Determination of Kd

Preclinical In Vivo Evaluation

Preclinical studies in animal models were conducted to assess the pharmacokinetic profile and in vivo binding characteristics of AZD4694. These studies demonstrated that the tracer readily crosses the blood-brain barrier and exhibits selective binding to Aβ plaques.

Table 2: Preclinical In Vivo Characteristics of AZD4694

Animal ModelKey FindingReference
RatRapid brain entry and clearance from normal brain tissue.[2]
Tg2576 MiceSelective and reversible binding to Aβ deposits; plaque-bound tracer detected 80 minutes post-injection.[2]

G cluster_1 Preclinical In Vivo Evaluation Workflow Radiotracer_Admin Administer [³H]AZD4694 to Animal Model Tissue_Harvest Harvest Brain at Various Time Points Autoradiography Ex Vivo Autoradiography Plaque_Binding Quantify Plaque Binding and Clearance PK_Profile Determine Pharmacokinetic Profile

Clinical Development

Following promising preclinical results, AZD4694, initially developed by AstraZeneca, was licensed by Navidea Biopharmaceuticals for further clinical development.[3] Clinical trials in human subjects were designed to evaluate its safety, dosimetry, and efficacy as an amyloid imaging agent.

Human Pharmacokinetics and Dosimetry

Early clinical studies in healthy volunteers and AD patients confirmed the favorable pharmacokinetic profile observed in preclinical models. The tracer showed rapid uptake into the brain followed by washout from white matter, leading to high contrast images of Aβ plaque deposition.

Clinical Efficacy and Head-to-Head Comparisons

A key study directly compared [¹⁸F]AZD4694 with the benchmark [¹¹C]PiB in the same subjects. The results demonstrated a strong correlation in neocortical standardized uptake value ratios (SUVRs) and nearly identical imaging characteristics, with [¹⁸F]AZD4694 showing slightly lower non-specific white matter binding.[4]

Table 3: Head-to-Head Comparison of [¹⁸F]AZD4694 and [¹¹C]PiB

Parameter[¹⁸F]AZD4694[¹¹C]PiBReference
Neocortical SUVR Correlation (r)0.99-[4]
Neocortical SUVR Slope0.95-[4]

Longitudinal studies have also demonstrated the utility of [¹⁸F]AZD4694 in detecting subtle changes in Aβ accumulation over time, making it a valuable tool for monitoring disease progression and the effects of therapeutic interventions.

Table 4: Longitudinal Change in [¹⁸F]AZD4694 SUVR (Annualized)

PopulationAnnual Change in SUVRReference
Cognitively Unimpaired (Aβ-)Modest increases in medial prefrontal, posterior cingulate, and precuneus cortices.
Cognitively Unimpaired (Aβ+)Higher rates of global SUVR accumulation.

Experimental Protocols

Radiosynthesis of [¹⁸F]AZD4694

The radiosynthesis of [¹⁸F]AZD4694 is typically performed on an automated synthesis module. The following provides a general overview of the process.

G cluster_2 Radiosynthesis of [¹⁸F]AZD4694 Precursor Nitro Precursor Fluorination Nucleophilic Fluorination with [¹⁸F]Fluoride Deprotection Acidic Deprotection Purification HPLC Purification Formulation Formulation in Injectable Solution Final_Product [¹⁸F]AZD4694

Detailed Protocol Steps:

  • [¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Fluorination: The nitro precursor of AZD4694 is reacted with [¹⁸F]fluoride in an appropriate solvent (e.g., dimethyl sulfoxide) at an elevated temperature (e.g., 110-160°C).

  • Deprotection: The protecting group (e.g., N-Boc) is removed by acidic hydrolysis (e.g., with hydrochloric acid).

  • Purification: The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹⁸F]AZD4694 is formulated in a sterile, pyrogen-free solution for intravenous injection.

  • Quality Control: The final product undergoes quality control testing, including radiochemical purity, specific activity, and sterility.

In Vitro Autoradiography on Human Brain Tissue

This technique is used to visualize the binding of [¹⁸F]AZD4694 to Aβ plaques in post-mortem human brain tissue.

Protocol Overview:

  • Tissue Preparation: Cryostat sections (e.g., 20 µm) of post-mortem human brain tissue (from AD and control cases) are mounted on microscope slides.

  • Incubation: The sections are incubated with a solution containing [¹⁸F]AZD4694 at a specific concentration. For non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a non-radioactive Aβ ligand (e.g., unlabeled AZD4694 or PiB).

  • Washing: The sections are washed in buffer to remove unbound radioligand.

  • Imaging: The dried sections are apposed to a phosphor imaging plate or autoradiographic film.

  • Analysis: The resulting images are digitized and the binding density in different brain regions is quantified.

Human PET Imaging Protocol

The following is a typical protocol for acquiring and analyzing [¹⁸F]AZD4694 PET scans in a clinical research setting.

Patient Preparation:

  • Patients are typically required to fast for a certain period before the scan.

  • A catheter is inserted for radiotracer injection.

Image Acquisition:

  • Injection: A bolus of [¹⁸F]AZD4694 (typically around 185-370 MBq) is injected intravenously.

  • Scan Timing: A static PET scan is typically acquired for 20-30 minutes, starting 40-50 minutes after the injection.[5]

  • Scanner: A high-resolution PET scanner is used.

Image Analysis:

  • Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., OSEM).

  • Co-registration: The PET image is co-registered with the patient's structural MRI scan to allow for accurate anatomical localization.

  • Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for various cortical and subcortical regions. The cerebellar gray matter is typically used as a reference region due to its low Aβ plaque burden.[5]

  • SUVR Calculation: The SUVR is calculated for each ROI by dividing the mean tracer uptake in that region by the mean uptake in the reference region. A global cortical SUVR is often calculated by averaging the SUVRs from several cortical regions.[5]

  • Centiloid Conversion: To standardize results across different tracers and imaging sites, SUVR values can be converted to the Centiloid scale.[6][7]

G cluster_3 PET Image Analysis Workflow PET_Acquisition PET Image Acquisition MRI_Acquisition Structural MRI Co_registration Co-registration of PET and MRI ROI_Definition Region of Interest Definition SUVR_Calculation SUVR Calculation (Reference: Cerebellar Gray) Centiloid_Conversion Centiloid Conversion Quantitative_Analysis Quantitative Analysis

Conclusion

AZD4694 has emerged as a highly valuable tool for the in vivo imaging of amyloid-β plaques. Its high binding affinity, favorable pharmacokinetic profile, and the practical advantages of its ¹⁸F label have led to its widespread use in both observational research and clinical trials for anti-amyloid therapies. The detailed methodologies provided in this guide are intended to support the continued application and development of this important neuroimaging agent in the field of Alzheimer's disease research.

References

AZD4694 Precursor and its Application in Amyloid Plaque Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles in the brain. The ability to visualize and quantify Aβ plaques in vivo is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. Positron Emission Tomography (PET) has emerged as a powerful tool for this purpose, utilizing radioligands that bind specifically to Aβ plaques.

While the carbon-11 (B1219553) labeled Pittsburgh Compound B ([11C]PiB) is considered a gold standard for amyloid imaging, its short half-life (20.4 minutes) limits its use to facilities with an on-site cyclotron. This has driven the development of fluorine-18 (B77423) (18F) labeled tracers, which have a longer half-life (109.7 minutes), allowing for centralized production and broader distribution. AZD4694 (also known as NAV4694) is a second-generation 18F-labeled PET radioligand structurally similar to PiB. It exhibits high affinity for Aβ plaques and, critically, lower non-specific binding to white matter compared to other 18F-labeled agents, making it an excellent candidate for both clinical and research applications.[1][2] This guide provides a detailed technical overview of the AZD4694 precursor, its radiosynthesis, and its application in amyloid imaging.

Precursor Synthesis and Radiolabeling of AZD4694

The synthesis of the final radiolabeled AZD4694 requires a precursor molecule that can be chemically modified with either a carbon-11 or fluorine-18 isotope in the final step. The choice of isotope dictates the specific precursor and synthetic route.

Precursor for [11C]AZD4694

For the carbon-11 isotopolog, the immediate precursor is a desmethyl version of AZD4694. This precursor is prepared via a multi-step convergent synthesis.[3] The final radiolabeling step involves the N-methylation of this precursor using [11C]methyl iodide ([11C]CH₃I).[3]

Precursor for [18F]AZD4694

The more widely used fluorine-18 variant is synthesized from an N-Boc-protected nitro precursor.[2][4] The process involves a nucleophilic substitution reaction to introduce the [18F]fluoride, followed by an acidic deprotection step to yield the final [18F]AZD4694 compound.[2][4] An alternative method utilizes a tosylated precursor, which is refluxed with a solution of tetrabutylammonium (B224687) fluoride (B91410).[5]

Experimental Protocol: Radiolabeling of [18F]AZD4694

The following protocol is a representative method for the synthesis of [18F]AZD4694:

  • [18F]Fluoride Production: [18F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The fluoride is then trapped on an anion-exchange cartridge.

  • Elution: The trapped [18F]fluoride is eluted into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile (B52724) and water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous K/[18F]F/K₂₂₂ complex.

  • Radiofluorination: The N-Boc-protected nitro precursor, dissolved in a suitable dry solvent like acetonitrile, is added to the reaction vessel containing the dried [18F]fluoride complex.[4][5] The mixture is heated to a high temperature (e.g., 100-110°C) for a specified time (e.g., 20 minutes) to facilitate the nucleophilic substitution.[5]

  • Deprotection: After cooling, an acid (e.g., hydrochloric acid) is added to the mixture to remove the Boc protecting group.[2]

  • Purification: The crude reaction mixture is diluted and purified, typically using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [18F]AZD4694 is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for intravenous injection.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before administration.

Radiosynthesis Workflow Visualization

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Radiolabeling & Deprotection cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Final Product Precursor N-Boc-Protected Nitro Precursor Reaction Radiofluorination (Heating at 100-110°C) Precursor->Reaction Reagents [18F]Fluoride + Kryptofix 2.2.2 Reagents->Reaction Deprotection Acidic Deprotection (e.g., HCl) Reaction->Deprotection Purification Semi-Preparative HPLC Deprotection->Purification Formulation Formulation in Physiological Solution Purification->Formulation QC Quality Control (Purity, Specific Activity) Formulation->QC FinalProduct [18F]AZD4694 QC->FinalProduct

Caption: Radiosynthesis workflow for [18F]AZD4694.

Table 1: Radiosynthesis and Product Characteristics
Parameter[11C]AZD4694[18F]AZD4694[11C]PiB (Comparator)
Precursor Desmethyl-AZD4694N-Boc-protected nitro precursor[2][4]6-OH-BTA-0
Radiolabeling Method N-[11C]methylation[3]Nucleophilic [18F]fluorination[2][11C]Methylation[2]
Radiochemical Yield 60% (incorporation)[3]6% (overall)[4]30% (average)[2]
Radiochemical Purity >99% (for ¹⁴C version)[6]>98% (typical target)>98%[2]
Specific Activity Not specified16-290 GBq/µmol[4]30 ± 7.5 GBq/µmol[2]
Synthesis Time Not specified~45-60 minutes45 minutes[2]

In Vitro Characterization

Before human use, the binding properties of AZD4694 were extensively characterized in vitro using synthetic amyloid fibrils and post-mortem human brain tissue.

Experimental Protocol: In Vitro Autoradiography
  • Tissue Preparation: Post-mortem brain tissue sections (typically 10-20 µm thick) from confirmed AD patients and healthy controls are mounted on glass slides.

  • Incubation: The slides are incubated with a solution containing the radiolabeled tracer (e.g., [3H]AZD4694 or [18F]AZD4694) at a low nanomolar concentration.

  • Non-Specific Binding: To determine non-specific binding, a parallel set of slides is co-incubated with a high concentration of a competing unlabeled compound (e.g., unlabeled AZD4694 or PiB) to block the specific binding sites.[1]

  • Washing: After incubation, the slides are washed in buffer solutions to remove unbound radioligand.

  • Imaging: The dried slides are apposed to a phosphor imaging plate or film to detect the radioactive signal.

  • Analysis: The resulting autoradiograms are digitized and analyzed. The specific binding is calculated by subtracting the non-specific binding from the total binding observed in different brain regions (e.g., gray matter vs. white matter).

Table 2: In Vitro Binding Affinities (Kd)
RadioligandBinding Affinity (Kd)TargetSource
[3H]AZD4694 2.3 ± 0.3 nMSynthetic Aβ fibrils[7][8]
[3H]PiB 4.7 nMHuman Aβ fibrils[1]

These results demonstrate that AZD4694 has a high affinity for amyloid fibrils, approximately twice that of the benchmark compound PiB.[1][8]

In Vivo PET Imaging

In vivo PET studies in both nonhuman primates and humans have confirmed the favorable characteristics of AZD4694 as an amyloid imaging agent. It shows rapid brain entry and washout from regions devoid of amyloid, while exhibiting high retention in amyloid-rich areas like the cortex in AD patients.[3][9]

Experimental Protocol: Human PET Imaging Study
  • Subject Preparation: Participants undergo a structural MRI scan for anatomical co-registration. Informed consent is obtained.

  • Radioligand Administration: A bolus of [18F]AZD4694 (typically around 200 MBq) is injected intravenously.[4]

  • PET Scan Acquisition: Dynamic PET scanning begins at the time of injection and continues for a period of up to 90 minutes. For quantitative analysis, a shorter acquisition window of 40-70 minutes post-injection is often sufficient.[10]

  • Arterial Sampling (for full kinetic modeling): In some research studies, arterial blood samples are taken throughout the scan to measure the concentration of the radioligand in plasma and its metabolites, creating an arterial input function.[9]

  • Image Reconstruction and Processing: PET images are reconstructed and corrected for attenuation, scatter, and decay. The images are then co-registered with the individual's MRI scan to allow for anatomically defined regions of interest (ROIs).

  • Quantification: The uptake of the tracer is quantified. A common simplified method is the Standardized Uptake Value Ratio (SUVR), where the tracer uptake in a target cortical region is normalized to the uptake in a reference region, typically the cerebellar gray matter, which is relatively free of fibrillar amyloid plaques.[10][11]

    • SUVR = (Uptake in Cortical ROI) / (Uptake in Cerebellar Gray Matter)

  • Data Analysis: SUVR values are compared between groups (e.g., AD patients vs. healthy controls). A threshold is often established to classify scans as "amyloid-positive" or "amyloid-negative". An SUVR of 1.55 has been proposed as a reliable cutoff for [18F]AZD4694 positivity.[11]

PET Imaging and Analysis Workflow

G cluster_0 Phase 1: Subject Preparation & Data Acquisition cluster_1 Phase 2: Image Processing cluster_2 Phase 3: Quantification & Interpretation MRI Structural MRI Scan Injection Intravenous Injection of [18F]AZD4694 PET PET Scan Acquisition (e.g., 40-70 min post-injection) Injection->PET Recon Image Reconstruction & Correction PET->Recon Coreg Co-registration of PET to MRI Recon->Coreg ROI Region of Interest (ROI) Definition Coreg->ROI SUVR SUVR Calculation (Target ROI / Cerebellum) ROI->SUVR Analysis Statistical Analysis (Group Comparison) SUVR->Analysis Result Clinical Interpretation (Amyloid Positive/Negative) Analysis->Result

Caption: Typical workflow for a clinical [18F]AZD4694 PET study.

Table 3: In Vivo PET Imaging Data
ParameterHealthy ControlsAlzheimer's Disease PatientsKey Finding
Cortical SUVR 1.082.15Significant separation between groups[9]
Amyloid Positivity Threshold N/AN/AAn SUVR ≥ 1.55 provides reliable discriminative accuracy[11]
Correlation with [11C]PiB SUVR N/AN/AExcellent linear correlation (r = 0.99)[2]
Effect Size (vs. Controls) N/A2.9Slightly higher than [11C]PiB (2.6), indicating better separation[2]
White Matter Binding LowLowLower non-specific binding than other 18F-tracers[1]

Conclusion

The this compound platform enables the reliable synthesis of a high-performing radioligand for amyloid PET imaging. [18F]AZD4694, in particular, combines the logistical advantages of fluorine-18 labeling with imaging characteristics that are nearly identical, and in some measures superior, to the gold standard [11C]PiB.[2] Its high binding affinity, low non-specific white matter retention, and excellent differentiation between healthy controls and AD patients make it an invaluable tool for researchers, scientists, and drug development professionals.[1][9] The detailed protocols and quantitative data presented in this guide underscore the robustness and utility of AZD4694 in the ongoing effort to understand and combat Alzheimer's disease.

References

An In-depth Technical Guide to the AZD4694 Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the precursor to AZD4694, a significant radioligand in the field of neuroimaging. This document details its chemical characteristics, synthesis, and its role in the production of the final imaging agent. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visually represented.

Core Properties of the AZD4694 Precursor

The precursor to AZD4694, identified chemically as 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol, is the direct synthetic antecedent to the potent amyloid-β (Aβ) plaque imaging agent, [¹⁸F]AZD4694. Its primary function is to serve as the molecule that undergoes the final radiolabeling step to produce the positron emission tomography (PET) tracer.

PropertyValueReference
IUPAC Name 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-olN/A
Alternative Names AZ13040214, NAV4614[1][2]
CAS Number 1211333-20-8[1][2]
Molecular Formula C₂₂H₂₅N₃O₇[1][2]
Molecular Weight 443.45 g/mol [1][2]

Synthesis of the this compound

The synthesis of the this compound is described as a four-step convergent synthesis. While the precise, step-by-step protocol from a single public source is not available, the general pathway can be inferred from related syntheses of pyridylbenzofuran derivatives. The process typically involves the construction of the benzofuran (B130515) core followed by the introduction of the functionalized pyridine (B92270) ring.

A generalized synthetic workflow is depicted below. This diagram illustrates the key stages in a convergent synthesis, where different fragments of the molecule are prepared separately before being combined in the final steps.

G cluster_0 Benzofuran Core Synthesis cluster_1 Functionalized Pyridine Synthesis A Starting Material A B Intermediate Benzofuran A->B Multiple Steps E Coupling Reaction B->E C Starting Material B D Functionalized Pyridine C->D Multiple Steps D->E F This compound (2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol) E->F

Caption: Generalized convergent synthesis workflow for the this compound.

Experimental Protocols

Radiolabeling of the this compound to [¹¹C]AZD4694

The final step in the production of the PET ligand involves the N-¹¹C-methylation of the precursor.

  • Precursor Preparation: The this compound (2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol) is dissolved in a suitable organic solvent.

  • ¹¹C-Methylation: The precursor solution is reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I). This reaction introduces the carbon-11 (B1219553) radioisotope onto the amino group of the pyridine ring.

  • Purification: The resulting [¹¹C]AZD4694 is purified using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted precursor and other impurities.

  • Formulation: The purified [¹¹C]AZD4694 is formulated in a physiologically compatible solution for intravenous injection.

This process yields [¹¹C]AZD4694 with a good incorporation yield, making it suitable for clinical and research applications in PET imaging.[1]

Role in Amyloid-β Imaging

The this compound itself is not biologically active in terms of binding to amyloid-β plaques. Its significance lies in its chemical structure, which is designed for efficient radiolabeling and subsequent high-affinity binding of the final product, [¹⁸F]AZD4694 or [¹¹C]AZD4694, to Aβ plaques in the brain.

The final compound, AZD4694, is a second-generation amyloid PET tracer. It exhibits high affinity for amyloid-β plaques and has favorable pharmacokinetics, including rapid brain uptake and washout from non-target tissues. This results in a high signal-to-noise ratio, enabling clear visualization of amyloid deposition in the brains of individuals with Alzheimer's disease.

The signaling pathway diagram below illustrates the interaction of the final product, AZD4694, with amyloid-β plaques, which is the basis of its utility in PET imaging.

G cluster_0 Systemic Circulation cluster_1 Brain Parenchyma A [18F]AZD4694 (intravenous injection) B [18F]AZD4694 crosses Blood-Brain Barrier A->B C Binding to Amyloid-β Plaques B->C D Washout from non-plaque regions B->D E PET Scanner Detection C->E Positron Emission

Caption: Mechanism of action for [¹⁸F]AZD4694 in amyloid-β PET imaging.

References

An In-depth Technical Guide to 18F-Labeled PET Tracers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fluorine-18 (B77423) and its Role in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information about physiological, biochemical, and pharmacological processes in living subjects. This is achieved through the administration of a biologically active molecule labeled with a positron-emitting radionuclide. Among the available positron emitters, fluorine-18 (¹⁸F) has emerged as the most widely used radionuclide for PET tracer development due to its favorable physical and chemical properties.[1][2] Its relatively long half-life of 109.8 minutes allows for multi-step radiosynthesis, transportation to satellite PET centers, and imaging protocols of sufficient duration. Furthermore, the low positron energy (0.635 MeV) of ¹⁸F results in a short positron range in tissue, leading to high-resolution PET images.[3]

The carbon-fluorine bond is strong, providing metabolic stability to ¹⁸F-labeled tracers in vivo. This stability, combined with the ability to replace a hydrogen atom or a hydroxyl group in a wide variety of molecules without significantly altering their biological activity, makes ¹⁸F an ideal radioisotope for labeling small molecules, peptides, and antibodies for a broad range of clinical and research applications.[1] This guide provides a comprehensive technical overview of ¹⁸F-labeled PET tracers, focusing on their synthesis, quality control, and applications in research and drug development.

Core Concepts in ¹⁸F-Labeling Chemistry

The synthesis of ¹⁸F-labeled PET tracers predominantly relies on nucleophilic substitution reactions, where the fluoride (B91410) ion ([¹⁸F]F⁻) acts as the nucleophile. The production of no-carrier-added (NCA) [¹⁸F]fluoride is typically achieved via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, by bombarding ¹⁸O-enriched water with protons.

Nucleophilic Fluorination:

The most common method for introducing ¹⁸F into a molecule is through nucleophilic substitution (Sₙ2) reaction. This involves the displacement of a good leaving group (e.g., tosylate, mesylate, triflate, or a nitro group) on a precursor molecule by [¹⁸F]F⁻. To enhance the nucleophilicity of the fluoride ion, it is typically activated by forming a complex with a large cation, such as potassium complexed with a cryptand (e.g., Kryptofix 2.2.2.) or a tetraalkylammonium salt. The reaction is usually carried out in an anhydrous aprotic solvent like acetonitrile (B52724) or dimethylformamide.

Electrophilic Fluorination:

While less common due to lower specific activity, electrophilic fluorination methods using reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) can also be employed for the synthesis of certain ¹⁸F-labeled compounds.[2]

Synthesis and Quality Control of Key ¹⁸F-Labeled PET Tracers

The synthesis of ¹⁸F-labeled radiopharmaceuticals is a multi-step process that is often automated to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practice (GMP) guidelines. These automated synthesis modules perform the entire process from the trapping of [¹⁸F]fluoride to the final purification and formulation of the radiotracer.

Data Presentation: Quantitative Synthesis Parameters of Common ¹⁸F-PET Tracers
Tracer NamePrecursorLabeling MethodRadiochemical Yield (RCY, decay-corrected)Molar Activity (GBq/µmol)Synthesis Time (min)
[¹⁸F]FDG (Fludeoxyglucose)Mannose triflateNucleophilic Substitution> 70%> 370~25
[¹⁸F]FLT (Fluorothymidine)3-N-Boc-5'-O-DMT-3'-O-nosyl-thymidineNucleophilic Substitution16 ± 2%> 99% radiochemical purity~55
[¹⁸F]Fallypride Tosyl-fallyprideNucleophilic Substitution66 ± 1.4%High~51
[¹⁸F]FMISO (Fluoromisonidazole)NITTPNucleophilic Substitution49%> 500~48
[¹⁸F]FES (Fluoroestradiol)Cyclic sulfate (B86663) precursorNucleophilic Substitution30-35%182-47075-80
Experimental Protocols

1. General Protocol for Automated Synthesis of [¹⁸F]FDG:

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or under vacuum. This step is crucial for activating the [¹⁸F]F⁻ for the nucleophilic substitution.

  • Radiolabeling: A solution of the mannose triflate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/Kryptofix complex. The reaction mixture is heated at a specific temperature (e.g., 85-120°C) for a set time (e.g., 5-15 minutes).

  • Hydrolysis: After the labeling reaction, the protecting acetyl groups on the sugar ring are removed by hydrolysis using either acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

  • Purification: The reaction mixture is neutralized and then purified using a series of solid-phase extraction (SPE) cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]F⁻, the precursor, and other impurities.

  • Formulation: The purified [¹⁸F]FDG is formulated in a sterile, pyrogen-free physiological saline solution, ready for injection.

2. Detailed Protocol for Automated Synthesis of [¹⁸F]FLT:

  • [¹⁸F]Fluoride Trapping and Elution: Similar to the [¹⁸F]FDG synthesis, [¹⁸F]F⁻ is trapped on an anion-exchange cartridge and eluted with a phase-transfer catalyst solution (e.g., tetrabutylammonium (B224687) bicarbonate or Kryptofix 2.2.2./K₂CO₃).

  • Azeotropic Drying: The solvent is evaporated to dryness.

  • Radiolabeling: The precursor, 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction is heated.

  • Deprotection: The protecting groups (Boc and DMT) are removed by acidic hydrolysis (e.g., with HCl).

  • Purification: The crude product is purified by solid-phase extraction (SPE) using a sequence of cartridges (e.g., Oasis HLB, Alumina N).

  • Formulation: The final product is formulated in a sterile saline solution.

3. Quality Control of ¹⁸F-Labeled PET Tracers:

A series of quality control tests are mandatory to ensure the safety and efficacy of the final radiopharmaceutical product before it can be administered to patients. These tests are performed according to pharmacopeial monographs (e.g., USP, Ph. Eur.).

  • Appearance: The final product should be a clear, colorless solution, free of visible particles.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).

  • Radionuclidic Identity and Purity: The identity of the radionuclide is confirmed by measuring its half-life. Radionuclidic purity is determined by gamma-ray spectroscopy to ensure that the radioactivity is predominantly from ¹⁸F.

  • Radiochemical Identity and Purity: The identity of the ¹⁸F-labeled compound is confirmed by co-elution with a non-radioactive standard using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Radiochemical purity is determined by measuring the percentage of the total radioactivity that is in the desired chemical form.

  • Chemical Purity: The absence of chemical impurities, such as the precursor, byproducts of the synthesis, and residual solvents (e.g., acetonitrile, ethanol), is verified, typically by HPLC and gas chromatography (GC).

  • Sterility: The final product must be sterile. Sterility testing is performed to ensure the absence of viable microorganisms.

  • Bacterial Endotoxins (Pyrogens): The Limulus Amebocyte Lysate (LAL) test is used to ensure that the level of bacterial endotoxins is below the acceptable limit.

  • Filter Integrity Test: This test is performed to confirm the integrity of the sterilizing filter used in the final formulation.

Mandatory Visualizations

Signaling Pathway Diagram

Warburg_Effect cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_extracellular_lactate Glucose Glucose GLUT GLUT Glucose->GLUT Transport G6P Glucose-6-P GLUT->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A TCA TCA Cycle & OxPhos Pyruvate->TCA Reduced Flux MCT MCT Lactate->MCT MCT->Lactate_out Export PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GLUT Upregulates PI3K_Akt->Glycolysis Activates HIF1a HIF-1α HIF1a->Glycolysis Upregulates HIF1a->Lactate Upregulates LDH-A

Caption: The Warburg Effect signaling pathway, targeted by [¹⁸F]FDG PET.

Experimental Workflow Diagram

Radiopharmaceutical_Workflow Cyclotron Cyclotron Production ([¹⁸F]Fluoride in ¹⁸O-Water) Synthesis_Module Automated Synthesis Module Cyclotron->Synthesis_Module Transfer of [¹⁸F]F⁻ Dispensing Dispensing into Vials (Aseptic Environment) Synthesis_Module->Dispensing Purified Radiotracer QC Quality Control Testing Dispensing->QC Samples for Testing Release Batch Release for Clinical Use Dispensing->Release Final Product QC->Release QC Results Pass Administration Patient Administration Release->Administration

Caption: General workflow for the production and quality control of ¹⁸F-labeled PET tracers.

Applications in Research and Drug Development

¹⁸F-labeled PET tracers are invaluable tools in both clinical diagnostics and pharmaceutical research.

  • Oncology: [¹⁸F]FDG is the most widely used PET tracer in oncology for cancer diagnosis, staging, and monitoring treatment response.[4] It leverages the increased glucose metabolism of tumor cells, a phenomenon known as the Warburg effect.[5][6][7][8][9] Other tracers like [¹⁸F]FLT are used to measure cellular proliferation, while [¹⁸F]FMISO is used to image tumor hypoxia, a factor associated with resistance to therapy.[1][10]

  • Neurology: In neurology, ¹⁸F-labeled tracers are used to study neurodegenerative diseases. For example, [¹⁸F]FDG can be used to assess regional brain metabolism in dementia, and specific tracers have been developed to image amyloid plaques and tau tangles in Alzheimer's disease. [¹⁸F]Fallypride is used to study dopamine (B1211576) D2/D3 receptors in neuropsychiatric disorders.

  • Cardiology: [¹⁸F]FDG is used to assess myocardial viability, and novel ¹⁸F-labeled tracers are being developed for myocardial perfusion imaging.

  • Drug Development: PET imaging with ¹⁸F-labeled tracers plays a crucial role in drug development. It can be used to:

    • Assess drug distribution and pharmacokinetics: By labeling a drug candidate with ¹⁸F, its uptake, distribution, and clearance from various organs can be non-invasively quantified.

    • Measure target engagement: ¹⁸F-labeled ligands can be used to determine if a drug is binding to its intended target in vivo and to what extent.

    • Evaluate pharmacodynamic effects: PET can be used to measure the biological response to a drug, for example, by assessing changes in metabolism or receptor density.

The unique properties of fluorine-18 have established it as the cornerstone of clinical PET imaging. The continuous development of novel ¹⁸F-labeling methodologies and new ¹⁸F-labeled PET tracers is expanding the applications of PET in clinical diagnostics, our understanding of disease biology, and the efficiency of drug development. This guide provides a foundational understanding of the key technical aspects of ¹⁸F-labeled PET tracers for researchers and professionals in the field.

References

The Role of AZD4694 in Visualizing Alzheimer's Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant global health challenge, characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The ability to visualize and quantify Aβ plaques in the living human brain is crucial for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of therapeutic interventions. AZD4694, also known as NAV4694, is a second-generation 18F-labeled positron emission tomography (PET) radioligand designed for this purpose. Structurally related to the benchmark Aβ imaging agent, Pittsburgh Compound-B ([11C]PiB), AZD4694 offers the practical advantages of a longer half-life (110 minutes for Fluorine-18 vs. 20 minutes for Carbon-11) and exhibits favorable imaging characteristics, including high affinity for Aβ plaques and low non-specific binding to white matter. This technical guide provides an in-depth overview of the AZD4694 precursor, its radiolabeling, and its application as a key biomarker in Alzheimer's disease research.

This compound and Synthesis

The synthesis of the immediate unlabeled precursor for radiolabeling is a critical first step in the production of AZD4694. For the carbon-11 (B1219553) labeled version, [11C]AZD4694, the precursor is prepared via a four-step convergent synthesis.[1] While the specific details of each reaction step are proprietary and not fully disclosed in publicly available literature, the general approach involves the assembly of the benzofuran (B130515) core and the substituted pyridine (B92270) moiety. A common synthetic strategy for analogous compounds involves a Suzuki-Miyaura cross-coupling reaction to connect the two key heterocyclic systems. This method is known for its efficiency and tolerance of various functional groups, making it a plausible route for the this compound.

For the more clinically widespread [18F]AZD4694, a tosylated precursor is often utilized for the nucleophilic fluorination reaction. The synthesis of this precursor would involve the initial preparation of the core molecule with a hydroxyl group at the position designated for fluorination, followed by tosylation to create a good leaving group for the subsequent radiofluorination step.

Radiolabeling of AZD4694

The introduction of the positron-emitting radionuclide is the final step in producing the PET tracer. The methodology differs for Carbon-11 and Fluorine-18 labeling.

[11C]AZD4694 Radiolabeling

The synthesis of [11C]AZD4694 is achieved through the N-11C-methylation of its corresponding desmethyl precursor.[1] This reaction typically involves the use of [11C]methyl iodide or [11C]methyl triflate, which are produced in a cyclotron. The precursor is reacted with the methylating agent in a suitable solvent, followed by rapid purification, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity and specific activity. A reported incorporation yield for this process is 60%.[1]

[18F]AZD4694 Radiolabeling

The longer half-life of Fluorine-18 makes [18F]AZD4694 more suitable for widespread clinical use. The radiolabeling is typically achieved via a nucleophilic substitution reaction on a precursor containing a suitable leaving group, such as a tosylate. The process involves the production of [18F]fluoride from a cyclotron, followed by its activation using a phase-transfer catalyst like Kryptofix 2.2.2 in the presence of a weak base such as potassium carbonate. This activated [18F]fluoride then displaces the leaving group on the precursor. The reaction is followed by purification, formulation in a biocompatible solution, and sterile filtration before it can be administered to patients.

Quantitative Data on AZD4694 Performance

AZD4694 has demonstrated excellent properties as a PET tracer for imaging Aβ plaques. The following tables summarize key quantitative data from various studies.

ParameterValueReference
Binding Affinity (Kd) to Aβ fibrils 2.3 ± 0.3 nM[2][3]
[11C]AZD4694 Incorporation Yield 60%[1]
Comparison with [11C]PiBFindingReference
White Matter Binding [11C]AZD4694 showed slightly lower nonspecific binding in white matter.[1]
Pharmacokinetics [11C]AZD4694 displayed more rapid pharmacokinetics in the brain.[1]
Effect Size (AD vs. HC) [18F]AZD4694 had a higher effect size for distinguishing between AD and healthy control brain tissues.[4]
Regional Binding Correlation Strong correlations were found in the prefrontal cortex (R = 0.959), inferior parietal cortex (R = 0.893), posterior cingulate cortex (R = 0.838), and hippocampus (R = 0.750).[4]
Clinical PET Imaging DataValue/FindingReference
Optimal SUVR Cutoff for Aβ Positivity 1.55[5][6][7]
Scan Acquisition Time 40-70 minutes post-injection[8][9]
Reference Region for SUVR Calculation Cerebellar gray matter[8]
Test-Retest Reliability High[10]

Experimental Protocols

General [18F]Radiolabeling Protocol using a Tosylated Precursor

This protocol is a generalized procedure based on common methods for 18F-labeling of PET tracers.

  • [18F]Fluoride Production and Trapping: [18F]Fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction. The resulting [18F]fluoride in [18O]water is passed through an anion exchange column to trap the [18F]fluoride.

  • Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the column using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile (B52724) and water. The mixture is then heated under a stream of nitrogen to remove the water azeotropically. This step is crucial for activating the [18F]fluoride for the nucleophilic substitution.

  • Radiosynthesis: The tosylated this compound, dissolved in a suitable anhydrous solvent (e.g., dimethyl sulfoxide (B87167) or acetonitrile), is added to the dried [18F]fluoride/Kryptofix complex. The reaction mixture is heated at an elevated temperature (e.g., 100-120 °C) for a specific duration (e.g., 10-20 minutes).

  • Purification: The crude reaction mixture is diluted with a suitable solvent and purified using semi-preparative HPLC to separate the [18F]AZD4694 from the unreacted precursor and other byproducts.

  • Formulation: The collected HPLC fraction containing [18F]AZD4694 is reformulated into a physiologically compatible solution, typically by removing the organic solvent via evaporation and redissolving the product in sterile saline containing a small percentage of ethanol.

  • Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, pH, and sterility, to ensure it meets the standards for human administration.

[18F]AZD4694 PET Imaging Protocol

This protocol outlines a typical procedure for acquiring and analyzing [18F]AZD4694 PET scans in a clinical research setting.

  • Subject Preparation: Participants are typically asked to fast for at least 4 hours prior to the scan. A catheter is inserted into a peripheral vein for radiotracer injection.

  • Radiotracer Administration: A bolus injection of [18F]AZD4694 (typically around 185 MBq or 5 mCi) is administered intravenously.

  • PET Scan Acquisition: The PET scan is acquired over a specific time window post-injection, commonly from 40 to 70 minutes.[8][9] This allows for sufficient clearance of the tracer from the blood and non-specific binding sites, leading to a good signal-to-noise ratio.

  • Image Reconstruction and Processing: The acquired PET data are reconstructed into a 3D image. The images are often co-registered with the subject's magnetic resonance imaging (MRI) scan to allow for accurate anatomical delineation of brain regions of interest (ROIs).

  • Image Analysis: The uptake of [18F]AZD4694 in various brain regions is quantified. The standardized uptake value ratio (SUVR) is calculated by dividing the mean uptake in a target ROI (e.g., cortical composite) by the mean uptake in a reference region, typically the cerebellar gray matter.[8] An SUVR cutoff of 1.55 is often used to classify individuals as amyloid-positive or amyloid-negative.[5][6][7]

Visualizations

AZD4694_Precursor_Synthesis_Concept cluster_pyridine Pyridine Moiety Synthesis cluster_benzofuran Benzofuran Core Synthesis Pyridine_Start Substituted Pyridine Pyridine_Intermediate Functionalized Pyridine Pyridine_Start->Pyridine_Intermediate Multi-step synthesis Coupling Suzuki-Miyaura Cross-Coupling Pyridine_Intermediate->Coupling Benzofuran_Start Phenolic Precursor Benzofuran_Intermediate Benzofuran Core Benzofuran_Start->Benzofuran_Intermediate Cyclization Benzofuran_Intermediate->Coupling Precursor This compound Coupling->Precursor

Caption: Conceptual workflow for the convergent synthesis of the this compound.

AZD4694_Radiolabeling_Workflow cluster_production Radionuclide Production cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation Cyclotron Cyclotron (18O(p,n)18F) F18_Anion [18F]Fluoride on Anion Exchange Resin Cyclotron->F18_Anion Trapping Activation Elution & Activation (Kryptofix 2.2.2, K2CO3) F18_Anion->Activation Reaction Nucleophilic Substitution (Precursor + [18F]F-) Activation->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control Formulation->QC Final_Product [18F]AZD4694 Injectable Solution QC->Final_Product

Caption: Workflow for the radiolabeling of [18F]AZD4694.

AZD4694_PET_in_AD_Diagnosis Patient Patient with Suspected AD Injection IV Injection of [18F]AZD4694 Patient->Injection PET_Scan PET Scan Acquisition (40-70 min post-injection) Injection->PET_Scan Image_Recon Image Reconstruction & Co-registration with MRI PET_Scan->Image_Recon SUVR_Calc SUVR Calculation (Reference: Cerebellar Gray) Image_Recon->SUVR_Calc Amyloid_Status Amyloid Status Determination (Positive/Negative) SUVR_Calc->Amyloid_Status Diagnosis Informs Clinical Diagnosis & Research Amyloid_Status->Diagnosis

Caption: Logical flow of [18F]AZD4694 PET imaging for Alzheimer's disease assessment.

Conclusion

AZD4694 is a robust and reliable PET radioligand for the in vivo quantification of cerebral β-amyloid plaques. Its favorable pharmacokinetic profile, high binding affinity, and low non-specific binding make it a valuable tool for both research and clinical applications in the field of Alzheimer's disease. The well-established radiolabeling procedures and standardized imaging protocols further enhance its utility. As the landscape of Alzheimer's disease diagnostics and therapeutics continues to evolve, PET imaging with agents like AZD4694 will undoubtedly play an increasingly critical role in advancing our understanding and management of this devastating neurodegenerative disorder.

References

Unraveling the Core Mechanism of AZD4694: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a highly selective and high-affinity radioligand designed for the in vivo detection and quantification of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. This technical guide provides an in-depth exploration of the core mechanism of AZD4694, detailing its binding characteristics, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: High-Affinity Binding to Amyloid-Beta Fibrils

The fundamental mechanism of AZD4694 lies in its ability to specifically bind to the aggregated fibrillar form of amyloid-beta peptides that constitute amyloid plaques in the brain. Structurally, AZD4694 is a benzofuran (B130515) derivative.[1] This chemical structure facilitates its passage across the blood-brain barrier and confers its high affinity and selectivity for Aβ fibrils.

Displacement studies have revealed that AZD4694 and the well-established amyloid PET tracer, Pittsburgh Compound-B (PiB), compete for the same binding sites on Aβ plaques, indicating a shared binding target.[2] The binding is reversible, allowing for a dynamic equilibrium to be reached that enables quantitative imaging.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AZD4694, providing a comparative overview of its binding affinity and imaging characteristics.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 2.3 ± 0.3 nMIn vitro (synthetic Aβ fibrils)[1][3]
IC50 (vs. [18F]AZD4694) PiB: 1.29 - 2.13 nMIn vitro (human AD brain tissue)[2]

Table 1: In Vitro Binding Characteristics of AZD4694

Parameter[18F]AZD4694[11C]PiBSpecies/SystemReference
Neocortical SUVR Range 1.0 - 3.21.1 - 3.3Human[4]
Frontal Cortex-to-White Matter Ratio (HC) 0.7 ± 0.20.7 ± 0.2Human[4]
Frontal Cortex-to-White Matter Ratio (AD) 1.3 ± 0.21.3 ± 0.2Human[4]

Table 2: Comparative PET Imaging Characteristics

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism and performance of AZD4694.

Synthesis and Radiolabeling of [18F]AZD4694

The radiosynthesis of [18F]AZD4694 is a crucial step for its use as a PET tracer. The process involves the nucleophilic substitution of a precursor molecule with [18F]fluoride.

Protocol:

  • [18F]Fluoride Production: [18F]Fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Precursor Preparation: A suitable precursor, such as a tosylated or nosylated derivative of the AZD4694 molecule, is synthesized.[5]

  • Radiolabeling Reaction: The precursor is reacted with [18F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile). The reaction is heated to facilitate the nucleophilic substitution.[5]

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [18F]AZD4694 from unreacted precursors and byproducts.[6]

  • Formulation: The purified [18F]AZD4694 is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

G cluster_synthesis Synthesis of AZD4694 Precursor cluster_radiolabeling Radiolabeling with [18F] cluster_purification Purification and Formulation start Starting Materials step1 Multi-step Chemical Synthesis start->step1 precursor This compound (e.g., tosylated) step1->precursor reaction Nucleophilic Substitution Reaction precursor->reaction f18 [18F]Fluoride (from cyclotron) f18->reaction crude Crude [18F]AZD4694 reaction->crude hplc HPLC Purification crude->hplc formulation Formulation in Saline hplc->formulation final_product Injectable [18F]AZD4694 formulation->final_product

Caption: Workflow for the synthesis and radiolabeling of [18F]AZD4694.

In Vitro Autoradiography

Autoradiography on post-mortem human brain tissue is used to visualize the specific binding of radioligands to their targets.

Protocol:

  • Tissue Preparation: Post-mortem brain sections (typically 10-20 µm thick) from Alzheimer's disease patients and healthy controls are mounted on microscope slides.[2]

  • Pre-incubation: The slides are pre-incubated in a buffer solution (e.g., phosphate-buffered saline) to wash away any endogenous substances that might interfere with binding.

  • Incubation: The slides are incubated with a solution containing [3H]AZD4694 or [18F]AZD4694 at a low nanomolar concentration. For competition assays, adjacent sections are co-incubated with an excess of a competing unlabeled ligand (e.g., PiB) to determine non-specific binding.[2]

  • Washing: The slides are washed in buffer to remove unbound radioligand.

  • Signal Detection: The slides are apposed to a phosphor imaging plate or photographic emulsion for a period of time to detect the radioactive signal.

  • Image Analysis: The resulting autoradiograms are analyzed to quantify the binding density in different brain regions.

G cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_detection Signal Detection & Analysis tissue Post-mortem Brain Tissue (AD & Control) sectioning Cryosectioning (10-20 µm) tissue->sectioning mounting Mounting on Slides sectioning->mounting preincubation Pre-incubation in Buffer mounting->preincubation incubation Incubation with [18F]AZD4694 preincubation->incubation washing Washing to Remove Unbound Ligand incubation->washing exposure Exposure to Phosphor Plate washing->exposure scanning Phosphorimager Scanning exposure->scanning analysis Quantification of Binding scanning->analysis

Caption: Experimental workflow for in vitro autoradiography with [18F]AZD4694.

Preclinical In Vivo Studies in Animal Models

Transgenic animal models that develop amyloid plaques, such as the Tg2576 mouse model, are used to evaluate the in vivo performance of AZD4694.[1]

Protocol:

  • Animal Model: Aged transgenic mice (e.g., Tg2576) expressing human amyloid precursor protein with mutations associated with familial Alzheimer's disease are used.

  • Radiotracer Administration: [3H]AZD4694 or [18F]AZD4694 is administered intravenously to the animals.[1]

  • Biodistribution or Imaging:

    • Ex vivo Biodistribution: At various time points after injection, animals are euthanized, and their brains are removed, dissected, and the radioactivity in different brain regions is measured using a gamma counter.

    • In vivo PET Imaging: Animals are anesthetized and placed in a microPET scanner. Dynamic or static images are acquired to visualize the uptake and distribution of the radiotracer in the brain over time.

  • Data Analysis: The uptake of the radiotracer in amyloid-rich regions is compared to that in regions with low amyloid deposition to assess target engagement and specificity.

Clinical PET Imaging in Humans

Positron Emission Tomography (PET) with [18F]AZD4694 is used to visualize and quantify amyloid plaques in the brains of living individuals.

Protocol:

  • Subject Recruitment: Participants, including cognitively normal individuals and patients with cognitive impairment, are recruited for the study.

  • Radiotracer Injection: A bolus of [18F]AZD4694 is injected intravenously.

  • PET Scan Acquisition: Dynamic or static PET scans of the brain are acquired over a specific time window post-injection (e.g., 40-70 minutes).[7]

  • Image Reconstruction and Analysis: The PET data is reconstructed to generate images of radiotracer distribution in the brain. These images are often co-registered with the subject's magnetic resonance imaging (MRI) scan for anatomical reference.

  • Quantification: The uptake of [18F]AZD4694 is quantified using methods such as the Standardized Uptake Value Ratio (SUVR), with a reference region devoid of amyloid plaques (e.g., the cerebellar gray matter) used for normalization.[7][8]

G cluster_pre_scan Pre-Scan Procedures cluster_scan PET Scan Acquisition cluster_post_scan Image Processing and Analysis subject Patient/Subject injection Intravenous Injection of [18F]AZD4694 subject->injection uptake Uptake Period injection->uptake pet_scan PET Brain Scan (e.g., 40-70 min post-injection) uptake->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction coregistration Co-registration with MRI reconstruction->coregistration quantification SUVR Calculation (Reference: Cerebellum) coregistration->quantification result Amyloid Plaque Quantification quantification->result

Caption: Workflow for a clinical PET imaging study using [18F]AZD4694.

Conclusion

AZD4694 is a potent and selective radiopharmaceutical whose core mechanism is centered on its high-affinity binding to fibrillar amyloid-beta plaques. Its favorable pharmacokinetic profile, characterized by rapid brain penetration and washout from non-target tissues, combined with low non-specific white matter binding, makes it an excellent tool for the in vivo imaging and quantification of amyloid pathology. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and application of AZD4694 in Alzheimer's disease research and clinical trials.

References

Methodological & Application

Synthesis Protocols for AZD4694 Precursors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of precursors for the positron emission tomography (PET) neuroimaging agent AZD4694, targeting β-amyloid plaques associated with Alzheimer's disease. The synthesis of precursors for both the carbon-11 (B1219553) ([¹¹C]AZD4694) and fluorine-18 (B77423) ([¹⁸F]AZD4694) labeled radioligands are described, offering valuable guidance for researchers, scientists, and professionals in the field of drug development and neuroimaging.

Introduction

AZD4694, also known as NAV4694, is a highly specific PET tracer for imaging β-amyloid plaques in the brain. Its chemical structure is 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. The development of effective and reproducible synthetic routes to its precursors is crucial for the widespread use of this imaging agent in both research and clinical settings. This document outlines the synthetic schemes for two key precursors: one for radiosynthesis with ¹¹C and another for labeling with ¹⁸F.

Synthesis of the Precursor for [¹¹C]AZD4694

The immediate precursor for the synthesis of [¹¹C]AZD4694 is the N-desmethyl analog, 2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol. The radiosynthesis involves the N-methylation of this precursor using [¹¹C]methyl iodide. The precursor itself is prepared via a four-step convergent synthesis. While the specific details of each step require further investigation of proprietary or less accessible literature, the general synthetic strategy is outlined below.

Overall Synthetic Scheme for [¹¹C]AZD4694 Precursor

G A Starting Material A (Substituted Benzofuran) C Intermediate 1 A->C Step 1 B Starting Material B (Substituted Pyridine) B->C Step 2 D Intermediate 2 C->D Step 3 E Precursor for [11C]AZD4694 (2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol) D->E Step 4 F [11C]AZD4694 E->F [11C]CH3I

Figure 1. Convergent synthesis strategy for the [¹¹C]this compound.

Synthesis of the Precursor for [¹⁸F]AZD4694

The radiosynthesis of [¹⁸F]AZD4694 involves a nucleophilic substitution reaction on a suitable precursor. The commonly used precursor is an N-Boc-protected nitro-substituted analog, specifically tert-butyl (2-(5-hydroxybenzofuran-2-yl)-6-nitropyridin-3-yl)(methyl)carbamate. The synthesis involves the radiofluorination of this precursor, followed by the removal of the Boc protecting group under acidic conditions.

Experimental Protocol: Synthesis of the N-Boc Protected Nitro Precursor for [¹⁸F]AZD4694

This protocol describes a potential synthetic route to the N-Boc protected nitro precursor based on common organic chemistry methodologies for the construction of similar bi-aryl heterocyclic compounds.

Step 1: Synthesis of a Substituted Benzofuran (B130515)

The synthesis would likely begin with a suitably substituted phenol (B47542) to construct the benzofuran core.

Step 2: Coupling with a Substituted Pyridine (B92270)

A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would be employed to connect the benzofuran and pyridine rings.

Step 3: Nitration of the Pyridine Ring

The pyridine ring is then nitrated to introduce the nitro group at the desired position.

Step 4: N-Boc Protection

The secondary amine on the pyridine ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Overall Synthetic Workflow for [¹⁸F]AZD4694 Radiosynthesis

G cluster_precursor Precursor Synthesis cluster_radio Radiosynthesis A Starting Materials B N-Boc Protected Nitro Precursor A->B Multi-step Synthesis D [18F]AZD4694 (N-Boc protected) B->D Radiofluorination C [18F]Fluoride E [18F]AZD4694 D->E Acidic Deprotection

Figure 2. Workflow for the synthesis of the [¹⁸F]this compound and subsequent radiosynthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the radiosynthesis of [¹¹C]AZD4694 and [¹⁸F]AZD4694.

RadiotracerPrecursorLabeling MethodRadiochemical Yield
[¹¹C]AZD46942-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-olN-[¹¹C]methylation~60% incorporation yield[1]
[¹⁸F]AZD4694N-Boc-protected nitro precursorRadiofluorination & DeprotectionNot explicitly stated

Conclusion

The synthesis of precursors for AZD4694 is a critical step in the production of this important PET radioligand. This application note provides an overview of the synthetic strategies for both the [¹¹C] and [¹⁸F] labeled versions of AZD4694. While the general pathways are outlined, further detailed experimental validation is necessary to establish robust and high-yield production methods. The provided diagrams and protocols serve as a foundation for researchers to develop and optimize the synthesis of these valuable neuroimaging tools.

References

Application Notes and Protocols for the Purification of AZD4694 Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a fluorine-18 (B77423) labeled PET tracer used for imaging β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. The synthesis of this tracer involves a crucial precursor, 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. The purity of this precursor is paramount to ensure high radiochemical yield and purity of the final PET tracer. These application notes provide a summary of potential purification methods for the AZD4694 precursor based on established chemical purification techniques for analogous benzofuran (B130515) and heterocyclic compounds. The following protocols are intended as a starting point for methods development and will likely require optimization for specific laboratory conditions and impurity profiles.

Purification Strategies

The primary methods for purifying small organic molecules like the this compound are chromatography (flash and HPLC) and solid-phase extraction (SPE). Crystallization can also be a powerful purification technique if the compound is a solid and suitable crystallization conditions can be identified.

Chromatographic Purification

1. Flash Chromatography

Flash chromatography is a widely used technique for the purification of organic compounds. It is a rapid form of preparative column chromatography.

Experimental Protocol:

  • Column Selection: A silica (B1680970) gel column is the standard choice for the purification of moderately polar compounds like the this compound. The column size should be selected based on the amount of crude material to be purified.

  • Solvent System Selection: A solvent system with appropriate polarity is crucial for good separation. Based on the purification of similar benzofuran derivatives, a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate (B1210297) (EtOAc) is a good starting point. A small amount of methanol (B129727) (MeOH) can be added to increase the polarity if necessary.

    • Initial Screening: Use thin-layer chromatography (TLC) to screen different solvent ratios (e.g., Hexane:EtOAc from 9:1 to 1:1, with and without 1-5% MeOH). The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: The column should be packed uniformly with silica gel slurried in the initial, low-polarity mobile phase.

  • Sample Loading: The crude precursor, dissolved in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane (B109758) or ethyl acetate) and adsorbed onto a small amount of silica gel, is loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column under positive pressure. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure precursor.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified precursor.

2. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be used for final purification to achieve high purity levels. A reverse-phase C18 column is a common choice for compounds of this nature.

Experimental Protocol:

  • Column: A preparative reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water (often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape)

    • B: Acetonitrile (B52724) or Methanol (often with 0.1% TFA or formic acid)

  • Gradient: A linear gradient from a low percentage of organic solvent (B) to a high percentage is typically used. For example, a gradient of 75% to 95% acetonitrile over 20 minutes could be a starting point.[1]

  • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 3-5 mL/min.[1]

  • Detection: UV detection at a wavelength where the precursor has strong absorbance (e.g., 254 nm and 280 nm).[1]

  • Injection: The crude or partially purified precursor is dissolved in a suitable solvent (e.g., mobile phase or DMSO) and injected onto the column.

  • Fraction Collection: Fractions corresponding to the main peak of the precursor are collected.

  • Post-Purification: The collected fractions are often lyophilized or the solvent is evaporated to obtain the pure compound.

Solid-Phase Extraction (SPE)

SPE is a cartridge-based method that can be used for sample clean-up and purification. It is often faster than traditional column chromatography. For the this compound, a reverse-phase or a mixed-mode sorbent could be effective.

Experimental Protocol (using a Reverse-Phase C18 Cartridge):

  • Cartridge Conditioning: The C18 cartridge is first conditioned with a strong solvent like methanol or acetonitrile, followed by an equilibration step with water or an aqueous buffer.

  • Sample Loading: The crude precursor, dissolved in a solvent that ensures retention on the C18 sorbent (e.g., a solution with a high aqueous content), is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: The desired precursor is eluted from the cartridge using a stronger solvent, such as acetonitrile or methanol. A stepwise increase in solvent strength can be used to selectively elute the compound of interest.

  • Solvent Evaporation: The solvent from the collected eluate is evaporated to yield the purified product.

Data Presentation

The following tables provide a template for summarizing quantitative data from purification experiments.

Table 1: Flash Chromatography Purification Parameters and Results

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Alumina (Neutral)
Mobile Phase Hexane:EtOAc (gradient)Hexane:EtOAc:MeOH (isocratic)Dichloromethane:MeOH (gradient)
Crude Sample Load (mg)
Purified Yield (mg)
Yield (%)
Purity (by HPLC, %)

Table 2: Preparative HPLC Purification Parameters and Results

ParameterMethod 1Method 2Method 3
Column C18, 250x10mm, 5µmPhenyl-Hexyl, 250x10mm, 5µmC8, 250x10mm, 5µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Profile 5-95% B in 20 min10-100% B in 15 minIsocratic 50% B
Flow Rate (mL/min) 4.03.55.0
Injection Volume (µL)
Purity (by analytical HPLC, %)
Recovery (%)

Table 3: Solid-Phase Extraction (SPE) Parameters and Results

ParameterMethod 1Method 2Method 3
SPE Cartridge C18, 500mgSi, 500mgMixed-Mode Cation Exchange
Conditioning Solvent Methanol, WaterHexaneMethanol, Water
Loading Solvent 10% Acetonitrile in WaterHexane50mM Phosphate Buffer pH 6
Wash Solvent 20% Acetonitrile in Water10% EtOAc in Hexane50mM Phosphate Buffer pH 6
Elution Solvent Acetonitrile50% EtOAc in Hexane5% NH4OH in Methanol
Purity (by HPLC, %)
Recovery (%)

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of the this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Flash_Chrom Flash Chromatography Crude->Flash_Chrom Initial Cleanup SPE Solid-Phase Extraction Crude->SPE Rapid Cleanup Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC High Purity Polish Purity_Check Purity Analysis (HPLC, NMR, MS) Flash_Chrom->Purity_Check Prep_HPLC->Purity_Check SPE->Prep_HPLC SPE->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product If Purity ≥ 95% Logical_Relationships Start Crude Precursor Purity_Check1 Assess Initial Purity (TLC/HPLC) Start->Purity_Check1 Low_Purity Low Purity (<70%) Purity_Check1->Low_Purity Moderate_Purity Moderate Purity (70-90%) Purity_Check1->Moderate_Purity High_Purity High Purity (>90%) Purity_Check1->High_Purity Flash_Chrom Flash Chromatography Low_Purity->Flash_Chrom Yes SPE Solid-Phase Extraction Moderate_Purity->SPE Yes Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC Yes Flash_Chrom->Prep_HPLC SPE->Prep_HPLC Final_Product Pure Precursor (>95%) Prep_HPLC->Final_Product

References

Application Notes and Protocols: Synthesis of AZD4694 Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Starting Materials and Synthesis of AZD4694 Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZD4694, also known as NAV4694, is a highly selective radioligand used in Positron Emission Tomography (PET) for the in vivo imaging of β-amyloid plaques, a hallmark of Alzheimer's disease. The synthesis of radiolabeled AZD4694 requires a non-radiolabeled precursor, 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. This document provides a detailed protocol for the synthesis of this crucial precursor, outlining a plausible and robust synthetic route starting from commercially available materials. The synthesis involves the preparation of two key heterocyclic intermediates, a protected 2-iodo-5-hydroxybenzofuran and a functionalized pyridine, followed by their coupling via a Sonogashira reaction and subsequent deprotection.

I. Overall Synthetic Strategy

The synthesis of the this compound is accomplished through a convergent approach. The two main building blocks, a protected 2-iodo-5-hydroxybenzofuran and 3-ethynyl-2-fluoro-6-(methylamino)pyridine, are synthesized separately and then coupled using a palladium-catalyzed Sonogashira reaction. A final deprotection step yields the target precursor.

Logical Workflow of this compound Synthesis

AZD4694_Precursor_Synthesis cluster_0 Benzofuran Intermediate Synthesis cluster_1 Pyridine Intermediate Synthesis A 4-Methoxyphenol (B1676288) B 2-Iodo-5-methoxybenzofuran A->B Iodination C 5-Methoxybenzofuran-2-carbaldehyde (B1345093) B->C Formylation D 5-Hydroxybenzofuran-2-carbaldehyde (B1647017) C->D Demethylation E 2-Iodo-benzofuran-5-ol D->E Iodination J 2-(2-Fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol (this compound) E->J Sonogashira Coupling F 2,6-Difluoro-3-iodopyridine (B1592272) G 2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine F->G Sonogashira Coupling H 3-Ethynyl-2,6-difluoropyridine G->H Desilylation I 3-Ethynyl-2-fluoro-6-(methylamino)pyridine H->I Nucleophilic Substitution I->J

Caption: Synthetic workflow for the this compound.

II. Experimental Protocols

Part 1: Synthesis of 2-Iodo-benzofuran-5-ol (Benzofuran Intermediate)

Step 1.1: Synthesis of 2-Iodo-5-methoxybenzofuran

  • Materials: 4-Methoxyphenol, Iodine (I₂), Potassium Iodide (KI), Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Sodium Thiosulfate (B1220275) (Na₂S₂O₃).

  • Protocol:

    • To a solution of 4-methoxyphenol (1.0 eq) in DCM, add a solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water.

    • Add sodium bicarbonate (2.0 eq) portion-wise and stir the mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-iodo-5-methoxybenzofuran.

Step 1.2: Synthesis of 5-Methoxybenzofuran-2-carbaldehyde

  • Materials: 2-Iodo-5-methoxybenzofuran, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 2-iodo-5-methoxybenzofuran (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C.

    • Add anhydrous DMF (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 5-methoxybenzofuran-2-carbaldehyde.

Step 1.3: Synthesis of 5-Hydroxybenzofuran-2-carbaldehyde

  • Materials: 5-Methoxybenzofuran-2-carbaldehyde, Boron Tribromide (BBr₃), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 5-methoxybenzofuran-2-carbaldehyde (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add a solution of boron tribromide in DCM (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of water.

    • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude 5-hydroxybenzofuran-2-carbaldehyde is often used in the next step without further purification.

Step 1.4: Synthesis of 2-Iodo-benzofuran-5-ol

  • Materials: 5-Hydroxybenzofuran-2-carbaldehyde, Iodine (I₂), Potassium Hydroxide (B78521) (KOH), Dioxane, Water.

  • Protocol:

    • To a solution of 5-hydroxybenzofuran-2-carbaldehyde (1.0 eq) in dioxane and water, add a solution of iodine (2.5 eq) and potassium iodide in water.

    • Add a solution of potassium hydroxide (5.0 eq) in water dropwise at 0 °C.

    • Stir the reaction at room temperature for 3 hours.

    • Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to give 2-iodo-benzofuran-5-ol.

Part 2: Synthesis of 3-Ethynyl-2-fluoro-6-(methylamino)pyridine (Pyridine Intermediate)

Step 2.1: Synthesis of 2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine

  • Materials: 2,6-Difluoro-3-iodopyridine, (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, Copper(I) Iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Protocol:

    • To a solution of 2,6-difluoro-3-iodopyridine (1.0 eq) and (trimethylsilyl)acetylene (1.2 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain 2,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine.

Step 2.2: Synthesis of 3-Ethynyl-2,6-difluoropyridine

  • Materials: 2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine, Potassium Carbonate (K₂CO₃), Methanol.

  • Protocol:

    • Dissolve 2,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

    • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 3-ethynyl-2,6-difluoropyridine, which is used in the next step without further purification.

Step 2.3: Synthesis of 3-Ethynyl-2-fluoro-6-(methylamino)pyridine

  • Materials: 3-Ethynyl-2,6-difluoropyridine, Methylamine (B109427) solution (in THF or water).

  • Protocol:

    • To a solution of 3-ethynyl-2,6-difluoropyridine (1.0 eq) in a suitable solvent (e.g., THF), add an excess of methylamine solution (3.0 eq).

    • Stir the reaction in a sealed vessel at 60 °C for 16 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 3-ethynyl-2-fluoro-6-(methylamino)pyridine.

Part 3: Final Coupling and Synthesis of this compound

Step 3.1: Synthesis of 2-(2-Fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol

  • Materials: 2-Iodo-benzofuran-5-ol, 3-Ethynyl-2-fluoro-6-(methylamino)pyridine, Pd(PPh₃)₂Cl₂, Copper(I) Iodide (CuI), Triethylamine (TEA), N,N-Dimethylformamide (DMF).

  • Protocol:

    • To a solution of 2-iodo-benzofuran-5-ol (1.0 eq) and 3-ethynyl-2-fluoro-6-(methylamino)pyridine (1.1 eq) in a mixture of DMF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Stir the reaction mixture at 60 °C under an inert atmosphere for 8 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final this compound, 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol.

III. Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis, based on literature reports of analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting Material(s)Typical Yield (%)
1.12-Iodo-5-methoxybenzofuran4-Methoxyphenol70-85
1.25-Methoxybenzofuran-2-carbaldehyde2-Iodo-5-methoxybenzofuran65-80
1.35-Hydroxybenzofuran-2-carbaldehyde5-Methoxybenzofuran-2-carbaldehyde80-95
1.42-Iodo-benzofuran-5-ol5-Hydroxybenzofuran-2-carbaldehyde60-75
2.12,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine2,6-Difluoro-3-iodopyridine75-90
2.23-Ethynyl-2,6-difluoropyridine2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine>95 (crude)
2.33-Ethynyl-2-fluoro-6-(methylamino)pyridine3-Ethynyl-2,6-difluoropyridine50-70
3.1This compound 2-Iodo-benzofuran-5-ol & Pyridine Intermediate40-60

IV. Conclusion

The provided protocol outlines a comprehensive, multi-step synthesis for the this compound. By following these detailed procedures, researchers can reliably produce the necessary starting material for the radiosynthesis of the AZD4694 PET tracer. Careful execution of each step, including purification, is critical to obtaining the final product in high purity. The modular nature of this synthesis also allows for the potential preparation of other related analogs for further research in the field of neuroimaging.

Application Notes and Protocols for the Analytical Characterization of AZD4694 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a high-affinity positron emission tomography (PET) radioligand used for the in vivo imaging of β-amyloid plaques in the brain, a key pathological hallmark of Alzheimer's disease. The successful synthesis and quality of the final radiotracer, whether labeled with Carbon-11 ([¹¹C]AZD4694) or Fluorine-18 ([¹⁸F]AZD4694), is critically dependent on the purity and well-characterized nature of its immediate precursor. This document provides detailed application notes and protocols for the analytical characterization of the precursors for both [¹¹C]AZD4694 and [¹⁸F]AZD4694.

Two primary precursors are utilized for the synthesis of the two different radiolabeled forms of AZD4694:

  • Desmethyl-AZD4694: The precursor for [¹¹C]AZD4694, which undergoes N-methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.[1]

  • Nitro-Precursor or Tosyl-Precursor: A common strategy for [¹⁸F] labeling involves the nucleophilic substitution of a nitro group or a tosylate leaving group on an aromatic ring with [¹⁸F]fluoride.

Rigorous analytical characterization of these precursors is essential to ensure the identity, purity, and stability required for the subsequent radiolabeling step and, ultimately, for safe and effective clinical use. The following sections detail the common analytical techniques and provide generalized protocols for their application in the characterization of AZD4694 precursors.

Analytical Techniques for Precursor Characterization

A combination of spectroscopic and chromatographic techniques is employed to fully characterize the AZD4694 precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the synthesized precursor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the precursor and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the precursor. It separates the precursor from any impurities, and the peak area of the precursor relative to the total peak area gives a quantitative measure of its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring the progress of a chemical reaction and for preliminary purity assessment of the final precursor.

Data Presentation: Summarized Quantitative Data

The following tables summarize the expected analytical data for the AZD4694 precursors. Note: As specific data for the immediate AZD4694 precursor is not publicly available, this data is representative and based on the characterization of similar benzofuran-based PET tracer precursors.

Table 1: Representative NMR Spectroscopic Data for a Benzofuran-based Precursor

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H7.8 - 6.9m-Aromatic Protons
¹H4.0s-Methoxy Protons (if present)
¹H3.1s-N-H or O-H Proton
¹³C160 - 110--Aromatic Carbons
¹³C55--Methoxy Carbon (if present)

Table 2: Representative Mass Spectrometry Data

TechniqueIonization ModeCalculated m/zFound m/z
HRMSESI+[M+H]⁺[M+H]⁺ (within 5 ppm)

Table 3: Representative HPLC Purity Data

ParameterSpecification
Purity≥ 98% (by peak area)
Retention TimeConsistent with reference standard
ImpuritiesIndividual impurities ≤ 0.5%

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the precursor in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all peaks and assign them to the corresponding protons in the molecule.

    • Determine the multiplicity and coupling constants for all relevant signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the precursor (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the molecule.

    • Determine the exact mass of the molecular ion and compare it with the calculated mass.

Protocol 3: HPLC Purity Analysis
  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed. The specific gradient will need to be optimized for the precursor.

  • Sample Preparation: Prepare a solution of the precursor in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 10-20 µL of the sample solution into the HPLC system.

    • Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).

    • Calculate the purity of the precursor by dividing the peak area of the main peak by the total area of all peaks.

Protocol 4: TLC Purity Assessment
  • TLC Plate: Use a silica (B1680970) gel coated TLC plate.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The ratio will need to be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the precursor in a volatile solvent.

  • Analysis:

    • Spot a small amount of the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., iodine).

    • A single spot indicates a high degree of purity.

Mandatory Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Precursor Synthesis cluster_characterization Analytical Characterization cluster_release Quality Control Release Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Precursor MS Mass Spectrometry (HRMS) Purification->MS Characterize Precursor HPLC HPLC (Purity) Purification->HPLC Characterize Precursor TLC TLC (Purity Check) Purification->TLC Characterize Precursor QC Quality Control Checks (Purity ≥ 98%) NMR->QC MS->QC HPLC->QC TLC->QC Release Precursor Released for Radiolabeling QC->Release

Caption: Workflow for the synthesis and analytical characterization of an this compound.

Radiolabeling_Pathways cluster_C11 [¹¹C]AZD4694 Synthesis cluster_F18 [¹⁸F]AZD4694 Synthesis Precursor_C11 Desmethyl-AZD4694 (Precursor) Product_C11 [¹¹C]AZD4694 Precursor_C11->Product_C11 N-Methylation Reagent_C11 [¹¹C]CH₃I or [¹¹C]CH₃OTf Reagent_C11->Product_C11 Precursor_F18 Nitro/Tosyl-Precursor Product_F18 [¹⁸F]AZD4694 Precursor_F18->Product_F18 Nucleophilic Substitution Reagent_F18 [¹⁸F]Fluoride Reagent_F18->Product_F18

Caption: Synthetic pathways for [¹¹C]AZD4694 and [¹⁸F]AZD4694 from their respective precursors.

References

Application Notes and Protocols for AZD4694 Precursor in In Vitro Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a high-affinity positron emission tomography (PET) radioligand designed for the in vivo imaging of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] This benzofuran (B130515) derivative, structurally similar to Pittsburgh Compound B (PiB), can be radiolabeled with isotopes such as Tritium ([³H]), Carbon-11 (B1219553) ([¹¹C]), or Fluorine-18 ([¹⁸F]) for use in various research applications.[1][3] In vitro autoradiography using a radiolabeled AZD4694 precursor allows for the precise localization and quantification of Aβ plaques in post-mortem brain tissue, providing valuable insights into the distribution and density of these pathological protein aggregates.[2]

These application notes provide detailed protocols for the use of the this compound in preparing radiolabeled AZD4694 and its subsequent application in in vitro autoradiography on human brain tissue sections.

Data Presentation

Binding Characteristics of AZD4694

The following table summarizes the key binding characteristics of AZD4694 to amyloid-beta fibrils, as determined by in vitro studies.

ParameterValueSpecies/TissueReference
Equilibrium Dissociation Constant (Kd) 2.3 ± 0.3 nMSynthetic Aβ fibrils[2]
Inhibitory Constant (IC50) of PiB for [¹⁸F]AZD4694 binding 1.29 - 2.13 nMPost-mortem human AD brain (various regions)

Note: Bmax (maximum binding site density) values for AZD4694 from in vitro autoradiography on human brain tissue are not extensively reported in the literature. However, based on studies with other amyloid tracers, Bmax values are typically in the range of fmol/mg of tissue.

Experimental Protocols

Synthesis of Radiolabeled AZD4694 from Precursor

The synthesis of radiolabeled AZD4694 for in vitro autoradiography typically involves the use of a desmethyl precursor for radiolabeling with a tritiated or carbon-11 labeled methyl group, or a precursor with a suitable leaving group for radiofluorination.

Precursor Structure (for [³H]- or [¹¹C]-labeling): The immediate precursor for N-methylation is the desmethyl derivative of AZD4694, which is 2-(2-fluoro-6-amino-3-pyridinyl)benzofuran-5-ol.

Protocol for N-methylation to produce [³H]AZD4694:

  • Precursor Preparation: Dissolve the desmethyl-AZD4694 precursor in a suitable solvent such as dimethylformamide (DMF).

  • Radiolabeling Reaction: Introduce [³H]methyl iodide ([³H]CH₃I) to the precursor solution.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specific duration.

  • Purification: The resulting [³H]AZD4694 is purified using high-performance liquid chromatography (HPLC) to separate it from the unreacted precursor and other byproducts.

  • Quality Control: The radiochemical purity and specific activity of the final product are determined.

In Vitro Autoradiography Protocol

This protocol is adapted from established methods for in vitro autoradiography with amyloid PET tracers on human brain sections.[4]

Materials and Reagents:

  • Post-mortem human brain tissue sections (e.g., frontal cortex, hippocampus) from Alzheimer's disease patients and healthy controls (10-20 µm thickness, cryosectioned and thaw-mounted on microscope slides).

  • Radiolabeled AZD4694 (e.g., [³H]AZD4694) in a suitable buffer.

  • Unlabeled AZD4694 for determining non-specific binding.

  • Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation Buffer: 50 mM Tris-HCl with 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Distilled water.

  • Phosphor imaging plates or autoradiography film.

  • Autoradiography cassettes.

  • Image analysis software.

Procedure:

  • Tissue Section Preparation:

    • Retrieve frozen brain sections from -80°C storage.

    • Allow the sections to thaw to room temperature.

  • Pre-incubation:

    • Place the slides in a slide rack and immerse them in pre-incubation buffer for 30 minutes at room temperature with gentle agitation to remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate the sections with a solution of radiolabeled AZD4694 (e.g., 1-5 nM [³H]AZD4694) in incubation buffer for 60-90 minutes at room temperature.

    • Non-specific Binding: For a parallel set of sections, add a high concentration of unlabeled AZD4694 (e.g., 1-10 µM) to the incubation solution containing the radioligand.

  • Washing:

    • Following incubation, rapidly wash the slides to remove unbound radioligand.

    • Perform a series of washes in ice-cold wash buffer (e.g., 3 x 5 minutes).

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.

  • Drying:

    • Dry the slides under a stream of cool, dry air.

  • Exposure:

    • Arrange the dried slides in an autoradiography cassette.

    • Expose the sections to a phosphor imaging plate or autoradiography film for an appropriate duration (this will depend on the specific activity of the radioligand and the density of binding sites).

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging plate using a phosphor imager or develop the autoradiography film.

    • Quantify the signal intensity in specific regions of interest (e.g., gray matter vs. white matter) using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

AZD4694_Synthesis_and_Binding cluster_synthesis Radiosynthesis of [³H]AZD4694 cluster_binding In Vitro Binding to Aβ Plaques Precursor Desmethyl-AZD4694 Precursor Reaction N-methylation (e.g., 80°C, DMF) Precursor->Reaction Reagent [³H]Methyl Iodide Reagent->Reaction Radiolabeled [³H]AZD4694 Reaction->Radiolabeled AZD4694_radiolabeled [³H]AZD4694 Binding Specific Binding AZD4694_radiolabeled->Binding Abeta Amyloid-beta (Aβ) Plaques in Brain Tissue Abeta->Binding Signal Autoradiographic Signal Binding->Signal

Caption: Synthesis of [³H]AZD4694 and its binding to Aβ plaques.

Autoradiography_Workflow arrow arrow start Start: Frozen Brain Sections preincubation Pre-incubation (50 mM Tris-HCl) start->preincubation incubation Incubation with [³H]AZD4694 (Total vs. Non-specific) preincubation->incubation washing Washing (Ice-cold Tris-HCl) incubation->washing drying Drying washing->drying exposure Exposure to Phosphor Plate/Film drying->exposure imaging Image Acquisition exposure->imaging analysis Data Analysis (Quantification of Binding) imaging->analysis end End: Binding Data analysis->end

Caption: In vitro autoradiography experimental workflow.

References

Preclinical Evaluation of ¹⁸F-AZD4694: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-AZD4694, also known as NAV4694, is a second-generation fluorine-18 (B77423) labeled positron emission tomography (PET) radiotracer developed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. Structurally similar to the benchmark amyloid tracer, ¹¹C-Pittsburgh compound B (¹¹C-PiB), ¹⁸F-AZD4694 offers the practical advantage of a longer radioactive half-life (110 minutes versus 20 minutes for ¹¹C), facilitating centralized manufacturing and distribution to PET centers without an on-site cyclotron.[1] Preclinical and clinical evaluations have demonstrated that ¹⁸F-AZD4694 exhibits high affinity and selectivity for Aβ plaques with the added benefit of lower non-specific binding to white matter compared to other ¹⁸F-labeled amyloid tracers, which can simplify image interpretation.[2][3]

These application notes provide a detailed overview of the preclinical evaluation of ¹⁸F-AZD4694, including protocols for its radiosynthesis, quality control, in vitro characterization, and in vivo imaging and biodistribution studies in animal models.

I. Radiosynthesis of ¹⁸F-AZD4694

The radiosynthesis of ¹⁸F-AZD4694 is typically performed on an automated synthesis module via a nucleophilic substitution reaction. The following protocol is a general guideline adaptable to various commercially available synthesis modules.

Protocol: Automated Radiosynthesis

  • [¹⁸F]Fluoride Production and Trapping:

    • Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by irradiating ¹⁸O-enriched water in a cyclotron.

    • Transfer the aqueous [¹⁸F]fluoride to the synthesis module and trap it on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.

  • Elution and Azeotropic Drying:

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using an eluent solution containing potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in a mixture of acetonitrile (B52724) and water.

    • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to remove residual water.

  • Nucleophilic Fluorination:

    • Dissolve the tosylate precursor of AZD4694 in a suitable anhydrous solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Heat the reaction mixture to a specified temperature (e.g., 120-150°C) for a defined period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate leaving group with [¹⁸F]fluoride.

  • Deprotection (if applicable):

    • If a protecting group is used on the precursor, perform a deprotection step. For example, if a Boc protecting group is present, add an acidic solution (e.g., hydrochloric acid) and heat the mixture to remove the protecting group.

  • Purification:

    • Neutralize the reaction mixture.

    • Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC) to separate ¹⁸F-AZD4694 from unreacted [¹⁸F]fluoride, the precursor, and other byproducts.

    • Alternatively, for a simplified purification, a solid-phase extraction (SPE) cartridge-based method can be employed.

  • Formulation:

    • Collect the HPLC fraction containing ¹⁸F-AZD4694.

    • Remove the HPLC solvent via evaporation.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

    • Pass the final product through a sterile filter (0.22 µm) into a sterile vial.

Diagram: Radiosynthesis Workflow

G cluster_prep [18F]Fluoride Preparation cluster_synthesis Synthesis cluster_purification Purification & Formulation cyclotron Cyclotron ¹⁸O(p,n)¹⁸F qma QMA Cartridge Trapping cyclotron->qma elution Elution (K₂CO₃/K₂₂₂) qma->elution drying Azeotropic Drying elution->drying fluorination Nucleophilic Fluorination with Precursor drying->fluorination deprotection Deprotection (if necessary) fluorination->deprotection hplc Semi-preparative HPLC deprotection->hplc formulation Formulation hplc->formulation sterile_filtration Sterile Filtration formulation->sterile_filtration final_product final_product sterile_filtration->final_product Final Product: ¹⁸F-AZD4694

Automated radiosynthesis workflow for ¹⁸F-AZD4694.

II. Quality Control

A comprehensive quality control (QC) process is essential to ensure the safety and efficacy of the radiotracer for preclinical studies.

Table: Quality Control Specifications for Preclinical ¹⁸F-AZD4694

ParameterMethodAcceptance Criteria
Identity Co-elution with standard on HPLCRetention time matches the non-radioactive standard
Radiochemical Purity Analytical Radio-HPLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy, Half-life determinationCharacteristic 511 keV peak, Half-life of 105-115 min
pH pH meter or calibrated pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within acceptable limits (e.g., Ethanol < 5000 ppm)
Visual Inspection Direct observationClear, colorless, and free of particulate matter
Sterility Incubation in culture mediaNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the max injection volume in mL)
Molar Activity HPLC with UV and radiation detectors≥ 37 GBq/µmol (1 Ci/µmol) at the time of injection

III. In Vitro Characterization

A. Binding Affinity Studies

Binding affinity studies are performed to determine the dissociation constant (Kd) of ¹⁸F-AZD4694 for Aβ fibrils.

Protocol: In Vitro Binding Assay

  • Preparation of Aβ Fibrils: Synthesize and aggregate Aβ₁₋₄₂ peptides to form fibrils.

  • Incubation: Incubate known concentrations of ¹⁸F-AZD4694 with a fixed amount of Aβ₁₋₄₂ fibrils in a suitable buffer (e.g., phosphate-buffered saline).

  • Separation: Separate the bound from free radioligand using filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Non-specific Binding: Determine non-specific binding in parallel experiments by including a high concentration of a competing non-radioactive ligand.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation binding data.

B. Autoradiography

Autoradiography is used to visualize the specific binding of ¹⁸F-AZD4694 to Aβ plaques in post-mortem brain tissue sections.

Protocol: In Vitro Autoradiography on Human Brain Sections

  • Tissue Preparation:

    • Obtain frozen post-mortem human brain tissue sections (e.g., 20 µm thick) from Alzheimer's disease patients and healthy controls.

    • Mount the sections on microscope slides.

  • Pre-incubation: Pre-incubate the slides in a buffer (e.g., Tris-HCl) to remove endogenous ligands.

  • Incubation:

    • Incubate the sections with a solution containing ¹⁸F-AZD4694 (e.g., 1-5 nM) in an appropriate buffer at room temperature for a defined period (e.g., 60 minutes).

    • For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-radioactive competitor (e.g., unlabeled AZD4694 or PiB).

  • Washing:

    • Wash the slides in cold buffer to remove unbound radioligand.

    • Perform a final rinse in cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides quickly with a stream of cold air.

    • Expose the slides to a phosphor imaging plate or autoradiography film along with calibrated radioactive standards.

  • Image Analysis:

    • Scan the imaging plate or film.

    • Quantify the binding density in different brain regions (e.g., cortex, white matter) using image analysis software, referencing the radioactive standards.

Diagram: Autoradiography Workflow

G tissue_prep Brain Tissue Sectioning (20 µm) pre_incubation Pre-incubation in Buffer tissue_prep->pre_incubation incubation Incubation with ¹⁸F-AZD4694 pre_incubation->incubation washing Washing in Cold Buffer incubation->washing drying Drying washing->drying exposure Exposure to Imaging Plate drying->exposure analysis Image Scanning & Quantification exposure->analysis

Workflow for in vitro autoradiography with ¹⁸F-AZD4694.

IV. In Vivo Preclinical Evaluation

A. PET Imaging in Transgenic Mouse Models

In vivo PET imaging in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) is crucial for evaluating the ability of ¹⁸F-AZD4694 to detect Aβ plaques in a living organism.

Protocol: In Vivo PET Imaging in APP/PS1 Mice

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

    • Maintain the animal's body temperature using a heating pad.

  • Radiotracer Administration:

    • Administer a bolus injection of ¹⁸F-AZD4694 (e.g., 5-10 MBq) via the tail vein.

  • PET Scan Acquisition:

    • Position the animal in a preclinical PET scanner.

    • Acquire dynamic or static PET data for a specified duration (e.g., 60 minutes). A typical static imaging window is 40-60 minutes post-injection.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET images with an anatomical template or a CT/MRI scan of the same animal if available.

    • Define regions of interest (ROIs) for amyloid-rich areas (e.g., cortex, hippocampus) and a reference region with low amyloid burden (e.g., cerebellum).

    • Calculate the Standardized Uptake Value Ratio (SUVR) for the target regions using the cerebellum as the reference region (SUVR = Mean uptake in target ROI / Mean uptake in reference ROI).

B. Biodistribution Studies

Biodistribution studies are performed to determine the uptake and clearance of ¹⁸F-AZD4694 in various organs and tissues over time.

Protocol: Biodistribution in Rodents

  • Animal Groups: Use groups of healthy rodents (e.g., mice or rats) for each time point.

  • Radiotracer Injection: Inject a known amount of ¹⁸F-AZD4694 into each animal via the tail vein.

  • Tissue Harvesting:

    • At predefined time points (e.g., 2, 5, 15, 30, 60, and 120 minutes post-injection), euthanize a group of animals.

    • Rapidly dissect and collect major organs and tissues (e.g., brain, blood, heart, lungs, liver, kidneys, muscle, bone, etc.).

  • Sample Processing:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Data Calculation:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • Calculate brain-to-blood ratios to assess blood-brain barrier penetration and clearance.

V. Data Presentation

Table: Summary of Preclinical Data for ¹⁸F-AZD4694

ParameterValue/ObservationReference(s)
Binding Affinity (Kd) ~2.3 nM for Aβ fibrils[1]
In Vitro Autoradiography High specific binding to cortical Aβ plaques in AD brain tissue; low non-specific binding in white matter.[2]
In Vivo PET Imaging (APP/PS1 mice) Significantly higher uptake in amyloid-rich brain regions compared to wild-type controls.[4]
In Vivo PET Imaging (Humans) SUVR (cerebellar reference) of ~1.1 in healthy controls and ~2.2 in AD patients.[3] A positivity threshold of 1.55 SUVR has been proposed.[5][3][5]
Biodistribution (Rodents) Good initial brain uptake followed by rapid washout from the brain in healthy animals.
Comparison with ¹¹C-PiB Nearly identical imaging characteristics, including a strong linear correlation of neocortical SUVR values.

Conclusion

The preclinical evaluation of ¹⁸F-AZD4694 has established it as a highly promising PET radiotracer for the in vivo imaging of Aβ plaques. Its favorable characteristics, including high binding affinity, selectivity, and low non-specific white matter binding, make it a valuable tool for research and clinical applications in the field of Alzheimer's disease. The protocols outlined in these application notes provide a foundation for researchers to conduct robust and reproducible preclinical studies with ¹⁸F-AZD4694.

References

Application Notes and Protocols for Quality Control of ¹⁸F-AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-AZD4694, also known as ¹⁸F-NAV4694, is a positron emission tomography (PET) radioligand with high affinity and selectivity for β-amyloid plaques, a key neuropathological hallmark of Alzheimer's disease. Its use of the fluorine-18 (B77423) radioisotope, with a half-life of approximately 110 minutes, facilitates centralized production and distribution for widespread clinical and research applications.

Robust quality control (QC) is imperative to ensure the safety, identity, strength, purity, and quality of the ¹⁸F-AZD4694 radiopharmaceutical before administration. These application notes provide a comprehensive overview of the QC testing protocols for ¹⁸F-AZD4694, compiled from published research and general guidelines for PET radiopharmaceuticals as outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

Quality Control Specifications

The following table summarizes the key quality control tests, specifications, and typical analytical methods for the final sterile formulation of ¹⁸F-AZD4694.

Parameter Acceptance Criteria Typical Analytical Method
1. Appearance Clear, colorless solution, free of visible particlesVisual Inspection
2. pH 4.5 - 7.5pH meter or pH strips
3. Radionuclide Identity Fluorine-18Gamma-ray spectroscopy (peak at 511 keV)
4. Radionuclide Purity ≥ 99.5%Gamma-ray spectroscopy, half-life determination
5. Half-life 105 - 115 minutesDose calibrator or gamma counter
6. Radiochemical Identity Retention time of the main radioactive peak corresponds to that of the ¹⁸F-AZD4694 reference standardHigh-Performance Liquid Chromatography (HPLC)
7. Radiochemical Purity ≥ 95%High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)
8. Specific Activity ≥ 50 GBq/µmol (1350 Ci/mmol) at time of injectionHigh-Performance Liquid Chromatography (HPLC)
9. Residual Solvents Ethanol: < 5000 ppmAcetonitrile: < 410 ppmDMSO: < 5000 ppmGas Chromatography (GC)
10. Sterility No microbial growthMembrane filtration sterility testing (as per USP <71> or Ph. Eur. 2.6.1)
11. Bacterial Endotoxins < 175 EU / V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test (as per USP <85> or Ph. Eur. 2.6.14)
12. Filter Integrity Pass (e.g., Bubble Point Test)Bubble Point Test or Pressure Hold Test

Experimental Protocols

Visual Inspection

Methodology:

  • Place the final product vial in a lead-shielded viewing container.

  • Visually inspect the solution against a black and a white background.

  • The solution should be clear, colorless, and free from any particulate matter.

pH Determination

Methodology:

  • Withdraw a small aliquot (e.g., 10-20 µL) of the final product.

  • Apply the aliquot to a calibrated pH meter with a micro-electrode or a validated pH strip.

  • Record the pH value. It should be within the range of 4.5 to 7.5.

Radionuclide Identity and Purity

Methodology:

  • Gamma-ray Spectroscopy:

    • Place a sample of the ¹⁸F-AZD4694 solution in a gamma-ray spectrometer.

    • Acquire the spectrum. The primary photopeak should be at 511 keV, which is characteristic of positron annihilation.[1]

    • Assess for the presence of other gamma-emitting impurities. The total contribution from other radionuclides should not exceed 0.5%.

  • Half-life Determination:

    • Measure the radioactivity of a sample in a dose calibrator at an initial time (t₀).

    • Record the activity (A₀).

    • After a known time interval (t), measure the activity again (Aₜ).

    • Calculate the half-life using the decay formula: Aₜ = A₀ * e^(-λt), where λ = 0.693 / T₁/₂.

    • The calculated half-life should be between 105 and 115 minutes.[1][2]

Radiochemical Identity and Purity (HPLC)

Methodology:

  • HPLC System: A standard HPLC system equipped with a UV detector (set at a wavelength appropriate for AZD4694, e.g., 254 nm or 280 nm) and a radioactivity detector in series.

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm) is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 10-20 mM ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer). An isocratic or gradient elution can be used. A typical mobile phase could be Acetonitrile:Water (or buffer) in a 40:60 to 60:40 ratio.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Procedure:

    • Inject a small volume (e.g., 10-20 µL) of the ¹⁸F-AZD4694 reference standard (non-radioactive) to determine its retention time via UV detection.

    • Inject a small volume of the ¹⁸F-AZD4694 final product.

    • The retention time of the major radioactive peak should match the retention time of the reference standard. A typical retention time for ¹⁸F-AZD4694 (also known as ¹⁸F-NAV4694) has been reported to be around 17.6 ± 0.8 minutes.[4]

    • Calculate the radiochemical purity by integrating the area of all radioactive peaks in the chromatogram. The area of the ¹⁸F-AZD4694 peak should be ≥ 95% of the total radioactive peak area.

Specific Activity (HPLC)

Methodology:

  • Perform the HPLC analysis as described above for radiochemical purity.

  • Generate a calibration curve using known concentrations of the AZD4694 reference standard and their corresponding UV peak areas.

  • Determine the mass of AZD4694 in the injected volume of the final product by comparing its UV peak area to the calibration curve.

  • Measure the total radioactivity of the injected volume using the radioactivity detector, corrected for the injection volume.

  • Calculate the specific activity as the amount of radioactivity per unit mass (e.g., in GBq/µmol).

Residual Solvent Analysis (Gas Chromatography)

Methodology:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., AT-624).[5]

  • Injector and Detector Temperature: Typically set around 200-250°C.

  • Oven Program: A temperature gradient program to separate the solvents of interest (e.g., initial temperature of 40°C, hold for 2 minutes, then ramp to 220°C).

  • Procedure:

    • Prepare standard solutions of the potential residual solvents (e.g., ethanol, acetonitrile, DMSO) at known concentrations to generate calibration curves.[6]

    • Inject a known volume of the ¹⁸F-AZD4694 final product into the GC.

    • Identify and quantify any residual solvents by comparing their retention times and peak areas to the calibration curves.[7][8]

    • The concentration of each solvent must be below the limits specified in the acceptance criteria.

Sterility Testing

Methodology: Due to the short half-life of ¹⁸F, sterility testing is typically performed retrospectively. The product is released for use before the results are available, making process validation and aseptic technique critical.[9]

  • Method: Membrane filtration method as per USP <71> or Ph. Eur. 2.6.1 is the standard.

  • Procedure:

    • Aseptically filter the entire batch or a representative sample through a 0.22 µm sterile membrane filter.

    • The filter is then transferred to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).

    • Incubate the media for 14 days and observe for any signs of microbial growth.

Bacterial Endotoxin (B1171834) Testing (LAL Test)

Methodology:

  • Method: The Limulus Amebocyte Lysate (LAL) test, typically a kinetic chromogenic or turbidimetric method, is used as per USP <85> or Ph. Eur. 2.6.14.[10][11]

  • Procedure:

    • A sample of the final ¹⁸F-AZD4694 product is diluted with LAL reagent water. The dilution factor must not exceed the Maximum Valid Dilution (MVD).

    • The sample is added to the LAL reagent.

    • The reaction is monitored using a specialized instrument (e.g., a microplate reader).

    • The endotoxin level is quantified against a standard curve. The result must be below the established limit. Rapid testing methods that provide results within 15-20 minutes are highly recommended for short-lived PET radiopharmaceuticals.[12][13]

Filter Integrity Testing

Methodology:

  • Method: A non-destructive test such as the Bubble Point Test is performed on the 0.22 µm sterilizing filter after filtration of the product batch.[14]

  • Procedure:

    • After the product has passed through the filter, the upstream side of the wetted filter is pressurized with a gas (e.g., nitrogen).

    • The pressure is gradually increased until a continuous stream of bubbles is observed downstream.

    • This "bubble point" pressure is compared to the manufacturer's specification for the filter. A pressure value meeting or exceeding the specification indicates that the filter maintained its integrity.

Workflow and Visualization

The overall quality control workflow for ¹⁸F-AZD4694 is a sequential process designed to ensure all specifications are met before the product is released for clinical or research use.

QC_Workflow_18F_AZD4694 cluster_0 Final Product Formulation cluster_1 Immediate QC Tests (Pre-Release) cluster_2 Confirmatory QC Tests cluster_3 Post-Release QC Tests FinalProduct Final ¹⁸F-AZD4694 in Vial Appearance Visual Inspection FinalProduct->Appearance pH pH Measurement FinalProduct->pH HPLC_Identity Radiochemical Identity (HPLC) FinalProduct->HPLC_Identity Endotoxin Bacterial Endotoxin (LAL) FinalProduct->Endotoxin Release Release for Use Appearance->Release pH->Release HPLC_Purity Radiochemical Purity (HPLC) HPLC_Identity->HPLC_Purity Specific_Activity Specific Activity (HPLC) HPLC_Purity->Specific_Activity HPLC_Purity->Release Radionuclide_ID Radionuclide Identity (Gamma Spec) HalfLife Half-Life Determination Radionuclide_ID->HalfLife Radionuclide_ID->Release Endotoxin->Release Residual_Solvents Residual Solvents (GC) Sterility Sterility Test Filter_Integrity Filter Integrity Test Release->Residual_Solvents Release->Sterility Release->Filter_Integrity

Caption: Quality Control Workflow for ¹⁸F-AZD4694.

References

Automated Synthesis of ¹⁸F-AZD4694: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the automated synthesis of ¹⁸F-AZD4694, a promising radioligand for positron emission tomography (PET) imaging of amyloid-β plaques in the brain.

¹⁸F-AZD4694, also known as ¹⁸F-NAV4694, is a fluorinated amyloid-β imaging agent with high affinity and specificity for amyloid plaques, making it a valuable tool in Alzheimer's disease research and diagnosis.[1][2][3] Its favorable radioactive half-life of approximately 110 minutes allows for centralized production and distribution.[3] This document outlines the automated synthesis process from the precursor, including reaction conditions, purification, and quality control, to facilitate its broader application in clinical and research settings.

I. Synthesis Overview

The automated synthesis of ¹⁸F-AZD4694 is typically performed on a dedicated synthesis module, such as the GE TRACERlab™ FX2N. The process involves a two-step reaction sequence:

  • Nucleophilic Radiofluorination: The precursor, an N-Boc protected nitro-precursor of AZD4694, undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride.[4][5] This reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2, in the presence of a weak base like potassium carbonate.

  • Acidic Deprotection: The N-Boc protecting group is subsequently removed by acid hydrolysis to yield the final ¹⁸F-AZD4694 product.[4][5]

The crude product is then purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted [¹⁸F]fluoride and other impurities.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the automated synthesis of ¹⁸F-AZD4694, compiled from various studies.

ParameterValueReference
Precursor Amount 2.0 mg[6]
[¹⁸F]Fluoride Activity Variable-
Kryptofix 2.2.2 11 ± 1 mg[1]
Potassium Carbonate 15-20 µmol[1]
Reaction Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][6]
Reaction Temperature 105-110°C[1][6]
Reaction Time (Fluorination) 7-10 minutes[1][6]
Deprotection Reagent 0.6 M Hydrochloric Acid (HCl)[6]
Deprotection Time 5 minutes[6]
Radiochemical Yield (decay corrected) 13 ± 3%[6]
Radiochemical Purity > 99%[6]
Molar Activity 255 ± 125 GBq/µmol[6]
Total Synthesis Time ~50-60 minutes[7][8]

III. Experimental Protocols

This section provides a detailed methodology for the automated synthesis of ¹⁸F-AZD4694.

A. Reagent and Consumable Preparation
  • Precursor Solution: Dissolve 2 mg of the AZD4694 N-Boc nitro-precursor in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Kryptofix 2.2.2/K₂CO₃ Solution: Prepare a solution containing 11 ± 1 mg of Kryptofix 2.2.2 and 15-20 µmol of potassium carbonate in 1.5 mL of acetonitrile (B52724).[1]

  • Deprotection Solution: Prepare a 0.6 M solution of hydrochloric acid (HCl).[6]

  • Neutralization Solution: Prepare a suitable neutralization solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to adjust the pH of the final product.

  • Purification Cartridges: Pre-condition a Sep-Pak C18 plus long cartridge by washing with ethanol (B145695) followed by water for injection.[6]

  • Other Reagents: Ensure availability of anhydrous acetonitrile, sterile water for injection, and sterile saline for formulation.

B. Automated Synthesizer Setup

The following provides a general setup for an automated synthesis module. Refer to the specific manufacturer's instructions for your synthesizer.

  • Load all prepared reagents into the appropriate vials and positions on the synthesizer.

  • Install the pre-conditioned C18 purification cartridge.

  • Ensure all tubing and connections are secure and sterile.

  • Program the synthesis sequence according to the steps outlined below.

C. Automated Synthesis Sequence
  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride produced from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]fluoride into the reactor vessel using the Kryptofix 2.2.2/K₂CO₃ solution.[1]

  • Azeotropic Drying:

    • Evaporate the solvent to dryness under a stream of inert gas (e.g., nitrogen) and reduced pressure at approximately 95°C.[1]

    • Add anhydrous acetonitrile and repeat the evaporation process to ensure the [¹⁸F]fluoride-Kryptofix complex is anhydrous.

  • Radiofluorination:

    • Add the precursor solution (in DMSO) to the reactor vessel.

    • Heat the reaction mixture to 105-110°C for 7-10 minutes.[1][6]

  • Deprotection:

    • Cool the reaction mixture.

    • Add the 0.6 M HCl solution to the reactor.[6]

    • Heat the mixture for 5 minutes to effect the deprotection.[6]

  • Neutralization and Purification:

    • Cool the reaction mixture and neutralize with the appropriate base.

    • Load the crude reaction mixture onto the pre-conditioned C18 cartridge.

    • Wash the cartridge with sterile water for injection to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the purified ¹⁸F-AZD4694 from the C18 cartridge using ethanol.

  • Formulation:

    • Dilute the ethanolic solution of ¹⁸F-AZD4694 with sterile saline for injection.

    • Pass the final product through a sterile filter (0.22 µm) into a sterile collection vial.

IV. Quality Control

Perform the following quality control tests on the final product:

  • Appearance: The solution should be clear and free of particulate matter.

  • pH: The pH should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).

  • Radiochemical Purity and Identity: Analyze the product using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector. The retention time of the product should match that of a non-radioactive AZD4694 standard.[6]

  • Residual Solvents: Analyze for residual solvents such as DMSO and ethanol using gas chromatography (GC) to ensure they are below the limits specified in the pharmacopeia.[6]

  • Radionuclidic Purity: Confirm the identity of the radionuclide as ¹⁸F using a multichannel analyzer.

  • Bacterial Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test to ensure the product is sterile.

  • Sterility: Perform a sterility test according to standard pharmacopeial methods.

V. Visualizations

A. Synthesis Signaling Pathway

Synthesis_Pathway cluster_fluorination Nucleophilic Fluorination cluster_deprotection Acidic Deprotection precursor AZD4694 N-Boc Nitro-Precursor intermediate Boc-Protected ¹⁸F-AZD4694 precursor->intermediate 105-110°C, 7-10 min f18 [¹⁸F]Fluoride f18->intermediate kryptofix Kryptofix 2.2.2 / K₂CO₃ kryptofix->intermediate final_product ¹⁸F-AZD4694 intermediate->final_product 5 min hcl HCl hcl->final_product

Caption: Chemical pathway for the synthesis of ¹⁸F-AZD4694.

B. Experimental Workflow

Experimental_Workflow start Start trap_elute Trap and Elute [¹⁸F]Fluoride start->trap_elute drying Azeotropic Drying trap_elute->drying fluorination Nucleophilic Fluorination (105-110°C, 7-10 min) drying->fluorination deprotection Acidic Deprotection (5 min) fluorination->deprotection purification SPE Purification (C18) deprotection->purification formulation Formulation purification->formulation qc Quality Control formulation->qc end Final Product qc->end

Caption: Automated synthesis workflow for ¹⁸F-AZD4694.

References

Application Notes and Protocols: Handling and Storage of AZD4694 Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety guidelines for the handling, storage, and use of the AZD4694 precursor, also known as AZ13040214 or NAV4614.[1][2] This precursor is essential for the synthesis of the PET imaging agent [¹⁸F]AZD4694, a high-affinity ligand for amyloid-β plaques. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Compound Information

Proper identification and characterization of the this compound are fundamental for its effective use in research and development. The following table summarizes its key chemical properties.

PropertyValueReference
Alternative Names AZ13040214, NAV4614[1][2]
CAS Number 1211333-20-8[1][2]
Molecular Formula C₂₂H₂₅N₃O₇[1][2]
Molecular Weight 443.45 g/mol [1][2]
Purity Typically ≥98%[1][2]

Handling and Storage

Safe and proper handling and storage are critical to maintain the precursor's stability and to protect researchers. The following guidelines are based on general safety protocols for laboratory chemicals.

Personal Protective Equipment (PPE)

When handling the this compound, it is mandatory to use standard personal protective equipment (PPE) to minimize exposure risk.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, use a dust mask or a respirator in a well-ventilated area.[3]

General Handling Precautions

Adherence to the following handling procedures will help prevent contamination and ensure user safety.

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • In case of a spill, prevent further leakage and use appropriate absorbent material. Ensure the area is well-ventilated before cleanup.[3]

Storage Conditions

Proper storage is vital for maintaining the chemical integrity of the this compound.

ConditionRecommendationReference
Temperature For short-term shipping (less than 2 weeks), room temperature is acceptable. For long-term storage, consult the manufacturer's data sheet. It is common practice for such compounds to be stored at -20°C to -80°C.[3]
Atmosphere Store in a tightly sealed container.
Light Protect from direct sunlight.
Moisture Keep in a dry place to prevent degradation.

Experimental Protocols

The this compound is primarily used in the synthesis of the radiolabeled [¹⁸F]AZD4694 for PET imaging. The following is a general protocol for this synthesis.

Radiosynthesis of [¹⁸F]AZD4694

This protocol outlines the key steps for the nucleophilic fluorination of the this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Water for injection

  • Ethanol

  • C18 Sep-Pak cartridge

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride: The [¹⁸F]fluoride is typically delivered in water. It is dried by azeotropic distillation with acetonitrile (B52724) in the presence of Kryptofix 2.2.2 and potassium carbonate.

  • Fluorination Reaction: Dissolve the this compound in anhydrous DMSO. Add the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex to the precursor solution. Heat the reaction mixture at an elevated temperature (e.g., 110-120°C) for a specified time (e.g., 5-10 minutes).

  • Hydrolysis (Deprotection): After the fluorination, cool the reaction mixture and add hydrochloric acid to hydrolyze the protecting groups. Heat the mixture again for a short period.

  • Neutralization: Neutralize the reaction mixture with a sodium hydroxide solution.

  • Purification: The crude product is then purified, typically using solid-phase extraction with a C18 cartridge, followed by HPLC purification to ensure high radiochemical purity.

  • Formulation: The purified [¹⁸F]AZD4694 is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

Quality Control

The final product must undergo rigorous quality control to ensure it is safe and effective for its intended use.

TestSpecification
Radiochemical Purity >95%
Chemical Purity Determined by HPLC against a reference standard.
Residual Solvents Within acceptable limits (e.g., Ph. Eur. or USP).
pH Within a physiologically acceptable range (e.g., 4.5-7.5).
Sterility Sterile.
Endotoxin Level Within acceptable limits.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of [¹⁸F]AZD4694.

experimental_workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_purification Purification & Formulation precursor This compound in DMSO fluorination Nucleophilic Fluorination (e.g., 110-120°C) precursor->fluorination f18_drying [¹⁸F]Fluoride Drying (with K₂₂₂/K₂CO₃) f18_drying->fluorination hydrolysis Acid Hydrolysis (Deprotection) fluorination->hydrolysis neutralization Neutralization hydrolysis->neutralization spe Solid-Phase Extraction (C18 Cartridge) neutralization->spe hplc HPLC Purification spe->hplc formulation Formulation for Injection hplc->formulation

Caption: Workflow for the radiosynthesis of [¹⁸F]AZD4694.

logical_relationship start Start: Handling Precursor ppe Wear Appropriate PPE start->ppe Safety First storage Store Correctly start->storage Upon Receipt handling Handle in Ventilated Area ppe->handling synthesis Use in Synthesis handling->synthesis storage->synthesis end End: Successful Experiment synthesis->end

Caption: Logical flow for safe handling and use.

References

Troubleshooting & Optimization

Technical Support Center: 18F-AZD4694 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of 18F-AZD4694. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this important PET radioligand.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the radiosynthesis of 18F-AZD4694?

A1: The synthesis of 18F-AZD4694 is a two-step process. It begins with the nucleophilic radiofluorination of a nitro-precursor molecule that is protected with an N-Boc (tert-butoxycarbonyl) group. This is followed by the acidic deprotection of the N-Boc group to yield the final 18F-AZD4694 product.

Q2: What is a typical radiochemical yield for 18F-AZD4694 synthesis?

A2: Published methods have reported an overall radiochemical yield of approximately 6% (corrected for decay)[1]. Yields can be influenced by several factors, including the efficiency of the radiofluorination and deprotection steps, as well as the purification method.

Q3: What precursor is used for the radiolabeling of 18F-AZD4694?

A3: The commonly used precursor is an N-Boc protected nitro-precursor of AZD4694.

Q4: What are the key reagents required for the radiosynthesis?

A4: The key reagents include the N-Boc-nitro-AZD4694 precursor, [18F]fluoride, a phase-transfer catalyst such as Kryptofix 2.2.2 (K2.2.2), a weak base like potassium carbonate, and a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO). For the deprotection step, an acid is required.

Q5: How is the final product purified?

A5: Purification is typically achieved using solid-phase extraction (SPE) with a C18 cartridge. This method separates the desired 18F-AZD4694 from unreacted [18F]fluoride, the precursor, and other reaction byproducts.

Experimental Protocols

Detailed Radiosynthesis Protocol for 18F-AZD4694

This protocol is based on established methods for the synthesis of 18F-AZD4694.

Step 1: [18F]Fluoride Activation

  • Trap aqueous [18F]fluoride, produced from the 18O(p,n)18F nuclear reaction, on a pre-conditioned Sep-Pak Light QMA cartridge.

  • Elute the [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile (B52724).

  • Evaporate the solvent to dryness at 95°C with a stream of inert gas and under reduced pressure. Repeat this azeotropic drying process with additional acetonitrile to ensure the [18F]fluoride-K2.2.2 complex is anhydrous.

Step 2: Radiofluorination

  • Dissolve the N-Boc-nitro-AZD4694 precursor in dimethyl sulfoxide (DMSO).

  • Add the precursor solution to the reaction vessel containing the dried [18F]fluoride-K2.2.2 complex.

  • Heat the reaction mixture at 105°C for 7 minutes to facilitate the nucleophilic aromatic substitution.

Step 3: Deprotection

  • After the radiofluorination, perform an acidic hydrolysis to remove the N-Boc protecting group. The specific acid and reaction conditions for this step should be optimized based on the precursor's sensitivity.

Step 4: Purification

  • Pass the reaction mixture through a C18 cartridge to trap the protected and deprotected 18F-AZD4694.

  • Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.

  • Elute the final 18F-AZD4694 product from the cartridge using ethanol, followed by formulation in a suitable buffer like phosphate (B84403) buffer containing ascorbic acid.

Data Presentation

Table 1: Key Reaction Parameters for 18F-AZD4694 Synthesis
ParameterValueReference
Precursor Amount3 mg[2]
Kryptofix 2.2.211 ± 1 mg[2]
Potassium Carbonate15-20 µmol[2]
Reaction Solvent1 mL DMSO[2]
Fluorination Temperature105°C[2]
Fluorination Time7 min[2]
Overall Radiochemical Yield~6% (decay corrected)[1]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield in the Fluorination Step

Possible Cause Troubleshooting Step Rationale
Incomplete drying of [18F]fluoride Ensure thorough azeotropic drying by repeating the acetonitrile evaporation step. The presence of water will deactivate the nucleophilic [18F]fluoride.Water competes with the fluoride (B91410) ion for coordination to the potassium-Kryptofix complex, reducing its nucleophilicity.
Suboptimal Precursor to Base Ratio Systematically vary the molar ratio of the precursor to potassium carbonate to find the optimal condition. An excess of base can lead to precursor degradation.The base is necessary to activate the precursor for nucleophilic attack, but too much can cause unwanted side reactions.
Low Reaction Temperature or Short Reaction Time Increase the reaction temperature in small increments (e.g., 5-10°C) or extend the reaction time. Monitor for potential degradation of the precursor or product.Nucleophilic aromatic substitutions often require sufficient thermal energy to overcome the activation barrier.
Precursor Quality Verify the purity and integrity of the N-Boc-nitro-AZD4694 precursor using analytical techniques like NMR or LC-MS.Impurities or degradation of the precursor can significantly impact the radiolabeling efficiency.

Issue 2: Incomplete Deprotection of the N-Boc Group

Possible Cause Troubleshooting Step Rationale
Insufficient Acid Strength or Concentration Increase the concentration of the acid or switch to a stronger acid for the deprotection step.The tert-butoxycarbonyl (Boc) group requires acidic conditions for its removal. The rate of deprotection is dependent on the acid strength.
Short Deprotection Time Extend the reaction time for the deprotection step. Monitor the reaction progress by radio-TLC or radio-HPLC to determine the optimal time.Cleavage of the Boc group is a chemical reaction that requires a certain amount of time to go to completion.
Low Reaction Temperature Gently warm the reaction mixture during the deprotection step if the reaction is sluggish at room temperature.Increasing the temperature can accelerate the rate of the deprotection reaction.

Issue 3: Poor Purification and Final Product Quality

Possible Cause Troubleshooting Step Rationale
Inefficient Trapping on C18 Cartridge Ensure the C18 cartridge is properly conditioned before loading the reaction mixture.Proper conditioning of the solid-phase extraction material is crucial for efficient trapping of the desired product.
Incomplete Removal of Impurities Optimize the washing step by increasing the volume of water used to flush the C18 cartridge.A thorough wash is necessary to remove all unreacted [18F]fluoride and other polar impurities that could affect the radiochemical purity.
Co-elution of Precursor and Product If the precursor and product have similar retention properties, consider using a semi-preparative HPLC for purification instead of SPE.HPLC provides higher resolution and can separate compounds with very similar chemical properties.

Visualizations

experimental_workflow cluster_synthesis 18F-AZD4694 Synthesis Workflow start Start: [18F]Fluoride Production qma Trap [18F]Fluoride on QMA Cartridge start->qma elute Elute with K2.2.2/K2CO3 in ACN qma->elute dry Azeotropic Drying elute->dry fluorination Add Precursor in DMSO Heat to 105°C for 7 min dry->fluorination deprotection Acidic Deprotection fluorination->deprotection purification C18 SPE Purification deprotection->purification product Final Product: 18F-AZD4694 purification->product

Caption: Experimental workflow for the radiosynthesis of 18F-AZD4694.

troubleshooting_yield cluster_troubleshooting Troubleshooting Logic for Low Radiochemical Yield low_yield Low Radiochemical Yield check_drying Check [18F]Fluoride Drying (Thorough azeotropic evaporation) low_yield->check_drying check_ratio Optimize Precursor:Base Ratio low_yield->check_ratio check_temp_time Adjust Reaction Temperature/Time low_yield->check_temp_time check_precursor Verify Precursor Quality low_yield->check_precursor improve_drying Increase drying cycles check_drying->improve_drying optimize_ratio Systematic variation check_ratio->optimize_ratio optimize_conditions Incremental increase check_temp_time->optimize_conditions analyze_precursor NMR/LC-MS analysis check_precursor->analyze_precursor

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of the AZD4694 Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the precursor to AZD4694, specifically targeting 2-(2-fluoro-6-aminopyridin-3-yl)-5-hydroxybenzofuran.

Plausible Synthetic Workflow

The synthesis of the AZD4694 precursor can be logically approached through a multi-step process involving the formation of key fragments followed by their coupling. A plausible workflow is outlined below, which forms the basis for the subsequent troubleshooting guides.

G cluster_0 Fragment Synthesis cluster_1 Key Coupling and Modification Steps A Start: 5-Benzyloxy-2-bromobenzofuran (Benzofuran Fragment) C Step 1: Suzuki Coupling (Formation of C-C Bond) A->C B Start: 2-Fluoro-6-amino-3-bromopyridine (Pyridine Fragment) B->C D Step 2: N-Methylation (Introduction of Methyl Group) C->D Intermediate 1 E Step 3: Deprotection (Removal of Benzyl Group) D->E Intermediate 2 F Final Precursor: 2-(2-fluoro-6-(methylamino)pyridin-3-yl) -5-hydroxybenzofuran E->F Final Product

Caption: Plausible synthetic workflow for the this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the key steps of the synthesis.

Step 1: Suzuki Coupling

The formation of the C-C bond between the benzofuran (B130515) and pyridine (B92270) moieties is a critical step.

Q1: My Suzuki coupling reaction is showing low yield or has stalled with unreacted starting materials. What are the common causes?

A1: Low yield or incomplete conversion in Suzuki couplings is a frequent issue. The problem can often be traced to reagent quality, catalyst activity, or suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Heteroaryl boronic acids can be unstable and prone to protodeboronation.[1] Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol (B44631) ester.

    • Palladium Catalyst: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not decomposed. Using a pre-catalyst can sometimes give more reproducible results.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligands stored under an inert atmosphere.

  • Optimize Reaction Conditions:

    • Degassing: Inadequate removal of oxygen is a primary cause of catalyst deactivation and homocoupling side reactions.[1] Ensure the solvent and reaction mixture are thoroughly degassed using methods like argon bubbling or freeze-pump-thaw cycles.

    • Base: The choice and quality of the base are critical. The base activates the organoboron species for transmetalation.[2] If using carbonates (K₂CO₃, Cs₂CO₃), ensure they are finely powdered and anhydrous. For challenging couplings, a stronger base like K₃PO₄ may be required.

    • Solvent: The solvent system can significantly impact yield. Common choices include dioxane/water, toluene/water, or DMF/water.[3] The solubility of all components, especially the base, is important.

  • Check Catalyst System:

    • Catalyst Deactivation: The active Pd(0) species can precipitate as palladium black, leading to a loss of activity. This can be caused by poor ligand choice, high temperatures, or impurities.[2]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst aggregation. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[1]

Q2: I am observing significant amounts of side products like homocoupled pyridine or dehalogenated benzofuran. How can I minimize these?

A2: Homocoupling (dimerization of the boronic acid) and dehalogenation are common side reactions that consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • To Minimize Homocoupling:

    • Rigorous Degassing: Oxygen often facilitates the oxidative homocoupling of boronic acids.[1] Improving your degassing technique is the first step.

    • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to Pd(0), which can sometimes promote homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[1]

    • Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling.

  • To Minimize Dehalogenation/Protodeboronation:

    • Choice of Base and Solvent: Dehalogenation can be promoted by hydride sources, which can include certain amine bases or alcohol solvents.[1] Protodeboronation is often accelerated by excessive water.[1] Consider switching to a non-hydroxidic base (e.g., K₃PO₄) and using anhydrous solvents if these side reactions are significant.

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding free acids.

Data Presentation: Suzuki Coupling Optimization
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Condition C (Anhydrous)Troubleshooting Notes
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)[Pd(PPh₃)₄] (5 mol%)Use fresh catalyst. Pre-catalysts can improve reproducibility.
Ligand SPhos (4 mol%)XPhos (4 mol%)PPh₃ (20 mol%)Bulky, electron-rich ligands (e.g., XPhos) are often better for heteroaryl couplings.[4]
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)CsF (3.0 eq)Base strength can be critical. Cs₂CO₃ or K₃PO₄ are effective for difficult couplings.[3]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous DioxaneEnsure adequate solubility of all reagents.
Temperature 80-100 °C100-110 °C100 °CMonitor for thermal decomposition of starting materials or product.
Reaction Time 4-12 h12-24 h12-24 hMonitor by TLC/LC-MS to avoid prolonged heating after completion.
Step 2: N-Methylation

Introducing the methyl group onto the aminopyridine nitrogen.

Q1: The N-methylation of my aminopyridine intermediate is incomplete or not proceeding. What should I check?

A1: Low reactivity in N-methylation can be due to several factors, including the choice of methylating agent, base, and reaction temperature.

Troubleshooting Steps:

  • Methylating Agent: If using a less reactive agent like dimethyl carbonate, consider switching to a more potent one such as methyl iodide or dimethyl sulfate (B86663).[5]

  • Base Strength: The base must be strong enough to deprotonate the amine. If using a weak base like K₂CO₃, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) may be necessary.[5]

  • Temperature: The reaction may require more thermal energy. Gradually increase the temperature while monitoring for any signs of decomposition.[5]

Q2: I'm observing significant di-methylation, forming a quaternary ammonium (B1175870) salt. How can I improve mono-selectivity?

A2: Over-methylation is a common problem, especially with reactive methylating agents.[6]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the amount of the methylating agent. Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) and add it slowly or dropwise to the reaction mixture.[5]

  • Milder Conditions: Lowering the reaction temperature and reducing the reaction time can help minimize the second methylation step.[6]

  • Selective Reagents: Certain reagent systems are known for better mono-methylation selectivity. For example, dimethyl carbonate in the presence of specific catalysts can be highly selective for mono-N-methylation of aromatic amines.[6]

Data Presentation: N-Methylation Optimization
ParameterCondition A (Mild)Condition B (Standard)Condition C (For Less Reactive Amines)Troubleshooting Notes
Methylating Agent Dimethyl Carbonate (DMC)Methyl Iodide (MeI)Dimethyl SulfateMeI is highly reactive but can lead to over-methylation.
Base K₂CO₃NaHKOt-BuEnsure base is not nucleophilic and is strong enough for deprotonation.
Solvent AcetonitrileAnhydrous THFAnhydrous DMFSolvent should be dry and aprotic.
Temperature 80-120 °C0 °C to RTRT to 60 °CStart at low temperature when using reactive agents like MeI.
Equivalents of Agent 1.5 - 3.0 eq1.0 - 1.2 eq1.0 - 1.2 eqPrecise stoichiometry is key to avoiding di-methylation.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.

G start Low Yield or Incomplete Reaction q1 Are Starting Materials Consumed? start->q1 q2 Major Side Products Observed? q1->q2 Yes q3 Check Reagent Quality (Purity, Age) q1->q3 No a1_yes Yes a1_no No side_products Identify Side Products (e.g., Homocoupling, Dehalogenation) q2->side_products Yes purification Product Degradation During Reaction or Workup? q2->purification No q4 Optimize Reaction Conditions (Temp, Time, Concentration) q3->q4 q5 Re-evaluate Catalyst System (Pd Source, Ligand, Base) q4->q5 q5->start end Improved Yield q5->end a2_yes Yes a2_no No adjust_conditions Adjust Conditions to Minimize (e.g., Better Degassing, Change Base/Solvent) side_products->adjust_conditions adjust_conditions->start adjust_conditions->end purification->q5 No milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) purification->milder_conditions Yes a3_yes Yes a3_no No milder_conditions->end

Caption: Troubleshooting decision tree for low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagents & Materials:

  • Appropriate Aryl Halide (e.g., 5-Benzyloxy-2-bromobenzofuran, 1.0 eq)

  • Appropriate Pyridylboronic Acid or Ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, pyridylboronic acid/ester, base, palladium catalyst, and ligand.

  • Add the degassed solvent via cannula or syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Methylation using Methyl Iodide

Reagents & Materials:

  • Amino-heterocycle intermediate (1.0 eq)

  • Strong Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl Iodide (MeI, 1.1 eq)

  • Anhydrous, Aprotic Solvent (e.g., THF or DMF)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add the amino-heterocycle and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the methyl iodide dropwise via syringe, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

stability issues with the AZD4694 precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of the AZD4694 precursor (also known as AZ13040214).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the this compound?

A1: For long-term stability, the this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at this temperature is not recommended.

Q2: How should I handle the this compound upon receiving it?

A2: Upon receipt, it is recommended to aliquot the precursor into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Ensure that the aliquots are stored under the recommended conditions. Always handle the compound in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What solvents are suitable for dissolving the this compound?

A3: The this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724). For the radiosynthesis of [18F]AZD4694, the precursor is typically dissolved in dry acetonitrile.[1] Ensure the solvent is anhydrous, as moisture can interfere with the fluorination reaction.

Q4: Can I expose the precursor to ambient light and air?

A4: Exposure to light and air should be minimized. The tosylated precursor is stored in amber-colored vials to protect it from light.[1] It is best practice to handle the compound under inert gas (e.g., nitrogen or argon) to prevent potential oxidation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of the this compound in radiosynthesis experiments.

Issue Potential Cause Recommended Action
Low Radiochemical Yield Precursor Degradation: The precursor may have degraded due to improper storage or handling (exposure to moisture, light, or repeated freeze-thaw cycles).- Use a fresh aliquot of the precursor. - Verify the purity of the precursor using analytical methods like HPLC. - Ensure that the precursor has been stored correctly at -20°C and protected from light.
Presence of Moisture: Residual water in the reaction vial or solvent can quench the [18F]fluoride.- Use anhydrous acetonitrile for dissolving the precursor. - Ensure all glassware and reaction vessels are thoroughly dried. - Perform the reaction under anhydrous conditions.
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reaction.- Optimize the reaction temperature (typically around 100°C) and time (around 20 minutes) as per established protocols.[1]
Inconsistent Results Variable Precursor Quality: The purity of the precursor may vary between batches or may have diminished over time.- Perform a quality control check on the precursor stock. - Consider purchasing a new batch from a reputable supplier. - Aliquot new batches upon arrival to maintain consistency.
Contamination: Contamination of the precursor with impurities can interfere with the radiolabeling reaction.- Handle the precursor with clean spatulas and in a clean environment. - Avoid introducing any contaminants into the stock vial.
Formation of Side Products Side Reactions: The precursor's tosyl group may be susceptible to side reactions under the basic conditions of the fluorination reaction.- Ensure the amount of base (e.g., K2CO3) and phase transfer catalyst (e.g., Kryptofix 2.2.2.) is optimized. - Analyze the crude reaction mixture by radio-HPLC to identify potential side products and optimize purification steps.

Experimental Protocols

Radiosynthesis of [18F]AZD4694

This protocol is a generalized procedure for the synthesis of [18F]AZD4694 using the tosylated precursor.

Materials:

  • AZD4694 tosylate precursor

  • [18F]Fluoride

  • Anhydrous Kryptofix 2.2.2.

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile

  • Sterile water for injection

  • C18 Sep-Pak cartridge

Procedure:

  • Aseptically transfer the [18F]fluoride solution to a reaction vial containing Kryptofix 2.2.2. and potassium carbonate.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 100-110°C.

  • Dissolve the AZD4694 tosylate precursor (typically 3 mg) in dry acetonitrile (400 µL) and add it to the reaction vial.[1]

  • Heat the reaction mixture at 100°C for 20 minutes in an oil bath.[1]

  • Cool the reaction mixture in an ice-cold water bath.

  • Dilute the mixture with water to a final acetonitrile concentration of approximately 5%.[1]

  • Load the diluted mixture onto a C18 Sep-Pak cartridge.

  • Wash the cartridge with sterile water.

  • Elute the [18F]AZD4694 product with ethanol (B145695) or an appropriate solvent mixture.

  • Perform quality control analysis (e.g., radio-HPLC) to determine radiochemical purity and specific activity.

Visualizations

experimental_workflow cluster_preparation Precursor Preparation cluster_synthesis Radiosynthesis cluster_qc Quality Control storage Store Precursor at -20°C aliquot Aliquot into single-use vials storage->aliquot dissolve Dissolve in Anhydrous Acetonitrile aliquot->dissolve reaction Add Precursor Solution & Heat at 100°C dissolve->reaction drying Dry [18F]Fluoride with K2.2.2/K2CO3 drying->reaction purification Purify via C18 Sep-Pak reaction->purification hplc Analyze by Radio-HPLC purification->hplc final_product [18F]AZD4694 Final Product hplc->final_product

Experimental workflow for [18F]AZD4694 synthesis.

signaling_pathway cluster_app Amyloid Precursor Protein (APP) Processing cluster_aggregation Aβ Aggregation and Plaque Formation cluster_imaging PET Imaging APP APP sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 APP->C99 β-secretase Ab Amyloid-β (Aβ) Peptides C99->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Fibrils Aβ Fibrils Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques PET PET Scanner Plaques->PET AZD4694 [18F]AZD4694 AZD4694->Plaques Binding AZD4694->PET Signal PET Signal PET->Signal

Simplified pathway of Aβ plaque formation and PET imaging with [18F]AZD4694.

References

AZD4694 Precursor Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the precursor for AZD4694, a key radioligand for PET imaging of amyloid-beta plaques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of the AZD4694 precursor, which is understood to be 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. The proposed synthetic route involves a Sonogashira coupling to form the C-C backbone, followed by cyclization to the benzofuran (B130515), demethylation of protecting groups, and a final N-methylation step.

Issue 1: Low Yield in Sonogashira Coupling Step

Question: We are experiencing low yields during the Sonogashira coupling of the iodophenol and ethynylpyridine fragments. What are the potential causes and solutions?

Answer:

Low yields in Sonogashira coupling reactions are a common issue. Several factors could be contributing to this problem. A primary side reaction to consider is the homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and complicates purification.

Potential Causes and Solutions:

CauseRecommended Action
Oxygen Presence Ensure the reaction is carried out under strictly anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Inadequate Catalyst Activity Use a high-quality palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI. Ensure the catalysts are fresh and have been stored properly.
Incorrect Solvent or Base A combination of an amine base (e.g., triethylamine (B128534) or diisopropylamine) and a polar aprotic solvent like THF or DMF is typically used. The choice of base and solvent can significantly impact the reaction rate and yield.
Suboptimal Temperature While many Sonogashira couplings proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

A general experimental protocol for a Sonogashira coupling in this context is as follows:

To a degassed solution of the iodophenol (1 equivalent) and the terminal alkyne (1.1 equivalents) in a mixture of THF and triethylamine (e.g., 4:1 v/v), add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents). Stir the mixture at room temperature under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

// Nodes Start [label="Low Yield in\nSonogashira Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Oxygen [label="Check for Oxygen\nContamination", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Evaluate Catalyst\nActivity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Oxygen [label="Degas Solvents/Reagents\nUse Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Catalyst [label="Use Fresh/High-Quality\nCatalysts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Adjust Solvent, Base,\nor Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Yield [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Oxygen; Start -> Check_Catalyst; Start -> Check_Conditions; Check_Oxygen -> Solution_Oxygen; Check_Catalyst -> Solution_Catalyst; Check_Conditions -> Solution_Conditions; Solution_Oxygen -> Improved_Yield; Solution_Catalyst -> Improved_Yield; Solution_Conditions -> Improved_Yield; } dot Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Issue 2: Incomplete Demethylation of Aryl Methyl Ethers

Question: The demethylation of the methoxy-protected precursor using boron tribromide (BBr₃) is not going to completion. How can we improve this step?

Answer:

Incomplete demethylation with BBr₃ can be due to several factors, including the stoichiometry of the reagent, reaction time, and temperature.

Potential Causes and Solutions:

CauseRecommended Action
Insufficient BBr₃ Ensure at least one equivalent of BBr₃ is used for each methoxy (B1213986) group to be cleaved. An excess of BBr₃ (e.g., 1.5-2 equivalents per methoxy group) is often necessary.
Low Reaction Temperature While the reaction is often started at low temperatures (e.g., -78 °C or 0 °C) to control the initial exotherm, it may need to be warmed to room temperature or even gently heated to ensure complete reaction.
Short Reaction Time Monitor the reaction progress by TLC or LC-MS. Demethylation can sometimes be slow, and extended reaction times may be required.
Moisture Contamination BBr₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly anhydrous, inert atmosphere. Use a freshly opened bottle or a recently titrated solution of BBr₃.

A general protocol for BBr₃ demethylation:

To a solution of the methoxy-protected precursor in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add a solution of BBr₃ in DCM dropwise. Allow the reaction to slowly warm to room temperature and stir until complete as indicated by TLC or LC-MS. Quench the reaction by carefully adding methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

// Nodes Start [label="Incomplete\nDemethylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Verify BBr₃\nStoichiometry & Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Assess Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Time [label="Monitor Reaction\nTime", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Reagent [label="Use Excess BBr₃\nEnsure Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Allow to Warm to RT\nor Gently Heat", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Time [label="Extend Reaction Time\nwith Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complete_Reaction [label="Complete Demethylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagent; Start -> Check_Temp; Start -> Check_Time; Check_Reagent -> Solution_Reagent; Check_Temp -> Solution_Temp; Check_Time -> Solution_Time; Solution_Reagent -> Complete_Reaction; Solution_Temp -> Complete_Reaction; Solution_Time -> Complete_Reaction; } dot Caption: Troubleshooting workflow for incomplete demethylation.

Issue 3: Side Products in the N-methylation Step

Question: We are observing unexpected side products during the N-methylation of the primary amino group on the pyridine (B92270) ring. How can we improve the selectivity?

Answer:

The final N-methylation step is crucial for obtaining the desired precursor. The Eschweiler-Clarke reaction (using formaldehyde (B43269) and formic acid) is a common method for this transformation and is known for its ability to prevent over-alkylation to quaternary ammonium (B1175870) salts.[1] However, other side reactions can occur depending on the substrate.

Potential Side Reactions and Mitigation:

Side ReactionMitigation Strategy
Formation of N-formyl intermediate Ensure sufficient formic acid is present to act as the reducing agent. The reaction is typically run with an excess of both formaldehyde and formic acid.
Cyclocondensation products For some α-amino amides, cyclocondensation with formaldehyde can be a competing reaction.[2] While the this compound is not an α-amino amide, related intramolecular reactions could potentially occur. Maintaining a high concentration of formic acid and a suitable reaction temperature can favor the desired methylation.
Incomplete Reaction The reaction is often performed at elevated temperatures (e.g., reflux) to drive it to completion. Monitor by TLC or LC-MS to ensure all the starting material is consumed.

A general protocol for Eschweiler-Clarke N-methylation:

To the primary amine precursor, add an excess of aqueous formaldehyde (e.g., 3-5 equivalents) and formic acid (e.g., 3-5 equivalents). Heat the mixture to reflux and monitor the reaction until completion. After cooling, basify the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for the this compound?

  • Sonogashira coupling: Coupling of a protected 2-iodo-4-methoxyphenol (B1280454) with a protected 3-ethynyl-2-fluoro-6-aminopyridine.

  • Intramolecular Cyclization: Formation of the benzofuran ring, which may occur in situ after the Sonogashira coupling.

  • Demethylation: Removal of the methoxy protecting groups, likely with BBr₃.

  • N-methylation: Methylation of the primary amino group to a secondary methylamino group, for example, via the Eschweiler-Clarke reaction.

// Nodes Start [label="Starting Materials\n(Iodophenol & Ethynylpyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira [label="Sonogashira\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Intermediate [label="Protected Benzofuran\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Demethylation [label="Demethylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amino_Intermediate [label="Primary Amine\nPrecursor", fillcolor="#FBBC05", fontcolor="#202124"]; N_Methylation [label="N-Methylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Sonogashira; Sonogashira -> Cyclization; Cyclization -> Protected_Intermediate; Protected_Intermediate -> Demethylation; Demethylation -> Amino_Intermediate; Amino_Intermediate -> N_Methylation; N_Methylation -> Final_Product; } dot Caption: Plausible synthetic pathway for the this compound.

Q2: What are the key analytical techniques for monitoring the synthesis?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.

Q3: How should the final this compound be purified?

A3: The final product is typically purified using column chromatography on silica (B1680970) gel.[3] The choice of eluent will depend on the polarity of the final compound and any remaining impurities. A gradient elution from a less polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary. For radiolabeling applications, purification by preparative HPLC is often employed to achieve the high purity required.[3]

References

Technical Support Center: Purification of 18F-AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 18F-AZD4694. The information is intended for researchers, scientists, and drug development professionals working with this radioligand.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying 18F-AZD4694?

A1: The two primary methods for the purification of 18F-AZD4694 and similar 18F-labeled radiotracers are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). HPLC is a conventional method that offers high resolution and purity.[1] SPE, often using C18 cartridges, is a simpler and faster alternative that can also provide high purity when optimized.[2][3][4]

Q2: What is the expected radiochemical yield and purity for 18F-AZD4694 synthesis?

A2: The radiochemical yield and purity can vary depending on the synthesis module and purification method. Generally, decay-corrected radiochemical yields can range from 30% to over 50%. The radiochemical purity is typically expected to be greater than 95%.[2][3][4]

Q3: Why is the choice of purification method important?

A3: The purification method is critical for removing unreacted [18F]fluoride, the precursor molecule, and other chemical impurities.[5] Failure to remove these impurities can lead to inaccurate imaging results and potential toxicity. The choice between HPLC and SPE often depends on the desired purity, speed, and scale of production.[1][2]

Q4: Can SPE be as effective as HPLC for purifying 18F-AZD4694?

A4: Yes, with proper optimization, SPE can be a highly effective and more convenient method than HPLC.[3][4] It can significantly reduce the overall synthesis and purification time.[1] However, achieving high purity with SPE is highly dependent on the correct choice of sorbent and optimization of the washing and elution steps.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 18F-AZD4694 via HPLC and SPE.

HPLC Purification Troubleshooting
Problem Potential Cause Suggested Solution
Low Radiochemical Purity (<95%) - Co-elution of impurities with the product peak.- On-column degradation of the product.- Optimize the mobile phase composition (e.g., adjust solvent ratios, pH) to improve separation.- Use a different stationary phase or a column with higher efficiency.- Ensure the mobile phase is properly degassed to prevent baseline noise that can interfere with peak integration.
Broad or Tailing Product Peak - Column contamination or degradation.- Sample overload.- Flush the column with a strong solvent or replace it if necessary.- Inject a smaller sample volume or a more dilute sample.[5]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Air bubbles in the pump.- Ensure the mobile phase is well-mixed and degassed.- Prime the pump to remove any air bubbles.
Low Product Recovery - Incomplete elution from the column.- Adsorption of the product to the HPLC system components.- Adjust the mobile phase strength to ensure complete elution of the product.- Passivate the HPLC system with a non-reactive compound if adsorption is suspected.
Solid-Phase Extraction (SPE) Purification Troubleshooting
Problem Potential Cause Suggested Solution
Low Radiochemical Purity (<95%) - Incomplete removal of unreacted [18F]fluoride or other polar impurities.- Premature elution of the product during the wash steps.- Optimize the wash solution to effectively remove impurities without eluting the product. This may involve adjusting the solvent strength.- Ensure the SPE cartridge is appropriate for the separation.
Low Product Recovery - Incomplete elution of the product from the cartridge.- Sample breakthrough during loading.- Optimize the elution solvent composition and volume to ensure complete recovery.- Do not exceed the loading capacity of the cartridge.[5]
Inconsistent Results - Incomplete conditioning of the SPE cartridge.- Variability in manual processing.- Ensure the cartridge is properly conditioned with the recommended solvents before loading the sample.- Use an automated SPE system for better reproducibility.
Presence of Precursor in Final Product - Insufficient washing to remove the less polar precursor.- Increase the volume or strength of the wash solvent that is used to remove less polar impurities. A multi-step wash with solvents of increasing strength may be beneficial.

Quantitative Data Summary

The following table summarizes key quantitative parameters for 18F-AZD4694 and a structurally similar compound, [18F]AV-45, from published literature.

Radiotracer Purification Method Radiochemical Yield (Decay Corrected) Radiochemical Purity Total Synthesis Time Reference
[18F]AV-45HPLC & C18 Cartridge14.8 ± 2.1%>95%~60 min[2]
[18F]AV-45SPE (Oasis HLB)50.1 ± 7.9%>95%~50 min[3][4]
18F-AZD4694HPLCNot Reported>95%Not Reported[6]

Experimental Protocols

Detailed Protocol for HPLC Purification of a Related 18F-Tracer ([18F]AV-45)

This protocol is for a similar amyloid imaging agent and can be adapted for 18F-AZD4694.

  • Radiolabeling: The crude reaction mixture containing the 18F-labeled compound is obtained after heating the precursor with [18F]fluoride and subsequent acid hydrolysis of the protecting group.

  • Neutralization: The reaction mixture is cooled to room temperature and neutralized.

  • HPLC Purification:

    • The neutralized crude reaction mixture is injected onto a preparative HPLC system.

    • A typical column is a C18 column.

    • The mobile phase composition needs to be optimized to achieve good separation of the desired product from impurities.

  • Fraction Collection: The fraction corresponding to the 18F-AZD4694 peak is collected.

  • Formulation:

    • The collected fraction is diluted with water.

    • The diluted solution is loaded onto a C18 cartridge to trap the final product.

    • The cartridge is washed with water to remove HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol (B145695) and then diluted with saline for injection.[2]

Visualizations

Purification Workflow

Purification Workflow Purification Workflow for 18F-AZD4694 cluster_synthesis Radiosynthesis cluster_purification Purification cluster_formulation Final Formulation synthesis Crude 18F-AZD4694 Reaction Mixture hplc HPLC System synthesis->hplc Inject Crude Mixture spe SPE Cartridge (C18) synthesis->spe Load Crude Mixture formulation Final Product in Saline/Ethanol hplc->formulation Collect Pure Fraction & Reformulate spe->formulation Wash & Elute

Caption: General purification workflows for 18F-AZD4694 using either HPLC or SPE.

Troubleshooting Logic for Low Radiochemical Purity

Troubleshooting Low Purity Troubleshooting Low Radiochemical Purity start Low Radiochemical Purity Detected check_method Purification Method? start->check_method hplc_node HPLC check_method->hplc_node HPLC spe_node SPE check_method->spe_node SPE hplc_cause Potential Causes: - Co-elution - Peak Tailing - Contamination hplc_node->hplc_cause spe_cause Potential Causes: - Ineffective Wash - Premature Elution - Wrong Sorbent spe_node->spe_cause hplc_solution Solutions: - Optimize Mobile Phase - Check Column Health - Reduce Sample Load hplc_cause->hplc_solution spe_solution Solutions: - Optimize Wash/Elution Solvents - Check Cartridge Type - Ensure Proper Conditioning spe_cause->spe_solution

Caption: A decision tree for troubleshooting low radiochemical purity.

References

reducing non-specific binding of 18F-AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18F-AZD4694. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to non-specific binding of this amyloid-β PET tracer.

Frequently Asked Questions (FAQs)

Q1: What is 18F-AZD4694 and what are its primary binding characteristics?

A1: 18F-AZD4694 is a second-generation fluorine-18 (B77423) labeled positron emission tomography (PET) radioligand designed for the in vivo imaging of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[1] It is a derivative of Pittsburgh Compound B (PiB) and is noted for its high affinity and specificity for Aβ plaques.[1] A key advantage of 18F-AZD4694 is its lower non-specific binding to white matter compared to other 18F-labeled amyloid tracers, which facilitates easier and more accurate interpretation of PET scans.[1][2]

Q2: What is "non-specific binding" and why is it a concern?

A2: Non-specific binding refers to the interaction of a radioligand, such as 18F-AZD4694, with molecules or surfaces other than its intended target (in this case, Aβ plaques). This can lead to an elevated background signal, which can obscure the true signal from the target, reduce the signal-to-noise ratio, and potentially lead to misinterpretation of experimental results, both in PET imaging and in vitro assays.

Q3: Is 18F-AZD4694 prone to significant non-specific binding?

A3: 18F-AZD4694 was developed to have minimal non-specific white matter binding.[1][2] However, like any radioligand, it is not entirely immune to non-specific interactions. Experimental conditions can influence the degree of non-specific binding observed.

Q4: Are there any known off-target binding sites for amyloid PET tracers like 18F-AZD4694?

A4: While 18F-AZD4694 is highly selective for Aβ plaques, some studies on similar amyloid tracers have suggested potential off-target binding. For instance, some tau PET tracers have shown off-target binding to monoamine oxidase (MAO-A and MAO-B).[3] Although not extensively documented for 18F-AZD4694, researchers should be aware of this possibility when interpreting unexpected binding patterns, especially in regions known to have high concentrations of these enzymes.

Troubleshooting Guides

In Vitro Experiments (Autoradiography, Tissue Homogenates)

Problem: High background or non-specific binding in autoradiography.

This can manifest as a general haziness across the tissue section or binding in regions expected to be devoid of amyloid plaques.

Potential Causes and Solutions:

  • Inadequate Blocking: The blocking step is crucial for saturating non-specific binding sites on the tissue and the slide.

    • Troubleshooting Steps:

      • Introduce or Optimize a Blocking Step: Before incubating with 18F-AZD4694, pre-incubate the tissue sections in a blocking buffer.

      • Select an Appropriate Blocking Agent: Commonly used blocking agents include proteins like bovine serum albumin (BSA), non-fat dry milk, or casein, as well as non-protein blockers like polyethylene (B3416737) glycol (PEG). The choice of blocking agent should be empirically determined for your specific tissue and protocol.

      • Optimize Blocking Agent Concentration: Start with a concentration range of 1-5% for protein-based blockers in your incubation buffer and optimize for the best signal-to-noise ratio.

      • Sufficient Incubation Time: Ensure the blocking step is long enough to be effective, typically 30-60 minutes at room temperature.

  • Suboptimal Washing: Insufficient or ineffective washing steps after radioligand incubation can leave unbound or weakly bound tracer on the tissue.

    • Troubleshooting Steps:

      • Increase the Number and Duration of Washes: Perform a series of washes (e.g., 3-4 washes of 5-10 minutes each) in a suitable buffer after the incubation with 18F-AZD4694.

      • Optimize Wash Buffer Composition: The wash buffer should be of appropriate pH and ionic strength. Adding a small concentration of a non-ionic detergent, such as 0.05% Tween-20, can help to reduce non-specific interactions. However, be aware that detergents can also disrupt specific binding if used at too high a concentration.

      • Use Cold Wash Buffer: Performing washes at a low temperature (e.g., 4°C) can help to preserve specific binding while washing away non-specifically bound tracer.

  • Tissue Handling and Preparation: The way tissue is prepared can impact its binding properties.

    • Troubleshooting Steps:

      • Review Fixation Protocol: The choice of fixative and the duration of fixation can alter tissue morphology and expose non-specific binding sites.

      • Ensure Proper Tissue Sectioning and Mounting: Uneven or damaged tissue sections can lead to artifacts that may be misinterpreted as non-specific binding.

While specific data for 18F-AZD4694 is limited, the following table provides a general comparison of common blocking agents based on their performance in similar applications. The effectiveness of each should be tested empirically.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, generally effective.Can have lot-to-lot variability.
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.May contain endogenous biotin (B1667282) and glycoproteins that can interfere with certain detection systems.
Casein 0.5-2% (w/v)A purified milk protein, often provides lower background than whole milk.Can sometimes mask certain epitopes.
Fish Gelatin 0.1-1% (w/v)Less likely to cross-react with mammalian-derived antibodies (less of a concern for radioligand binding but good practice).
Polyethylene Glycol (PEG) 0.5-1% (w/v)A non-protein blocker, useful if protein-based blockers interfere with the assay.May not be as effective as protein-based blockers in all situations.
In Vivo PET Imaging

Problem: Apparent high non-specific binding in PET scans.

This may appear as diffuse uptake in the brain that does not conform to the expected pattern of amyloid plaque distribution.

Potential Causes and Solutions:

  • Patient Motion: Movement during the scan can cause blurring and misregistration of the PET data, which can mimic diffuse uptake.

    • Troubleshooting/Mitigation:

      • Ensure the patient is comfortable and well-immobilized.

      • Use motion correction software during image reconstruction.

  • Attenuation Correction Errors: Incorrect attenuation correction can lead to artifacts that may be misinterpreted as non-specific binding. This can be caused by mismatches between the PET and CT scans (in PET/CT) or by the presence of metallic implants.

    • Troubleshooting/Mitigation:

      • Carefully review the alignment of the PET and CT images.

      • Be aware of the potential for artifacts from dental fillings or other metallic objects.

  • Image Analysis and Quantification: The choice of reference region and the method of quantification can influence the perceived level of non-specific binding.

    • Troubleshooting/Mitigation:

      • Use of an Appropriate Reference Region: The cerebellar cortex is commonly used as a reference region for 18F-AZD4694 as it is relatively devoid of amyloid plaques.

      • Standardized Uptake Value Ratio (SUVR) Calculation: Ensure that the time window for SUVR calculation is appropriate for 18F-AZD4694, typically 40-70 minutes post-injection, to allow for sufficient tracer washout from non-target areas.[2]

Experimental Protocols

Detailed Protocol for In Vitro Autoradiography with 18F-AZD4694

This protocol provides a starting point for optimizing the reduction of non-specific binding.

  • Tissue Preparation:

    • Cryo-section post-mortem human brain tissue at 20 µm thickness.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store slides at -80°C until use.

  • Pre-incubation (Blocking Step):

    • Bring slides to room temperature.

    • Incubate in a blocking buffer for 30-60 minutes at room temperature.

      • Starting Point Blocking Buffer: Phosphate-buffered saline (PBS) containing 1% Bovine Serum Albumin (BSA).

      • Alternative Blocking Buffers: See table above for other options to test.

  • Incubation with 18F-AZD4694:

    • Prepare the incubation solution containing 18F-AZD4694 in the chosen blocking buffer. The final concentration of the radioligand should be optimized based on its specific activity and the desired signal intensity.

    • For determining non-specific binding, a parallel set of slides should be incubated with 18F-AZD4694 in the presence of a high concentration (e.g., 1-10 µM) of a non-radioactive competing ligand (e.g., unlabeled AZD4694 or PiB).

    • Incubate the slides with the radioligand solution for 60-90 minutes at room temperature.

  • Washing:

    • Following incubation, wash the slides to remove unbound radioligand.

      • Washing Buffer: Ice-cold PBS, optionally containing 0.05% Tween-20.

      • Procedure: Perform three consecutive washes of 5-10 minutes each in the washing buffer.

      • Perform a final brief rinse in cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides quickly using a stream of cool, dry air.

    • Expose the dried slides to a phosphor imaging screen or autoradiographic film. Exposure time will depend on the specific activity of the radioligand and the density of the target.

  • Data Analysis:

    • Quantify the signal intensity in regions of interest using appropriate software.

    • Calculate specific binding by subtracting the non-specific binding signal (from the slides with the competing ligand) from the total binding signal.

Visualizations

Experimental_Workflow_for_Autoradiography cluster_prep Tissue Preparation cluster_binding Binding Protocol cluster_analysis Data Acquisition & Analysis Cryosection Cryosection Brain Tissue (20 µm) Mounting Thaw-mount onto Slides Cryosection->Mounting Storage Store at -80°C Mounting->Storage Blocking Pre-incubation (Blocking) (e.g., 1% BSA in PBS, 30-60 min) Storage->Blocking Incubation_Total Incubation with 18F-AZD4694 Blocking->Incubation_Total Incubation_NSB Incubation with 18F-AZD4694 + unlabeled competitor Blocking->Incubation_NSB Washing Washing Steps (e.g., 3x5 min in cold PBS + 0.05% Tween-20) Incubation_Total->Washing Incubation_NSB->Washing Rinse Final Rinse in Cold DI Water Washing->Rinse Drying Dry Slides Rinse->Drying Exposure Expose to Phosphor Screen/Film Drying->Exposure Quantification Quantify Signal Exposure->Quantification Analysis Calculate Specific Binding (Total - Non-specific) Quantification->Analysis

Caption: Workflow for in vitro autoradiography with 18F-AZD4694.

Troubleshooting_NonSpecific_Binding cluster_invitro In Vitro (Autoradiography) cluster_invivo In Vivo (PET Imaging) High_NSB High Non-Specific Binding Observed Check_Blocking Optimize Blocking Step - Add/change blocking agent - Adjust concentration/time High_NSB->Check_Blocking Check_Washing Optimize Washing Step - Increase wash number/duration - Add detergent (e.g., Tween-20) - Use cold buffer High_NSB->Check_Washing Check_Tissue Review Tissue Preparation - Assess fixation protocol - Check section quality High_NSB->Check_Tissue Check_Motion Assess Patient Motion - Use motion correction High_NSB->Check_Motion Check_AC Review Attenuation Correction - Check PET/CT alignment High_NSB->Check_AC Check_Analysis Verify Image Analysis - Confirm reference region - Use appropriate SUVR window High_NSB->Check_Analysis

Caption: Troubleshooting guide for high non-specific binding of 18F-AZD4694.

References

Technical Support Center: Optimization of Automated 18F-AZD4694 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated synthesis of 18F-AZD4694. Our aim is to help you optimize your radiosynthesis, address common challenges, and ensure reliable production of this important PET imaging agent.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful automated 18F-AZD4694 synthesis?

A1: The most critical parameters for optimizing 18F-AZD4694 synthesis include:

  • Precursor Amount: Using an optimal amount of the precursor is crucial. Too little can lead to low radiochemical yield (RCY), while too much can complicate purification.

  • Reaction Temperature: The temperature for both the 18F-fluorination and the subsequent deprotection steps must be precisely controlled to ensure efficient reactions without degrading the precursor or the product.

  • Reaction Time: Adequate reaction time is necessary for each step to proceed to completion. Optimization of fluorination and deprotection times can significantly improve yields.

  • Drying of [18F]Fluoride: The azeotropic drying of the [18F]fluoride/[Kryptofix 2.2.2] complex is critical. Residual water can significantly reduce the efficiency of the nucleophilic substitution reaction.

  • pH Control: Maintaining the optimal pH during the reaction and particularly before HPLC purification is essential for the stability of the final product and for achieving good separation.

Q2: What is a typical radiochemical yield (RCY) for the automated synthesis of 18F-AZD4694?

A2: While specific yields can vary depending on the automated synthesis platform and specific parameters, a decay-corrected radiochemical yield in the range of 30-50% is generally considered good for automated 18F-AZD4694 synthesis. Optimization of the parameters mentioned in Q1 can help achieve or exceed this range.

Q3: How can I minimize non-specific binding of 18F-AZD4694 in my final product?

A3: Minimizing non-specific binding is critical for the quality of the PET imaging agent. [18F]AZD4694 is known for having less non-specific binding in white matter compared to other 18F-labeled amyloid tracers.[1][2] To ensure this characteristic in your synthesis:

  • Effective Purification: Implement a robust and optimized semi-preparative HPLC purification method to effectively separate 18F-AZD4694 from unreacted precursor, radiolabeled impurities, and other byproducts.

  • Quality Control: Perform rigorous quality control on the final product, including radio-TLC or radio-HPLC, to confirm high radiochemical purity.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the automated synthesis of 18F-AZD4694.

Problem Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) 1. Incomplete drying of [18F]fluoride. 2. Suboptimal reaction temperature or time. 3. Insufficient amount of precursor. 4. Degradation of precursor or product. 5. Inefficient trapping of [18F]fluoride on the QMA cartridge.1. Ensure efficient azeotropic drying by checking the nitrogen flow and heating. Perform multiple drying cycles if necessary. 2. Optimize the temperature and time for both fluorination and deprotection steps based on your synthesis module.[3] 3. Increase the precursor amount incrementally. 4. Check for leaks in the system and ensure inert atmosphere. Analyze for potential degradation products via HPLC. 5. Ensure the QMA cartridge is properly conditioned and not expired.
Low Radiochemical Purity (RCP) 1. Inefficient HPLC purification. 2. Co-elution of impurities with the product. 3. Degradation of the product after purification.1. Optimize the HPLC mobile phase composition, flow rate, and column temperature. 2. Adjust the mobile phase gradient to improve separation. Consider using a different type of HPLC column. 3. Ensure the collected product fraction is neutralized and stabilized promptly. Use a formulation buffer containing a stabilizer like ethanol (B145695).
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent performance of the automated synthesis module. 3. Fluctuation in cyclotron target performance.1. Use fresh, high-quality reagents from a reliable supplier. Perform quality control on incoming reagents. 2. Perform regular maintenance and calibration of the synthesis module. Check for consistent heating, valve switching, and fluid transfers. 3. Monitor the initial [18F]fluoride activity and specific activity from the cyclotron.
Failed Synthesis (No Product) 1. Complete failure of [18F]fluoride elution from the QMA cartridge. 2. Major leak in the reaction vessel. 3. Incorrect reagent addition sequence.1. Check the elution solution (e.g., K2.2.2/K2CO3) for proper preparation and ensure it is delivered to the QMA cartridge. 2. Perform a leak test on the synthesis module. 3. Verify the synthesis sequence programmed into the automated module.

Experimental Protocols

General Protocol for Automated 18F-AZD4694 Synthesis

This protocol provides a general overview of the steps involved in a typical automated synthesis of 18F-AZD4694. Specific parameters should be optimized for your particular synthesis module.

  • [18F]Fluoride Trapping and Elution:

    • Aqueous [18F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge to trap the [18F]F-.

    • The trapped [18F]F- is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is evaporated with a stream of nitrogen or argon at an elevated temperature (e.g., 110°C) to form the anhydrous [18F]F-/K2.2.2 complex. This step is often repeated to ensure complete removal of water.

  • Radiolabeling Reaction:

    • The protected precursor of AZD4694, dissolved in a suitable organic solvent (e.g., DMSO or acetonitrile), is added to the reaction vessel containing the dried [18F]F-/K2.2.2 complex.

    • The reaction mixture is heated at a specific temperature (e.g., 120-150°C) for a defined time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.

  • Deprotection:

    • After the labeling reaction, a deprotection agent (e.g., hydrochloric acid) is added to the reaction vessel.

    • The mixture is heated (e.g., 100-120°C) for a short period (e.g., 5-10 minutes) to remove the protecting groups from the labeled intermediate.

  • Purification:

    • The crude reaction mixture is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC).

    • The fraction corresponding to 18F-AZD4694 is collected.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the 18F-AZD4694.

    • The cartridge is washed with water to remove residual HPLC solvents.

    • The final product is eluted from the SPE cartridge with ethanol and then formulated in a sterile saline solution for injection.

Visualizations

experimental_workflow cluster_start Start cluster_synthesis Automated Synthesis Module cluster_purification Purification & Formulation cluster_end Final Product start [18F]Fluoride Production (Cyclotron) trap 1. Trap [18F]F- on QMA start->trap elute 2. Elute with K2.2.2/K2CO3 trap->elute dry 3. Azeotropic Drying elute->dry labeling 4. Add Precursor & Heat (Radiolabeling) dry->labeling deprotect 5. Add Acid & Heat (Deprotection) labeling->deprotect hplc 6. HPLC Purification deprotect->hplc spe 7. SPE Formulation hplc->spe qc Quality Control spe->qc final_product 18F-AZD4694 qc->final_product

Caption: Automated synthesis workflow for 18F-AZD4694.

troubleshooting_workflow start Low Radiochemical Yield check_drying Check Azeotropic Drying Efficiency start->check_drying check_temp Verify Reaction Temperature start->check_temp check_precursor Evaluate Precursor Amount/Quality start->check_precursor check_reagents Assess Reagent Integrity start->check_reagents optimize_drying Optimize Drying Cycle (Time, Temp, Gas Flow) check_drying->optimize_drying optimize_temp Adjust Temperature Settings check_temp->optimize_temp increase_precursor Increase Precursor Amount Use Fresh Precursor check_precursor->increase_precursor replace_reagents Use Fresh Reagents check_reagents->replace_reagents

Caption: Troubleshooting decision tree for low radiochemical yield.

References

Validation & Comparative

A Head-to-Head Comparison of Amyloid PET Imaging Agent Precursors: AZD4694 vs. PiB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of positron emission tomography (PET) tracer is critical for the accurate in vivo quantification of amyloid-beta (Aβ) plaques, a key hallmark of Alzheimer's disease. This guide provides an objective comparison of the precursors for two prominent Aβ PET tracers: AZD4694 (also known as NAV4694) and Pittsburgh Compound B (PiB).

This comparison delves into the chemical characteristics, synthesis pathways, and the performance of the resulting PET tracers, supported by experimental data to inform the selection process for preclinical and clinical research.

At a Glance: Key Performance Indicators

The performance of the final radiolabeled compounds, [¹⁸F]AZD4694 and [¹¹C]PiB, offers insight into the utility of their respective precursors. Both tracers are highly effective for imaging Aβ plaques, with [¹⁸F]AZD4694 showing some advantages in terms of a longer half-life and potentially higher effect size for discriminating between healthy controls and Alzheimer's patients.

FeatureAZD4694 (NAV4694)PiB (Pittsburgh Compound B)Reference(s)
Radiolabel Fluorine-18 (¹⁸F)Carbon-11 (¹¹C)
Half-life ~110 minutes~20 minutes
Binding Affinity (Kd) 2.3 nMHigh Affinity
Non-specific White Matter Binding Low, less than other ¹⁸F-labeled tracersLow
Neocortical SUVR Dynamic Range 1.0 - 3.21.1 - 3.3
Frontal Cortex-to-White Matter Ratio (HC) 0.71 ± 0.160.72 ± 0.16
Frontal Cortex-to-White Matter Ratio (AD) 1.33 ± 0.221.36 ± 0.22
Effect Size (Cohen's d vs. HC) Higher than [¹¹C]PiB in several cortical regionsBenchmark for comparison

Chemical Structures and Synthesis Overview

The precursors are the non-radiolabeled molecules that are subsequently tagged with a positron-emitting isotope. The choice of precursor and the radiolabeling strategy significantly impact the tracer's final properties.

AZD4694 Precursor

The precursor for AZD4694 is 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. Its synthesis is described as a four-step convergent synthesis.

AZD4694_Precursor cluster_synthesis This compound Synthesis start Starting Materials step1 Step 1 start->step1 step2 Step 2 step1->step2 step3 Step 3 step2->step3 precursor This compound step3->precursor

A simplified workflow for the multi-step synthesis of the this compound.
PiB Precursor (6-OH-BTA-0)

The precursor for PiB is 2-(4'-aminophenyl)-6-hydroxybenzothiazole, commonly known as 6-OH-BTA-0. Its synthesis can be achieved through various methods, including a straightforward approach using a Suzuki-Miyaura cross-coupling reaction.

PiB_Precursor cluster_synthesis PiB Precursor (6-OH-BTA-0) Synthesis reagent1 2-bromo-6-hydroxybenzothiazole coupling Suzuki-Miyaura Coupling reagent1->coupling reagent2 4-aminophenylboronic acid pinacol (B44631) ester reagent2->coupling precursor PiB Precursor (6-OH-BTA-0) coupling->precursor

Suzuki-Miyaura coupling reaction for the synthesis of the PiB precursor.

Experimental Protocols

Synthesis of PiB Precursor (6-OH-BTA-0) via Suzuki-Miyaura Coupling

This one-step cross-coupling method offers an efficient route to the PiB precursor.

Materials:

  • 2-bromo-6-hydroxybenzothiazole

  • 4-aminophenylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DME/water)

Procedure:

  • To a reaction vessel, add 2-bromo-6-hydroxybenzothiazole, 4-aminophenylboronic acid pinacol ester, a palladium catalyst, and a base.

  • Add the solvent system (e.g., a mixture of DME and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-OH-BTA-0 precursor.

Radiolabeling of Precursors

The radiolabeling step introduces the positron-emitting isotope onto the precursor molecule.

[¹⁸F]AZD4694 Radiolabeling Workflow:

The radiosynthesis of [¹⁸F]AZD4694 involves a nucleophilic substitution reaction with [¹⁸F]fluoride on a suitable precursor.

AZD4694_Radiolabeling cluster_workflow [¹⁸F]AZD4694 Radiolabeling F18 [¹⁸F]Fluoride reaction Nucleophilic Fluorination F18->reaction precursor N-Boc Protected Nitro Precursor precursor->reaction deprotection Acidic Deprotection reaction->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product [¹⁸F]AZD4694 purification->final_product

A general workflow for the radiosynthesis of [¹⁸F]AZD4694.

[¹¹C]PiB Radiolabeling Protocol (via [¹¹C]CO₂ Fixation-Reduction):

This method utilizes cyclotron-produced [¹¹C]CO₂ directly for the N-methylation of the 6-OH-BTA-0 precursor.

Materials:

  • 6-OH-BTA-0 precursor

  • Phenylsilane (PhSiH₃)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Solvent (e.g., Diglyme)

  • [¹¹C]CO₂ from cyclotron

Procedure:

  • Prepare a reagent solution by slowly adding PhSiH₃ to a solution of 6-OH-BTA-0 in the chosen solvent under an inert atmosphere.

  • Carefully add TBAF (1.0 M in THF) to the mixture.

  • Load the resulting solution into the reactor of an automated synthesis module and sparge with helium.

  • Deliver the cyclotron-produced [¹¹C]CO₂ to the reactor.

  • Heat the reaction mixture (e.g., to 150°C) for a short duration (e.g., 1 minute) to facilitate the reductive incorporation of [¹¹C]CO₂.

  • Cool the reaction mixture and transfer it for purification.

  • Purify the crude [¹¹C]PiB using HPLC.

  • Collect the fraction containing [¹¹C]PiB and formulate it in a suitable vehicle for injection.

In Vivo Performance Comparison

Head-to-head studies comparing [¹⁸F]AZD4694 and [¹¹C]PiB in human subjects have demonstrated a strong correlation in their ability to quantify Aβ plaques. Both tracers show excellent dynamic range and low non-specific binding in white matter, a crucial characteristic for clear image interpretation.

[¹⁸F]AZD4694 exhibits reversible binding kinetics similar to [¹¹C]PiB, reaching a state of apparent equilibrium around 50 minutes post-injection. The longer half-life of Fluorine-18 offers a significant logistical advantage for clinical use, allowing for centralized production and distribution to PET centers without an on-site cyclotron.

Furthermore, in vitro autoradiography studies on post-mortem human brain tissue suggest that [¹⁸F]AZD4694 may have a slightly higher effect size for discriminating between Alzheimer's disease and healthy control tissues compared to [¹¹C]PiB.

Conclusion

Both the AZD4694 and PiB precursors provide access to highly effective PET tracers for imaging amyloid-beta plaques. The choice between them will likely depend on the specific needs of the research or clinical setting.

  • The PiB precursor (6-OH-BTA-0) leads to the "gold standard" [¹¹C]PiB tracer, which is well-characterized and has a vast body of literature supporting its use. Its synthesis is straightforward. However, the short half-life of Carbon-11 necessitates an on-site cyclotron.

  • The this compound yields [¹⁸F]AZD4694, a tracer with imaging characteristics nearly identical to [¹¹C]PiB but with the significant advantage of a longer half-life, making it more practical for widespread clinical application. Preclinical data also suggests a potential for a higher effect size in detecting Aβ pathology.

For researchers with access to a cyclotron and a need to compare new tracers to a well-established benchmark, the PiB precursor remains an excellent choice. For multi-center clinical trials or facilities without a cyclotron, the this compound offers a compelling alternative with logistical benefits and comparable, if not slightly advantageous, imaging properties.

A Head-to-Head Comparison of Amyloid PET Tracers: 18F-AZD4694 Versus Other Leading Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate amyloid PET tracer is a critical decision in the pursuit of accurate diagnostics and effective therapeutics for Alzheimer's disease. This guide provides an objective comparison of 18F-AZD4694 against other widely used 18F-labeled amyloid PET tracers, namely 18F-florbetapir, 18F-florbetaben, and 18F-flutemetamol, with a focus on quantitative performance data and experimental methodologies.

18F-AZD4694 has emerged as a promising radioligand for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1] Its performance characteristics, particularly in relation to other established tracers, are of significant interest to the scientific community. This guide synthesizes available data to facilitate an informed comparison.

Quantitative Data Summary

The following table summarizes key quantitative metrics for 18F-AZD4694 and other prominent amyloid PET tracers. Data has been compiled from various studies to provide a comparative overview.

Performance Metric18F-AZD469418F-Florbetapir18F-Florbetaben18F-Flutemetamol
Binding Affinity (Kd, nM) 2.3[2]N/AN/AN/A
Neocortical SUVR (Dynamic Range) 1.0 - 3.2[3][4]Lower cortical retention compared to PiBN/AN/A
White Matter Binding Low and identical to 11C-PiB[3][4]Higher than 11C-PiBN/AHigher than 11C-PiB
Sensitivity 88.9% (vs. CSF)[2]88% - 98% (visual read vs. autopsy)[5]89.3%88% - 98% (visual read vs. autopsy)[5]
Specificity 91.4% (vs. CSF)[2]80% - 95% (visual read vs. autopsy)[5]87.6%80% - 95% (visual read vs. autopsy)[5]
Effect Size (AD vs. HC) 2.9[3]N/A2.34 (striatal)[6][7]2.61 (striatal)[6][7]

Key Performance Characteristics of 18F-AZD4694

18F-AZD4694 distinguishes itself with a high affinity for amyloid-β fibrils, as evidenced by a low equilibrium dissociation constant (Kd) of 2.3 nM.[2] Head-to-head comparisons with the benchmark tracer 11C-Pittsburgh compound-B (11C-PiB) have demonstrated that 18F-AZD4694 exhibits nearly identical imaging characteristics.[3][4] This includes a similar dynamic range of neocortical standardized uptake value ratios (SUVR) and, notably, low non-specific binding to white matter.[3][4] This latter characteristic is a significant advantage, as higher white matter binding, observed with some other 18F-labeled tracers, can complicate the visual interpretation of scans, particularly in cases with low amyloid plaque burden.[3] The low white matter and high cortical binding of 18F-AZD4694 contribute to a high effect size for differentiating between Alzheimer's disease patients and healthy controls.[3]

Comparative Performance of Other Amyloid PET Tracers

18F-Florbetapir: This was one of the first 18F-labeled amyloid tracers to receive regulatory approval. While widely used, studies have indicated that it has lower cortical retention compared to 11C-PiB.[8]

18F-Florbetaben and 18F-Flutemetamol: Head-to-head comparisons of these two tracers have shown a high correlation in cortical amyloid deposition.[6][7] However, 18F-flutemetamol appears to have a higher striatal SUVR and a larger effect size for detecting amyloid in the striatum compared to 18F-florbetaben.[6][7] Both tracers have demonstrated high sensitivity and specificity in PET-to-autopsy validation studies.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in amyloid PET imaging, the following diagrams illustrate the general experimental workflow and the logical relationship of tracer characteristics.

G General Experimental Workflow for Amyloid PET Imaging cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging participant_recruitment Participant Recruitment & Consent clinical_assessment Clinical & Cognitive Assessment participant_recruitment->clinical_assessment tracer_injection Tracer Injection clinical_assessment->tracer_injection tracer_synthesis Radiotracer Synthesis & QC tracer_synthesis->tracer_injection uptake_period Uptake Period tracer_injection->uptake_period pet_acquisition PET Scan Acquisition uptake_period->pet_acquisition image_reconstruction Image Reconstruction pet_acquisition->image_reconstruction image_analysis Image Analysis (SUVR) image_reconstruction->image_analysis clinical_correlation Correlation with Clinical Data image_analysis->clinical_correlation

Caption: Generalized workflow for a clinical amyloid PET imaging study.

G Key Characteristics of an Ideal Amyloid PET Tracer high_affinity High Binding Affinity (Low Kd) high_signal High Signal-to-Noise Ratio high_affinity->high_signal high_specificity High Specificity for Aβ Plaques high_specificity->high_signal low_wm_binding Low Non-specific White Matter Binding low_wm_binding->high_signal good_pk Favorable Pharmacokinetics good_pk->high_signal accurate_quant Accurate Quantification high_signal->accurate_quant

Caption: Interrelationship of ideal amyloid PET tracer properties.

Experimental Protocols

The methodologies employed in amyloid PET imaging studies are crucial for ensuring the reliability and comparability of data. Below are summaries of typical experimental protocols for the discussed tracers.

18F-AZD4694 PET Imaging Protocol

A typical study protocol for 18F-AZD4694 involves the intravenous injection of the radiotracer, followed by a PET scan.

  • Subject Preparation: Participants undergo detailed clinical and cognitive assessments prior to the scan.[2]

  • Radiotracer Administration: A single intravenous injection of 18F-AZD4694 is administered.

  • Uptake Period and PET Acquisition: The PET scan is typically performed from 50 to 70 minutes post-injection.[9] In some studies, imaging occurs between 40 and 70 minutes after injection.[3][4]

  • Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated. This involves normalizing the tracer uptake in cortical regions of interest to a reference region, commonly the cerebellar cortex or cerebellar gray matter, which is relatively devoid of amyloid plaques.[2][3][4] A global SUVR is often estimated by averaging the SUVRs from several cortical regions.[2]

General Protocol for Other 18F-Labeled Amyloid Tracers

The protocols for 18F-florbetapir, 18F-florbetaben, and 18F-flutemetamol share similarities, though with some tracer-specific variations in timing.

  • Subject Preparation: No specific patient preparation such as fasting is generally required.

  • Radiotracer Administration: A single intravenous bolus of the respective tracer is administered.

  • Uptake Period and PET Acquisition:

    • 18F-Florbetapir: A 10-minute PET image is typically acquired starting 30 to 50 minutes after injection.[10]

    • 18F-Florbetaben: PET imaging is often performed at various time points depending on the study, with some protocols using dynamic scanning.

    • 18F-Flutemetamol: A 20-minute PET scan is generally acquired starting 90 minutes post-injection.

  • Image Analysis: Similar to 18F-AZD4694, SUVR analysis with the cerebellum as the reference region is a standard method for quantification.[8] Visual interpretation of the scans by trained readers is also a common practice for clinical assessment.[5]

Conclusion

18F-AZD4694 demonstrates several favorable characteristics for an amyloid PET tracer, including high binding affinity and low non-specific white matter binding, which are comparable to the benchmark tracer 11C-PiB. These properties suggest its potential for providing clear and quantifiable images of amyloid plaque burden. While other 18F-labeled tracers like 18F-florbetapir, 18F-florbetaben, and 18F-flutemetamol are well-established and validated, 18F-AZD4694 presents a strong profile, particularly in research settings where precise quantification and high signal-to-noise are paramount. The choice of tracer for a specific clinical trial or research study will ultimately depend on the specific research questions, the desired performance characteristics, and logistical considerations. This guide provides the necessary data to support an evidence-based decision.

References

A Head-to-Head Comparison of Amyloid PET Imaging Agents for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of key amyloid positron emission tomography (PET) tracers.

The in vivo detection of amyloid-β (Aβ) plaques in the brain is a cornerstone of Alzheimer's disease (AD) research and is increasingly crucial for the development and monitoring of novel therapeutics. Positron Emission Tomography (PET) imaging with specific radiotracers that bind to these Aβ aggregates allows for the visualization and quantification of amyloid pathology in living subjects. Several amyloid PET imaging agents are now available, each with distinct characteristics. This guide provides an objective, data-driven comparison of the most prominent agents to aid researchers in selecting the most appropriate tracer for their specific study needs.

Key Amyloid Imaging Agents at a Glance

The field of amyloid PET imaging is dominated by several key players. The first to be widely used in research was Carbon-11 labeled Pittsburgh Compound B ([11C]PiB). While still considered a gold standard for its imaging properties, its short 20-minute half-life limits its use to centers with an on-site cyclotron.[1] To overcome this limitation, several Fluorine-18 (18F) labeled tracers with a longer half-life of approximately 110 minutes have been developed and approved for clinical and research use.[1] The three most widely used FDA-approved 18F-labeled agents are:

Another promising 18F-labeled agent, NAV4694 (also known as Flutafuranol F18 or AZD4694), is currently in late-stage clinical development and is noted for its structural similarity to [11C]PiB.[2][3][4]

Quantitative Performance Characteristics

The selection of an amyloid PET tracer often depends on its specific binding properties, kinetic profile, and diagnostic accuracy. The following tables summarize key quantitative data for the leading amyloid imaging agents based on published experimental findings.

Table 1: Binding Affinity for Amyloid-β Plaques

Binding affinity, represented by the dissociation constant (Kd), indicates the concentration of a ligand required to occupy 50% of the target receptors. A lower Kd value signifies a higher binding affinity.

Imaging AgentBinding Affinity (Kd) to AβReference
Florbetapir F183.7 nM[5][6][7]
Flutemetamol F18~6.7 nM[8]
NAV46942.3 ± 0.3 nM[9]

Note: Directly comparable Kd values for Florbetaben F18 from the initial search were not available in the same format.

Table 2: Pharmacokinetic Properties

The pharmacokinetic profile of a tracer determines the optimal imaging window and can influence image quality. Key parameters include the time to peak brain uptake and the recommended image acquisition window.

Imaging AgentRecommended Injection DoseUptake/Equilibrium TimeImage Acquisition WindowReference
Florbetapir F18370 MBq (10 mCi)30 - 50 minutes10 minutes[6][10][11][12]
Florbetaben F18300 MBq (8.1 mCi)45 - 130 minutes15 - 20 minutes[13]
Flutemetamol F18185 MBq (5 mCi)~90 minutes20 minutes[1][14][15]
Table 3: Diagnostic Accuracy in Differentiating AD from Healthy Controls

The sensitivity and specificity of a tracer are critical measures of its ability to correctly identify individuals with and without amyloid pathology. The following data is derived from a meta-analysis of studies comparing each tracer's performance in distinguishing patients with Alzheimer's disease from normal controls.

Imaging AgentSensitivitySpecificityReference
Florbetapir F1889.6%87.2%[3][16]
Florbetaben F1889.3%87.6%[16]
Flutemetamol F1897.2%85.3%[17]

Note: The data for Flutemetamol F18 is from a single head-to-head study with [11C]PiB, while the data for Florbetapir and Florbetaben are from a broader meta-analysis.

Key Differentiating Feature: White Matter Binding

A significant consideration in the selection of an amyloid PET tracer is its degree of non-specific binding to white matter. High white matter retention can complicate the visual and quantitative assessment of cortical amyloid burden, particularly in early stages of the disease.

  • [11C]PiB and NAV4694 are known for their relatively low white matter binding, which provides high contrast between grey and white matter and facilitates clearer image interpretation.[2][9][18]

  • Flutemetamol F18 has been reported to have higher white matter retention compared to [11C]PiB.[18]

  • Florbetapir F18 shows lower cortical retention than [11C]PiB, and its relationship with white matter hyperintensities has been a subject of study.[18][19]

  • Florbetaben F18 also demonstrates some non-specific white matter binding.[20]

The choice of reference region for quantitative analysis (e.g., cerebellum, pons, or a composite region) can help to mitigate the impact of white matter binding on the final standardized uptake value ratio (SUVR) measurements.[21]

Experimental Protocols

Detailed experimental protocols are essential for ensuring the reproducibility and comparability of amyloid PET imaging studies. Below are generalized protocols for the FDA-approved 18F-labeled tracers, based on manufacturer recommendations and clinical trial guidelines.

Florbetapir F18 PET Imaging Protocol
  • Patient Preparation: No specific patient preparation is required.

  • Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of Florbetapir F18 is administered in a total volume of 10 mL or less.[12]

  • Uptake Period: The patient should rest comfortably for a period of 30 to 50 minutes post-injection to allow for tracer distribution and uptake.[10][11]

  • Image Acquisition: A 10-minute PET scan of the brain is acquired.[10][12]

  • Image Analysis: Images are visually assessed for amyloid plaque density by comparing cortical grey matter radioactivity to adjacent white matter activity. Quantitative analysis is typically performed by calculating the SUVR in cortical regions of interest, using the cerebellum as a reference region.[21]

Florbetaben F18 PET Imaging Protocol
  • Patient Preparation: No specific patient preparation is required.

  • Dose Administration: A single intravenous bolus of 300 MBq (8.1 mCi) of Florbetaben F18 is administered.

  • Uptake Period: The patient should rest for 45 to 130 minutes post-injection.[5]

  • Image Acquisition: A 15 to 20-minute PET scan of the brain is acquired.[13]

  • Image Analysis: Visual interpretation is based on the Brain Amyloid Plaque Load (BAPL) score. Quantitative analysis involves calculating SUVRs with the cerebellum as the reference region.

Flutemetamol F18 PET Imaging Protocol
  • Patient Preparation: No specific patient preparation is required.

  • Dose Administration: A single intravenous bolus of 185 MBq (5 mCi) of Flutemetamol F18 is administered, followed by a saline flush.[1]

  • Uptake Period: The patient should rest for approximately 90 minutes post-injection.[1][14]

  • Image Acquisition: A 20-minute PET scan of the brain is acquired.[1][15]

  • Image Analysis: Vizamyl™ is the only FDA-approved amyloid imaging agent for color image interpretation.[22] Visual assessment is performed to determine if the scan is positive or negative for amyloid. Quantitative analysis can be performed using SUVRs with a reference region such as the pons or cerebellum.[14]

Visualizing the Workflow and Comparison

To better understand the process and the relationship between these imaging agents, the following diagrams illustrate the typical experimental workflow for an amyloid PET study and the logical framework for comparing the different tracers.

experimental_workflow cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_scan Post-Scan patient_prep Patient Preparation tracer_admin Tracer Administration (e.g., Florbetapir F18) patient_prep->tracer_admin uptake Uptake Period (Tracer Distribution) tracer_admin->uptake pet_scan PET Image Acquisition uptake->pet_scan image_recon Image Reconstruction pet_scan->image_recon image_analysis Image Analysis (Visual & Quantitative) image_recon->image_analysis final_report final_report image_analysis->final_report Final Report (Amyloid Positive/Negative) tracer_comparison cluster_agents Amyloid PET Imaging Agents cluster_characteristics Performance Characteristics florbetapir Florbetapir F18 binding_affinity Binding Affinity (Kd) florbetapir->binding_affinity pharmacokinetics Pharmacokinetics florbetapir->pharmacokinetics diagnostic_accuracy Diagnostic Accuracy (Sensitivity/Specificity) florbetapir->diagnostic_accuracy wm_binding White Matter Binding florbetapir->wm_binding florbetaben Florbetaben F18 florbetaben->pharmacokinetics florbetaben->diagnostic_accuracy florbetaben->wm_binding flutemetamol Flutemetamol F18 flutemetamol->binding_affinity flutemetamol->pharmacokinetics flutemetamol->diagnostic_accuracy flutemetamol->wm_binding nav4694 NAV4694 nav4694->binding_affinity nav4694->wm_binding

References

18F-AZD4694 PET Imaging: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of 18F-AZD4694 Positron Emission Tomography (PET) imaging, offering an objective comparison with other leading amyloid-beta (Aβ) radiotracers. The information presented is supported by experimental data to aid in the selection of the most appropriate imaging agent for clinical research and drug development in Alzheimer's disease and other neurodegenerative conditions.

Executive Summary

18F-AZD4694, also known as NAV4694, is a second-generation 18F-labeled PET tracer designed for the in vivo quantification of Aβ plaques in the brain. Cross-validation studies demonstrate that 18F-AZD4694 exhibits imaging characteristics nearly identical to the benchmark 11C-Pittsburgh Compound B (11C-PiB), with the significant logistical advantage of a longer radioisotope half-life. A key differentiator from other commercially available 18F-labeled amyloid tracers—florbetapir, florbetaben, and flutemetamol—is its notably lower non-specific binding in white matter, leading to higher image contrast and potentially more accurate quantification of cortical Aβ deposition.

Performance Comparison of Amyloid PET Tracers

The performance of 18F-AZD4694 has been rigorously evaluated against 11C-PiB and other 18F-labeled tracers. The data consistently highlights its favorable characteristics for both qualitative and quantitative assessment of amyloid pathology.

Quantitative Data Summary

The following tables summarize key quantitative metrics from comparative studies. Standardized Uptake Value Ratios (SUVRs) are a common metric for quantifying tracer uptake, normalized to a reference region typically devoid of specific binding, such as the cerebellar cortex.

Table 1: Head-to-Head Comparison of 18F-AZD4694 and 11C-PiB [1][2]

Metric18F-AZD469411C-PiB
Global Cortical SUVR (AD) 2.41 ± 0.452.45 ± 0.50
Global Cortical SUVR (HC) 1.27 ± 0.221.31 ± 0.25
Effect Size (AD vs. HC) 2.92.6
Correlation with 11C-PiB (r) 0.99-
Slope of Linear Correlation 0.95-

AD = Alzheimer's Disease; HC = Healthy Controls. Data presented as mean ± standard deviation.

Table 2: Comparison of 18F-Labeled Amyloid Tracers

Feature18F-AZD4694FlorbetapirFlorbetabenFlutemetamol
White Matter Binding LowHigherHigherHigher
Slope of Correlation to 11C-PiB 0.95[1]0.33 - 0.64[1]0.71[1]~0.85 (R²)[3]
Reader Accuracy High, especially at low amyloid levelsGoodGoodGood
Image Contrast HighModerateModerateModerate

Experimental Protocols

The methodologies employed in the cross-validation studies of 18F-AZD4694 follow a standardized approach to ensure comparability and reproducibility.

Subject Cohorts

Studies typically include cohorts of clinically diagnosed Alzheimer's disease patients, individuals with Mild Cognitive Impairment (MCI), and age-matched healthy controls.[1] All participants undergo a comprehensive clinical and cognitive assessment.

Radiotracer Administration and PET Imaging
  • Radiotracer Injection: A bolus injection of the radiotracer (e.g., ~185 MBq of 18F-AZD4694) is administered intravenously.

  • PET Scan Acquisition: Dynamic or static PET scans are acquired. For 18F-AZD4694 and 11C-PiB, a common acquisition window is 40-70 minutes post-injection to allow for optimal tracer kinetics and binding equilibrium.[2]

  • Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.

Image Analysis
  • MRI Co-registration: A high-resolution T1-weighted MRI scan is acquired for each subject and co-registered to the PET images to provide anatomical reference for region-of-interest (ROI) definition.

  • Region-of-Interest Definition: Standardized anatomical atlases are used to define ROIs in cortical areas known to accumulate amyloid (e.g., precuneus, frontal, temporal, and parietal cortices) and a reference region (e.g., cerebellar cortex).

  • SUVR Calculation: The mean radioactivity concentration in each cortical ROI is divided by the mean radioactivity concentration in the reference region to calculate SUVRs.

Visualizations

The following diagrams illustrate the experimental workflow for a typical cross-validation study and the logical relationship when comparing 18F-AZD4694 to other amyloid PET tracers.

experimental_workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis subject_recruitment Subject Recruitment (AD, MCI, HC) clinical_assessment Clinical & Cognitive Assessment subject_recruitment->clinical_assessment tracer_injection Radiotracer Injection clinical_assessment->tracer_injection radiotracer_synthesis Radiotracer Synthesis (18F-AZD4694 & Comparator) radiotracer_synthesis->tracer_injection pet_acquisition PET Scan Acquisition tracer_injection->pet_acquisition image_preprocessing Image Pre-processing (Reconstruction, Co-registration) pet_acquisition->image_preprocessing mri_acquisition MRI Acquisition mri_acquisition->image_preprocessing roi_definition Region-of-Interest Definition image_preprocessing->roi_definition suvr_calculation SUVR Calculation roi_definition->suvr_calculation statistical_analysis Statistical Analysis (Correlation, Group Comparison) suvr_calculation->statistical_analysis

Experimental workflow for a cross-validation study.

logical_comparison cluster_benchmark Benchmark Tracer cluster_primary_comparison Primary Comparison cluster_secondary_comparisons Other 18F Tracers pib 11C-PiB azd4694 18F-AZD4694 pib->azd4694 Direct Head-to-Head (High Correlation) florbetapir Florbetapir azd4694->florbetapir Indirect Comparison (Lower White Matter Binding) florbetaben Florbetaben azd4694->florbetaben Indirect Comparison (Lower White Matter Binding) flutemetamol Flutemetamol azd4694->flutemetamol Indirect Comparison (Lower White Matter Binding)

Logical relationship of 18F-AZD4694 comparison.

Conclusion

The cross-validation of 18F-AZD4694 PET imaging demonstrates its excellence as a radiotracer for the detection and quantification of cerebral Aβ plaques. Its imaging characteristics are nearly identical to the benchmark 11C-PiB, providing strong validation of its performance.[1][2] Furthermore, its lower non-specific white matter binding compared to other 18F-labeled tracers offers a significant advantage, potentially leading to more accurate and reliable visual and quantitative assessments, especially in early-stage disease.[1] These features make 18F-AZD4694 a highly suitable candidate for both clinical diagnostics and for monitoring treatment effects in therapeutic trials for Alzheimer's disease.

References

A Comparative Guide to AZD4694 and Other ¹⁸F-Labeled Amyloid PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AZD4694 (also known as NAV4694) with other widely used ¹⁸F-labeled Positron Emission Tomography (PET) tracers for the in vivo imaging of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. The objective of this document is to offer researchers, scientists, and drug development professionals a detailed overview of the performance characteristics of these imaging agents, supported by experimental data.

Introduction to ¹⁸F-Labeled Amyloid Tracers

The development of PET tracers capable of detecting Aβ plaques in the living brain has revolutionized the diagnosis and study of Alzheimer's disease. While the first widely used tracer was the ¹¹C-labeled Pittsburgh Compound B (PiB), its short half-life of 20 minutes limited its clinical use to centers with an on-site cyclotron. The advent of ¹⁸F-labeled tracers, with a longer half-life of approximately 110 minutes, has enabled broader clinical application.[1] This guide focuses on a comparison of four prominent ¹⁸F-labeled tracers: AZD4694, Florbetapir (B607462), Flutemetamol, and Florbetaben.

Comparison of Performance Characteristics

The ideal amyloid PET tracer exhibits high binding affinity and specificity for Aβ plaques, coupled with low non-specific binding, particularly to white matter, to ensure a high signal-to-noise ratio. Fast and efficient brain uptake followed by rapid clearance of unbound tracer from the brain are also crucial for obtaining high-quality images.

Quantitative Data Summary

The following tables summarize key quantitative performance metrics for AZD4694 and its main competitors.

TracerBinding Affinity (Kd in nM)Reference
AZD4694 2.3 ± 0.3 [2]
Florbetapir3.7[3]
Flutemetamol~6.7
Florbetaben6.7[4]

Table 1: In Vitro Binding Affinity for Amyloid-β Fibrils. Lower Kd values indicate higher binding affinity.

TracerKey Findings from Comparative StudiesReference
AZD4694 Lower non-specific white matter binding compared to other ¹⁸F-tracers. [1] Imaging characteristics are nearly identical to the gold-standard ¹¹C-PiB.[5] Displays a high effect size for differentiating between healthy controls and AD patients.
FlorbetapirHigher non-specific white matter retention compared to ¹¹C-PiB.[6] Lower cortical retention compared to ¹¹C-PiB.[7]
FlutemetamolHigher white matter retention compared to ¹¹C-PiB.[7]
FlorbetabenShows good diagnostic efficacy in detecting cerebral β-amyloid plaques.[8]

Table 2: Key Comparative Performance Characteristics.

TracerMean Cortical SUVR (AD Patients)Mean Cortical SUVR (Healthy Controls)Reference
AZD4694 2.151.08[9]
Florbetapir1.20 (median)1.05 (median)
Flutemetamol--
Florbetaben--

Table 3: Standardized Uptake Value Ratios (SUVR) in Clinical Studies. SUVR is a semi-quantitative measure of tracer uptake, typically referenced to the cerebellum. Higher SUVR in cortical regions of AD patients indicates greater amyloid plaque burden. Data for Flutemetamol and Florbetaben are not presented in a directly comparable format in the search results.

Key Advantages of AZD4694

Based on the available data, AZD4694 presents several notable advantages over other ¹⁸F-labeled amyloid tracers:

  • High Binding Affinity: AZD4694 exhibits a high affinity for Aβ fibrils, with a reported Kd of 2.3 nM, which is among the highest of the ¹⁸F-labeled tracers.[2] This high affinity contributes to a strong signal from amyloid plaques.

  • Low Non-Specific White Matter Binding: A significant challenge with many ¹⁸F-labeled tracers is their tendency to bind non-specifically to white matter, which can obscure the signal from grey matter amyloid plaques and complicate image interpretation.[1] AZD4694 has been consistently reported to have lower non-specific white matter binding, resulting in a better grey-to-white matter signal ratio and clearer image contrast.[1][10]

  • Favorable Pharmacokinetics: Preclinical studies have shown that AZD4694 has a pharmacokinetic profile consistent with a good PET radioligand, characterized by rapid entry into and clearance from the normal rat brain.[2]

  • Imaging Characteristics Similar to ¹¹C-PiB: Head-to-head comparative studies have demonstrated that AZD4694 has imaging characteristics that are nearly identical to the benchmark tracer, ¹¹C-PiB.[5] This suggests that the extensive body of research conducted with ¹¹C-PiB can be more directly translated to studies using AZD4694.

Experimental Protocols

In Vitro Competitive Binding Assay

This protocol outlines a typical in vitro competitive binding assay to determine the binding affinity (Ki) of a novel tracer against a known radiolabeled ligand for Aβ fibrils.

  • Preparation of Aβ Fibrils: Synthetic Aβ₁₋₄₂ peptides are aggregated into fibrils by incubation in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with agitation for several days. The formation of fibrils is confirmed using techniques such as Thioflavin T fluorescence assay or electron microscopy.

  • Radiolabeling: A known high-affinity amyloid ligand (e.g., ³H-PiB or ³H-AZD4694) is used as the radioligand.

  • Binding Assay:

    • A fixed concentration of the radioligand and pre-formed Aβ fibrils are incubated in a multi-well plate.

    • Increasing concentrations of the unlabeled test compound (the tracer for which Ki is to be determined) are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of a known amyloid-binding drug.

    • The mixture is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol in Human Subjects

The following is a generalized protocol for amyloid PET imaging in a clinical or research setting.

  • Subject Preparation: No specific patient preparation such as fasting is required. Patients are advised to be well-hydrated.[11]

  • Radiotracer Administration: A bolus injection of the ¹⁸F-labeled tracer (e.g., approximately 370 MBq or 10 mCi for Florbetapir) is administered intravenously.[12]

  • Uptake Phase: Following injection, there is an uptake period to allow the tracer to distribute in the brain and bind to amyloid plaques. The duration of this phase varies between tracers. For AZD4694, a 40-70 minute post-injection window is often used for calculating SUVR maps.[10]

  • Image Acquisition: The subject is positioned in the PET scanner, and a static brain scan is typically acquired for 10-20 minutes.[11]

  • Image Reconstruction and Analysis: The acquired PET data are reconstructed into 3D images. For quantitative analysis, the images are often co-registered with the subject's MRI scan to allow for accurate delineation of brain regions of interest (ROIs).

  • Quantification: The standardized uptake value ratio (SUVR) is calculated by dividing the average tracer uptake in cortical ROIs (e.g., frontal, parietal, temporal, and cingulate cortices) by the uptake in a reference region with low expected amyloid binding, typically the cerebellar cortex.[13]

Visualizations

Amyloid_PET_Workflow cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_scan Post-Scan Analysis Patient Patient with Cognitive Impairment IV_Injection Intravenous Injection of ¹⁸F-labeled Tracer Patient->IV_Injection Uptake Tracer Uptake Phase (Tracer crosses BBB) IV_Injection->Uptake PET_Scan PET Scan Acquisition (Detection of Positron Annihilation) Uptake->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Quantification Quantitative Analysis (SUVR) Image_Reconstruction->Quantification Visual_Assessment Visual Assessment Image_Reconstruction->Visual_Assessment Diagnosis Diagnostic Report Quantification->Diagnosis Visual_Assessment->Diagnosis

Caption: Workflow of Amyloid PET Imaging from tracer injection to diagnosis.

Tracer_Binding_Mechanism cluster_blood Bloodstream cluster_brain Brain Parenchyma Tracer_Blood ¹⁸F-Tracer Tracer_Brain ¹⁸F-Tracer Tracer_Blood->Tracer_Brain Crosses BBB Abeta_Plaque Amyloid-β Plaque Tracer_Brain->Abeta_Plaque Specific Binding Non_Specific White Matter (Non-Specific Binding) Tracer_Brain->Non_Specific Non-Specific Binding Bound_Tracer ¹⁸F-Tracer Bound to Plaque

Caption: Mechanism of ¹⁸F-tracer binding to Aβ plaques in the brain.

References

A Comparative Guide to the Binding Affinity of Amyloid PET Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinities of commonly used Positron Emission Tomography (PET) ligands for imaging amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of several prominent amyloid PET ligands. These values, typically expressed as dissociation constant (Kd) or inhibitory constant (Ki), indicate the concentration of the ligand required to bind to 50% of the target Aβ plaques. A lower value signifies a higher binding affinity.

LigandBinding Affinity (nM)MethodSource
Florbetapir (B607462) (¹⁸F-AV-45) Kd = 3.7In vitro, human brain homogenates[1][2]
Kd = 3.1In vitro, specific binding to amyloid plaques[3][4]
Flutemetamol (B1248471) (¹⁸F) Kd ≈ 6.7In vitro studies[5]
Ki = 0.74Displacement of [¹⁸F]-amyvid from Aβ aggregates in AD patient brain homogenates[6]
Ki = 0.7Binding affinity to human amyloid beta plaque[6]
Florbetaben (¹⁸F) Ki = 6.7In vitro, postmortem human AD brain homogenates[7]
IC50 = 14.6Inhibition of [¹²⁵I]IMPY binding[3]
Kd = 16 and 135 (two binding sites)In vitro, frontal cortex homogenates from AD patients[8]
NAV4694 (¹⁸F-AZD4694) Kd = 2.3High-affinity radioligand for imaging Aβ plaques[9]
Ki = 18.5 ± 2.4Binding to Aβ₁₋₄₀ fibrils[10]
Pittsburgh Compound B (¹¹C-PiB) High affinityBinds to Aβ₁₋₄₀ and Aβ₁₋₄₂ fibrils[11][12]
Kd1 = 0.71 (high-affinity), Kd2 = 10.07 (lower-affinity)In vitro binding to Aβ₁₋₄₂ fibrils[11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing binding affinity data. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Binding Assays

In vitro binding assays are fundamental for determining the direct interaction between a ligand and its target.

1. Radioligand Binding Assay with Brain Homogenates

This method quantifies the binding of a radiolabeled ligand to Aβ plaques within brain tissue from deceased individuals with Alzheimer's disease.

  • Tissue Preparation: Postmortem human brain tissue (e.g., frontal cortex) from confirmed Alzheimer's disease cases and healthy controls is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation: The brain homogenates are incubated with a radiolabeled amyloid PET ligand (e.g., ³H-PiB, ¹⁸F-florbetapir) at various concentrations. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor ligand.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the brain homogenates with the bound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Kd) and the maximum number of binding sites (Bmax) are then determined by analyzing the saturation binding data using Scatchard analysis or non-linear regression. For competition assays, the inhibitory constant (Ki) is calculated.

2. Competition Binding Assay with Synthetic Aβ Fibrils

This assay is used to determine the binding affinity of a new, unlabeled ligand by measuring its ability to compete with a known radioligand for binding to pre-formed synthetic Aβ fibrils.

  • Fibril Preparation: Synthetic Aβ peptides (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂) are aggregated in vitro to form fibrils.

  • Assay Setup: A fixed concentration of a known radioligand with high affinity for Aβ fibrils is incubated with the synthetic fibrils.

  • Competition: Increasing concentrations of the unlabeled test ligand are added to the incubation mixture.

  • Measurement: The amount of bound radioligand is measured after separation of bound from free ligand.

  • Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value for the test ligand can then be calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging

In vivo PET imaging allows for the visualization and quantification of Aβ plaques in the living brain.

  • Subject Preparation: Participants, including individuals with cognitive impairment and healthy controls, are recruited. Informed consent is obtained, and subjects are screened for any contraindications to PET scanning.

  • Radiotracer Administration: A bolus of the ¹⁸F-labeled or ¹¹C-labeled amyloid PET ligand is administered intravenously. The injected dose typically ranges from 250 to 450 MBq.[12]

  • PET Scan Acquisition: Dynamic or static PET scans of the brain are acquired over a specific time period post-injection. For many ¹⁸F-labeled tracers, a static scan is often acquired 90 to 110 minutes after injection.[13] For ¹¹C-PiB, the imaging window is typically between 40 and 90 minutes post-injection.[12]

  • Image Analysis:

    • Visual Assessment: Trained readers visually inspect the PET images to determine the presence or absence of significant cortical tracer retention, which indicates amyloid positivity or negativity.

    • Quantitative Analysis: The standardized uptake value ratio (SUVR) is a common method for quantifying tracer uptake. This involves calculating the ratio of tracer uptake in cortical regions of interest (e.g., precuneus, frontal cortex) to a reference region with minimal specific binding, such as the cerebellar cortex.[13]

  • Correlation with Neuropathology: In some studies, a definitive validation of the PET ligand's binding is achieved by correlating the in vivo PET signal with postmortem neuropathological examination of Aβ plaque density in the same individuals.[1]

Visualizations

Experimental Workflow for In Vitro Binding Affinity Determination

in_vitro_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis brain AD Brain Tissue homogenize Homogenization brain->homogenize fibrils Synthetic Aβ Fibrils incubate Incubation with Radioligand +/- Competitor fibrils->incubate homogenize->incubate separate Separation of Bound/Free Ligand incubate->separate quantify Quantification of Radioactivity separate->quantify calculate Calculate Specific Binding quantify->calculate determine Determine Kd / Ki calculate->determine in_vivo_workflow cluster_procedure Imaging Procedure cluster_analysis Image Analysis cluster_validation Validation participant Participant Recruitment (Cognitively Impaired / Healthy Control) injection Intravenous Injection of Radiolabeled Ligand participant->injection scan PET Brain Scan Acquisition injection->scan visual Visual Assessment (Positive / Negative) scan->visual suvr Quantitative Analysis (SUVR) scan->suvr postmortem Postmortem Neuropathological Correlation (if available) visual->postmortem suvr->postmortem

References

Evaluating the Specificity of ¹⁸F-AZD4694 for Amyloid-Beta Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable positron emission tomography (PET) tracer is paramount for the accurate in vivo quantification of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This guide provides an objective comparison of the specificity of ¹⁸F-AZD4694 against other prominent Aβ PET tracers, supported by experimental data and detailed methodologies.

¹⁸F-AZD4694 (also known as NAV4694) is a second-generation PET tracer designed for imaging Aβ plaques. Its structural similarity to the benchmark tracer, ¹¹C-Pittsburgh compound B (PiB), coupled with the longer half-life of fluorine-18 (B77423) (¹⁸F), offers logistical advantages for multi-center clinical trials and broader clinical use.[1] A critical attribute for any PET tracer is its specificity, defined by its high affinity for the target of interest and minimal binding to off-target sites. High specificity ensures a strong signal-to-noise ratio, enabling accurate detection and quantification of Aβ pathology.

In Vitro Specificity Profile

The specificity of an amyloid PET tracer is initially determined through in vitro binding assays using postmortem human brain tissue or synthetic Aβ fibrils. These assays measure the binding affinity (dissociation constant, Kd, or inhibition constant, Ki) of the tracer for Aβ plaques and a panel of potential off-target sites, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are present in the brain and can be a source of nonspecific signal.

Below is a comparative summary of the in vitro binding affinities for ¹⁸F-AZD4694 and other commonly used amyloid PET tracers.

RadiotracerTarget: Aβ Plaques (Kd/Ki in nM)Off-Target: MAO-A (Ki in nM)Off-Target: MAO-B (Ki in nM)
¹⁸F-AZD4694 2.3 (Kd) [1][2][3][4]Not ReportedNot Reported
¹¹C-PiB1-2 (Kd)[2]>10,000>10,000
¹⁸F-Florbetapir3.1 (Kd)Not ReportedNot Reported
¹⁸F-Flutemetamol0.6 (Kd)>1,000>1,000
¹⁸F-Florbetaben5.3 (Ki)Not ReportedNot Reported

Table 1: In Vitro Binding Affinities of Amyloid PET Tracers. Lower Kd/Ki values indicate higher binding affinity.

Experimental Protocol: In Vitro Competition Binding Assay

To determine the binding affinity and specificity of a novel PET tracer like ¹⁸F-AZD4694, a common method is the in vitro competition binding assay using human brain homogenates.

G Workflow for In Vitro Competition Binding Assay cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Obtain postmortem human brain tissue (AD and control) prep2 Homogenize tissue in assay buffer prep1->prep2 prep3 Centrifuge to obtain membrane fraction prep2->prep3 assay1 Incubate brain homogenate with radiolabeled tracer ([³H]AZD4694) prep3->assay1 assay2 Add increasing concentrations of unlabeled competitor (e.g., AZD4694, MAO inhibitors) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound from free radioligand via filtration assay3->analysis1 analysis2 Quantify bound radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Plot competition curves and calculate Ki values analysis2->analysis3 output Binding Affinity (Ki) Specificity Profile analysis3->output

In Vitro Binding Assay Workflow

Protocol Steps:

  • Tissue Preparation:

    • Postmortem human brain tissue from both Alzheimer's disease patients and healthy controls is obtained.

    • Cortical gray matter is dissected and homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended for use in the assay.

  • Competition Binding Assay:

    • A fixed concentration of the radiolabeled tracer (e.g., [³H]AZD4694) is incubated with the brain homogenate.

    • Increasing concentrations of a non-radiolabeled "competitor" compound are added to the incubation mixture. To determine affinity for the target, the unlabeled version of the tracer is used. To assess off-target binding, known ligands for other targets (e.g., deprenyl (B1670267) for MAO-B) are used.

    • The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radiotracer from the free radiotracer in the solution.

    • The filters are washed to remove any non-specifically bound tracer.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the competitor.

    • From this curve, the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding) is determined.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the binding affinity of the competitor for the target site.

In Vivo Specificity and White Matter Binding

A key differentiator for ¹⁸F-labeled amyloid tracers is their level of nonspecific binding to white matter. High white matter retention can obscure the signal from adjacent gray matter, potentially leading to misinterpretation of Aβ plaque burden, especially in early disease stages.

Head-to-head comparative studies have demonstrated that ¹⁸F-AZD4694 exhibits significantly lower nonspecific white matter binding compared to other ¹⁸F-labeled tracers like florbetapir, flutemetamol, and florbetaben.[5] In fact, the in vivo imaging characteristics of ¹⁸F-AZD4694 are nearly identical to those of ¹¹C-PiB, which is considered the gold standard for low white matter binding.[5]

This low white matter binding results in a higher gray-to-white matter signal ratio, leading to improved image contrast and potentially more reliable visual interpretation and quantification of cortical Aβ deposition.

RadiotracerWhite Matter SUVR (Healthy Controls)White Matter SUVR (AD Patients)Cortical:White Matter Ratio (AD Patients)
¹⁸F-AZD4694 ~1.3 ~1.3 ~1.33
¹¹C-PiB~1.3~1.3~1.36
¹⁸F-FlorbetapirHigher than ¹¹C-PiBHigher than ¹¹C-PiBLower than ¹¹C-PiB
¹⁸F-FlutemetamolHigher than ¹¹C-PiBHigher than ¹¹C-PiBLower than ¹¹C-PiB
¹⁸F-FlorbetabenHigher than ¹¹C-PiBHigher than ¹¹C-PiBLower than ¹¹C-PiB

Table 2: In Vivo White Matter Binding Characteristics. SUVR (Standardized Uptake Value Ratio) values are approximate and can vary based on the study protocol and reference region used. Data for ¹⁸F-AZD4694 and ¹¹C-PiB are from direct comparative studies.

Experimental Protocol: In Vivo PET Imaging Study

The in vivo specificity of ¹⁸F-AZD4694 is evaluated through PET imaging studies in human subjects, including healthy controls and patients with Alzheimer's disease.

G Workflow for In Vivo PET Imaging Study cluster_prep Subject Preparation & Injection cluster_scan PET Image Acquisition cluster_analysis Image Processing & Analysis prep1 Recruit participants (AD, MCI, Healthy Controls) prep2 Acquire structural MRI for anatomical reference prep1->prep2 prep3 Administer intravenous bolus injection of ¹⁸F-AZD4694 prep2->prep3 scan1 Position subject in PET scanner prep3->scan1 scan2 Acquire dynamic or static PET data (e.g., 40-70 mins post-injection) scan1->scan2 scan3 Reconstruct PET images scan2->scan3 analysis1 Co-register PET images to subject's MRI scan3->analysis1 analysis2 Define Regions of Interest (ROIs) (e.g., cortical gray matter, white matter, cerebellum) analysis1->analysis2 analysis3 Calculate SUVR using a reference region (e.g., cerebellum) analysis2->analysis3 output Quantitative assessment of Aβ burden and nonspecific binding analysis3->output

In Vivo PET Imaging Workflow

Protocol Steps:

  • Subject Recruitment and Preparation:

    • Participants are recruited from different clinical groups (e.g., Alzheimer's disease, Mild Cognitive Impairment, and healthy controls).

    • A high-resolution structural MRI (e.g., T1-weighted) is acquired for each participant to provide anatomical information for co-registration and region of interest (ROI) definition.

    • A bolus of ¹⁸F-AZD4694 is administered intravenously.

  • PET Image Acquisition:

    • The participant is positioned in the PET scanner.

    • PET data is acquired over a specific time window post-injection. For ¹⁸F-AZD4694, a typical acquisition window is 40 to 70 minutes post-injection.[1]

    • The acquired data is reconstructed into a 3D image of tracer distribution in the brain.

  • Image Processing and Analysis:

    • The PET image is co-registered to the individual's MRI to allow for accurate anatomical localization.

    • Regions of Interest (ROIs) are delineated on the MRI, including cortical areas known to accumulate Aβ plaques, white matter, and a reference region typically devoid of Aβ plaques, such as the cerebellar gray matter.[1]

    • The mean radioactivity concentration in each ROI is determined.

    • The Standardized Uptake Value Ratio (SUVR) is calculated for each ROI by dividing its mean uptake value by the mean uptake value of the reference region. This provides a quantitative measure of specific tracer binding.

Conclusion

The available evidence strongly supports the high specificity of ¹⁸F-AZD4694 for imaging amyloid-beta plaques. Its high in vitro binding affinity, coupled with its remarkably low in vivo nonspecific white matter binding, positions it as a superior ¹⁸F-labeled tracer, with performance characteristics that rival the benchmark ¹¹C-PiB. For researchers and clinicians, the favorable specificity profile of ¹⁸F-AZD4694 translates to high-quality images with excellent contrast, facilitating more confident and reliable assessment of cerebral Aβ burden in both research and clinical settings.

References

A Comparative Guide to 18F-AZD4694 for Amyloid-Beta Imaging in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for the PET radiotracer 18F-AZD4694 against other leading amyloid-beta imaging agents. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical studies.

Performance Comparison of Amyloid-Beta PET Tracers

18F-AZD4694 (also known as NAV4694) is a high-affinity radioligand designed for the in-vivo imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1][2][3] Clinical data demonstrates its efficacy and favorable characteristics compared to other commonly used PET tracers.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies, comparing 18F-AZD4694 with other prominent amyloid PET tracers.

TracerBinding Affinity (Kd, nM)Key Findings
18F-AZD4694 2.3[1][2][4][5]High affinity for Aβ plaques.[1][2][4][5] Displays imaging characteristics nearly identical to the benchmark tracer 11C-PiB.[6][7][8][9] It also shows lower white matter binding compared to other 18F-labeled tracers, which can facilitate easier visual interpretation of scans.[1][2][4][6]
11C-PiB 1-2[1]The first successful PET tracer for amyloid imaging and serves as a benchmark for newer tracers.[10] Its use is limited by a short half-life, requiring an on-site cyclotron.
18F-Florbetapir -One of the first 18F-labeled amyloid tracers approved for clinical use.[11] It has been shown to have lower cortical retention compared to 11C-PiB.[11]
18F-Flutemetamol -Another widely used 18F-labeled tracer.[12][13] Studies indicate it has higher white matter retention compared to 11C-PiB.[11]
18F-Florbetaben -An 18F-labeled tracer validated for amyloid PET imaging.[12][13]
TracerStandardized Uptake Value Ratio (SUVR)Patient PopulationKey Findings
18F-AZD4694 Neocortical SUVR: 1.0 - 3.2[6][7][8]Healthy Controls (HC), Mild Cognitive Impairment (MCI), Alzheimer's Disease (AD)[6][7][8]Shows a similar dynamic range of neocortical SUVR to 11C-PiB.[6][7][8] An SUVR threshold of 1.55 has been proposed to determine amyloid positivity.[2][3][4] Longitudinal studies have shown that 18F-AZD4694 can detect subtle changes in Aβ accumulation over short intervals.[4][14][15][16]
11C-PiB Neocortical SUVR: 1.1 - 3.3[6][7][8]Healthy Controls, Mild Cognitive Impairment, Alzheimer's Disease[6][7][8]Excellent linear correlation with 18F-AZD4694 neocortical SUVR.[6][7][8]
18F-Florbetapir --Strong correlation in cortical retention with 11C-PiB.[11]
18F-Flutemetamol --Strong correlation in cortical retention with 11C-PiB.[11]

Experimental Protocols

The following section outlines a typical experimental protocol for amyloid PET imaging based on clinical trial methodologies.

Amyloid PET Imaging Workflow

A standard amyloid PET imaging session involves several key steps, from patient preparation to data analysis.

G cluster_pre Pre-Scan cluster_scan Scan Acquisition cluster_post Post-Scan PatientPrep Patient Preparation - Inform patient about the procedure. - No specific dietary restrictions required. - Ensure patient is comfortable. TracerAdmin Radiotracer Administration - Intravenous bolus injection of 18F-AZD4694 (e.g., ~200 MBq). PatientPrep->TracerAdmin Proceed to injection Uptake Uptake Phase - Patient rests quietly for an uptake period (e.g., 40-70 minutes). TracerAdmin->Uptake Begin uptake PETScan PET Scan - Acquire PET data for a specified duration (e.g., 30 minutes). - Patient must remain still. Uptake->PETScan Position for scan Reconstruction Image Reconstruction - Use iterative reconstruction methods. PETScan->Reconstruction Acquired data Analysis Data Analysis - Co-register PET with MRI. - Calculate SUVR using a reference region (e.g., cerebellar cortex). Reconstruction->Analysis Reconstructed images

Experimental workflow for a typical amyloid PET imaging study.

A dual-phase imaging protocol can also be employed, where an early-phase scan immediately after injection provides a measure of brain perfusion, potentially replacing the need for a separate 18F-FDG PET scan.[17]

Signaling Pathway

The formation of amyloid-beta plaques, the target for tracers like 18F-AZD4694, is a central process in the pathology of Alzheimer's disease.

Amyloid Precursor Protein (APP) Processing Pathway

The amyloidogenic pathway involves the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase, leading to the formation of Aβ peptides that aggregate into plaques.[18][19][20][21]

G cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) cleavage APP->beta_secretase C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase cleavage C99->gamma_secretase Abeta Amyloid-beta (Aβ) peptides (Aβ40, Aβ42) gamma_secretase->Abeta Oligomers Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques APP2 Amyloid Precursor Protein (APP) alpha_secretase α-secretase cleavage APP2->alpha_secretase sAPPalpha sAPPα (neuroprotective) alpha_secretase->sAPPalpha C83 C83 fragment alpha_secretase->C83

References

A Comparative Guide to the Synthesis of Key Precursors for the Amyloid Imaging Agent AZD4694

Author: BenchChem Technical Support Team. Date: December 2025

AZD4694, also known as NAV4694, is a highly significant positron emission tomography (PET) radioligand used for imaging amyloid-beta (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease.[1][2][3] Its high affinity for Aβ fibrils and favorable pharmacokinetic profile, including low non-specific binding in white matter, make it a valuable tool for both clinical diagnosis and the evaluation of anti-amyloid therapies.[3][4] The synthesis of AZD4694, particularly its radiolabeled forms like [¹⁸F]AZD4694, relies on a convergent approach, which involves the preparation of key building blocks that are later combined to form the final molecule.[4]

This guide provides a detailed comparison of different synthetic routes for two critical precursors essential for the synthesis of the AZD4694 core structure: 2-amino-5-fluoropyridine (B1271945) and 4-bromo-3-methoxyaniline . These intermediates represent the key pyridine (B92270) and aniline-derived portions required for constructing the final benzofuran-pyridine scaffold. We will objectively compare the performance of various synthetic strategies, supported by experimental data, detailed protocols, and process diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable route for their needs.

Part 1: Synthesis of 2-Amino-5-fluoropyridine

2-Amino-5-fluoropyridine is a crucial heterocyclic building block. Two prominent synthetic strategies are outlined below: a multi-step synthesis starting from 2-aminopyridine (B139424) and an alternative route involving a diazonium salt intermediate.

Route 1: Multi-step Synthesis from 2-Aminopyridine

This is a classical, linear synthetic sequence that introduces the nitro group and then the fluorine atom before revealing the final amine. The overall process involves five key transformations: acylation, nitration, reduction, diazotization (via the Schiemann reaction), and final deprotection.[5]

Route 2: Synthesis from 5-Amino-2-chloropyridine (B41692)

This alternative approach utilizes a commercially available starting material and introduces the fluorine atom via a diazotization reaction, followed by amination to yield the desired product.[6]

Data Presentation: Comparison of Synthetic Routes for 2-Amino-5-fluoropyridine
StepRoute 1: From 2-AminopyridineRoute 2: From 5-Amino-2-chloropyridine[6]
Starting Material 2-Aminopyridine5-Amino-2-chloropyridine
Key Transformations 1. Acylation2. Nitration3. Reduction4. Diazotization/Fluorination5. Hydrolysis1. Diazotization/Fluorination2. Amination
Key Reagents Acetic anhydride, H₂SO₄/HNO₃, Pd/C & Hydrazine (B178648) hydrate (B1144303), HBF₄/NaNO₂, NaOHIsoamyl nitrite (B80452), HBF₄, Ammonia
Step 1 Yield 96.26% (Acylation)70% (Fluorination to 2-chloro-5-fluoropyridine)
Step 2 Yield 88.40% (Nitration)40% (Amination, yields a 3:1 mixture)
Step 3 Yield 93.26% (Reduction)-
Step 4 Yield 87.22% (Diazotization) -> 64.94% (Fluorination)-
Step 5 Yield 95.25% (Hydrolysis)-
Overall Yield ~42.8%~28% (for the desired product from the mixture)
Experimental Protocols

Route 1: Key Step - Reduction of 2-Acetamido-5-nitropyridine (B189021)

  • In a reaction vessel, suspend 2-acetamido-5-nitropyridine (4.53 g) in ethanol (B145695) (40 mL).

  • Add Pd/C catalyst (0.6 g).

  • Heat the mixture to 80 °C.

  • Add hydrazine hydrate (2.94 g) dropwise.

  • Maintain the reaction at 80 °C for 3.5 hours.

  • After completion, filter the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine. The reported yield is 93.26%.

Route 2: Key Step - Diazotization of 5-Amino-2-chloropyridine[6]

  • Prepare a solution of 5-amino-2-chloropyridine.

  • React with isoamyl nitrite and tetrafluoroboric acid to form the diazonium tetrafluoroborate (B81430) salt.

  • Isolate the salt and perform thermolysis to yield 2-chloro-5-fluoropyridine. The reported yield for this step is 70%.[6]

Visualization of Synthetic Pathways

cluster_0 Route 1: From 2-Aminopyridine cluster_1 Route 2: From 5-Amino-2-chloropyridine A1 2-Aminopyridine A2 2-Acetamidopyridine A1->A2 Acylation (96%) A3 2-Acetamido-5-nitropyridine A2->A3 Nitration (88%) A4 2-Acetamido-5-aminopyridine A3->A4 Reduction (93%) A5 2-Acetamido-5-fluoropyridine A4->A5 Schiemann Rxn (~57%) A6 2-Amino-5-fluoropyridine A5->A6 Hydrolysis (95%) B1 5-Amino-2-chloropyridine B2 2-Chloro-5-fluoropyridine B1->B2 Diazotization/ Fluorination (70%) B3 2-Amino-5-fluoropyridine B2->B3 Amination (40%)

Synthetic Routes to 2-Amino-5-fluoropyridine

Part 2: Synthesis of 4-Bromo-3-methoxyaniline

4-Bromo-3-methoxyaniline serves as a precursor to the benzofuran (B130515) portion of AZD4694. Its synthesis can be approached from two common starting materials, offering a contrast between a direct functionalization and a functional group interconversion.

Route 1: Direct Bromination of 3-Methoxyaniline

This route involves the electrophilic aromatic substitution of 3-methoxyaniline (m-anisidine) using a brominating agent like N-Bromosuccinimide (NBS). This method is direct but can be sensitive to reaction conditions, potentially affecting regioselectivity and yield.[7]

Route 2: Reduction of 1-Bromo-2-methoxy-4-nitrobenzene

This approach starts with a pre-functionalized nitrobenzene (B124822) derivative and reduces the nitro group to an amine. This method is often high-yielding and avoids issues with regioselectivity during the final step.[7][8]

Data Presentation: Comparison of Synthetic Routes for 4-Bromo-3-methoxyaniline
ParameterRoute 1: From 3-Methoxyaniline[7]Route 2: From 1-Bromo-2-methoxy-4-nitrobenzene[7][8]
Starting Material 3-Methoxyaniline1-Bromo-2-methoxy-4-nitrobenzene
Key Transformation Electrophilic BrominationNitro Group Reduction
Key Reagents N-Bromosuccinimide (NBS), Acetonitrile (B52724)Zinc powder, Ammonium (B1175870) chloride, THF
Reaction Time 20 hours"Overnight"
Reaction Temperature 0 °C to Room TemperatureReflux
Reported Yield 39%87%
Number of Steps 11
Experimental Protocols

Route 1: Direct Bromination of 3-Methoxyaniline[7]

  • Dissolve 3-methoxyaniline (3.00 g, 24.4 mmol) in anhydrous acetonitrile (24 mL) and cool to 0 °C.

  • Add a solution of NBS (4.34 g, 24.4 mmol) in anhydrous acetonitrile (24 mL) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Quench the reaction with water (50 mL) and extract with ethyl acetate (B1210297) (2 x 100 mL).

  • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 4-bromo-3-methoxyaniline. The reported yield is 39%.[7]

Route 2: Reduction of 1-Bromo-2-methoxy-4-nitrobenzene[7][8]

  • To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in tetrahydrofuran (B95107) (THF, 200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).

  • Heat the reaction mixture to reflux overnight.

  • Cool the mixture to room temperature and filter through a bed of diatomite (Celite).

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water (200 mL) and ethyl acetate (200 mL).

  • Separate the organic layer, wash with brine solution (100 mL), dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-methoxyaniline. The reported yield is 87%.[7][8]

Visualization of Synthetic Pathways

cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Nitro Reduction A1 3-Methoxyaniline A2 4-Bromo-3-methoxyaniline A1->A2 NBS, MeCN (39%) B1 1-Bromo-2-methoxy-4-nitrobenzene B2 4-Bromo-3-methoxyaniline B1->B2 Zn, NH4Cl (87%)

Synthetic Routes to 4-Bromo-3-methoxyaniline

Discussion and Pathway to AZD4694 Core

For 2-amino-5-fluoropyridine , the multi-step route starting from 2-aminopyridine offers a higher overall yield (~43%) compared to the route from 5-amino-2-chloropyridine (~28%).[6] However, the former involves five distinct steps with multiple intermediates, requiring more extensive purification and handling of hazardous reagents like fuming nitric acid and diazonium salts. The latter route is shorter but suffers from a low-yielding amination step that produces a mixture of products.[6] The choice depends on the availability of starting materials, scalability, and tolerance for a longer synthetic sequence versus a less efficient but shorter one.

For 4-bromo-3-methoxyaniline , the nitro reduction route is clearly superior in terms of yield (87% vs. 39%).[7][8] While the direct bromination of m-anisidine (B1676023) is an attractive single-step process, its low yield makes it less efficient for large-scale synthesis. The reduction pathway provides a clean, high-yielding conversion, assuming the starting nitro-compound is readily accessible.

These precursors serve as the foundational pieces for the AZD4694 core structure. A plausible and widely used strategy to connect these fragments is the Suzuki-Miyaura cross-coupling reaction.[9][10] The 2-amino-5-fluoropyridine can be converted to a boronic acid or ester, which can then be coupled with a functionalized benzofuran derived from 4-bromo-3-methoxyaniline.

Conceptual Final Assembly via Suzuki Coupling

The following diagram illustrates a conceptual workflow where the synthesized precursors are utilized in a Suzuki coupling reaction to form the core of the AZD4694 molecule.

cluster_0 Precursor Synthesis cluster_2 Final Assembly P1 2-Amino-5-fluoropyridine I1 Pyridyl Boronic Ester P1->I1 Borylation P2 4-Bromo-3-methoxyaniline I2 Functionalized Benzofuran P2->I2 Cyclization/ Functionalization F AZD4694 Core Structure Suzuki Coupling I1->F I2->F

Conceptual Assembly of AZD4694 Core Structure

References

Safety Operating Guide

Navigating the Disposal of AZD4694 Precursor: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical precursors is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of the AZD4694 precursor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of analogous chemical structures, such as fluorinated organic compounds and benzofuran (B130515) derivatives.

Crucial Initial Step: Consultation with Environmental Health and Safety (EHS)

Before proceeding with any disposal activities, it is imperative to contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations and may have established protocols for the disposal of novel or uncharacterized chemical compounds.

Hazard Profile and Safety Data Summary

Based on the characteristics of structurally similar compounds, the this compound should be handled as a hazardous substance. The primary concerns include potential flammability, skin and eye irritation, and aquatic toxicity.[1] All handling and disposal operations must be conducted in a certified chemical fume hood.[1]

Hazard CategoryAnticipated ClassificationKey Precautionary Statements
Flammable Liquids Category 3 or 4Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Skin Corrosion/Irritation Category 1B or 2Wear protective gloves and clothing; wash skin thoroughly after handling.[1]
Serious Eye Damage/Irritation Category 1 or 2AWear eye and face protection.[1]
Acute & Chronic Aquatic Toxicity Category 1Avoid release to the environment.[1]

Mandatory Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal of the this compound, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Protective Clothing: A long-sleeved laboratory coat.

  • Respiratory Protection: All handling should occur within a certified chemical fume hood to ensure adequate ventilation.[1]

Step-by-Step Disposal Protocol

The proper disposal of the this compound is essential for laboratory safety and environmental protection. Adhere to the following steps meticulously:

1. Waste Identification and Segregation:

  • Labeling: A dedicated and clearly labeled waste container is required. The label should read: "Hazardous Waste: this compound, Flammable, Corrosive, Environmentally Hazardous."[1]

  • Container Compatibility: The waste container must be constructed of a material compatible with halogenated organic compounds.[1] Halogenated hydrocarbons require separate disposal in designated "Halogenated Organic Waste" containers.[2]

2. Waste Collection:

  • Unused Product: If disposing of the original, unopened product, the entire container should be treated as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the this compound, such as absorbent pads, pipette tips, and gloves, must be collected in the designated labeled waste container.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled liquid waste container.[1]

3. Waste Storage:

  • Location: The sealed waste container must be stored in a cool, dry, and well-ventilated area, away from any potential sources of ignition.[1]

  • Secondary Containment: To minimize the risk of spills, the primary waste container should be placed within a larger, chemically-resistant secondary containment bin.[1]

4. Final Disposal:

  • EHS Coordination: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[1]

  • Documentation: Accurately complete all required hazardous waste disposal forms provided by your EHS department.[1]

  • Professional Disposal: The final disposal of the this compound must be conducted by a licensed and certified hazardous waste disposal company.[1] High-temperature incineration is the primary recommended method for the disposal of fluorinated organic compounds.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of the this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Segregate Waste: - Unused Product - Contaminated Solids - Liquid Solutions B->C D Use Designated, Labeled, and Compatible Waste Container C->D E Seal Waste Container Tightly D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Utilize Secondary Containment F->G H Contact Institutional EHS Office for Pickup Request G->H I Complete Hazardous Waste Manifest H->I J Transfer to Licensed Hazardous Waste Vendor I->J

Workflow for the proper disposal of this compound.

By adhering to these procedures and maintaining a steadfast commitment to safety, researchers can ensure the responsible management of this compound waste, thereby minimizing risks to themselves and the environment.

References

Essential Safety and Logistics for Handling AZD4694 Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with AZD4694 Precursor, a critical component in the synthesis of the amyloid-β imaging ligand [¹⁸F]AZD4694, stringent adherence to safety protocols is paramount.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this research-use-only compound.

Personal Protective Equipment (PPE) and Engineering Controls

Proper handling of this compound requires a multi-layered approach to safety, beginning with appropriate personal protective equipment and engineering controls. The following table summarizes the recommended PPE and safety measures.

Equipment/ControlSpecificationPurpose
Ventilation Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]To minimize inhalation exposure to dust or aerosols.
Eye Protection Chemical safety goggles with side-shields are mandatory.[5]To protect eyes from splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn at all times.[5]To prevent skin contact with the compound.
Body Protection A standard laboratory coat is required. For operations with a higher risk of splashes, impervious clothing should be considered.[5]To protect skin and personal clothing from contamination.
Respiratory Protection If working outside of a fume hood or if dust/aerosol formation is likely, a suitable respirator should be used.To prevent inhalation of the compound.
Safety Shower & Eyewash An accessible and fully functional safety shower and eyewash station must be available in the immediate work area.[4][5]To provide immediate decontamination in case of accidental exposure.

Procedural Guidance for Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the work area (chemical fume hood) is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or airborne particles. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.

  • Solution Preparation: When dissolving the precursor, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the empty container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Don PPE - Prepare Fume Hood weigh 2. Weighing & Transfer (Inside Fume Hood) prep->weigh dissolve 3. Solution Preparation (Inside Fume Hood) weigh->dissolve experiment 4. Experimental Use dissolve->experiment spill Spill Response experiment->spill decontaminate 5. Decontamination - Clean Work Area - Clean Equipment experiment->decontaminate spill->decontaminate Clean-up waste_collection 6. Waste Segregation - Solid Waste - Liquid Waste decontaminate->waste_collection disposal 7. Final Disposal (via EHS) waste_collection->disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.